PIP-199
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTCTSYSZSYNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Shifting Paradigm of PIP-199: From Targeted Inhibitor to Pan-Assay Interference Compound
An In-depth Technical Guide on the Evolving Understanding of PIP-199's Mechanism of Action
Executive Summary
Initially identified as a promising selective inhibitor of the RecQ-mediated genome instability protein (RMI) core complex interaction with the Fanconi anemia complementation group M protein (FANCM), this compound garnered attention as a potential therapeutic agent for sensitizing resistant tumors to DNA crosslinking chemotherapies. The proposed mechanism centered on the disruption of the Fanconi anemia (FA) DNA repair pathway. However, recent, more definitive studies have demonstrated that this compound is a chemically unstable compound that rapidly decomposes in aqueous solutions. This new evidence strongly suggests that this compound is a pan-assay interference compound (PAIN), with its observed biological effects likely attributable to the non-specific toxicity of its degradation products rather than specific target engagement. This guide provides a comprehensive overview of both the initially proposed mechanism and the subsequent re-evaluation of this compound's activity, presenting the experimental data and protocols that have shaped our current understanding.
The Initially Proposed Mechanism of Action: Inhibition of the FANCM-RMI Interaction
The Fanconi anemia (FA) pathway is a critical DNA repair mechanism, and its induction is a known contributor to tumor resistance against DNA crosslinking chemotherapies.[1][2] A key interaction within this pathway is the binding of the RMI core complex to FANCM.[1][2] The initial hypothesis was that small molecules capable of disrupting this interaction could re-sensitize resistant cancer cells to treatment.
This compound was identified through a high-throughput screening campaign as a selective inhibitor of the RMI core complex/MM2 (the binding site of the RMI complex on FANCM) interaction.[1][3] This discovery positioned this compound as a tool compound for studying the FA pathway and a potential lead for drug development.
Proposed Signaling Pathway
The intended mechanism of action of this compound was to interrupt a critical protein-protein interaction in the Fanconi anemia DNA repair pathway. The following diagram illustrates this proposed mechanism.
Quantitative Data from Initial Studies
The following table summarizes the key quantitative findings from the initial research that pointed to this compound as a selective inhibitor of the RMI/MM2 interaction.
| Assay Type | Parameter | Value | Reference |
| AlphaScreen | IC50 (RMI/MM2) | 36 ± 10 µM | [3] |
| AlphaScreen | IC50 (PriA/SSB) | 450 ± 130 µM | [3] |
| Fluorescence Polarization | IC50 (RMI/MM2, repurchased) | 260 ± 110 µM | [3] |
| Surface Plasmon Resonance | Kd | 41 ± 11 µM | [3] |
Experimental Protocols from Initial Inhibitor Studies
High-Throughput Screening (AlphaScreen)
-
Objective: To identify inhibitors of the RMI core complex/MM2 protein-protein interaction.
-
Methodology:
-
Biotinylated MM2 peptide and GST-tagged RMI core complex were incubated with streptavidin-coated donor beads and glutathione-coated acceptor beads.
-
In the absence of an inhibitor, the interaction between MM2 and the RMI complex brings the donor and acceptor beads into proximity, generating a chemiluminescent signal upon laser excitation.
-
Test compounds, including this compound, were added to the assay wells to assess their ability to disrupt the interaction and reduce the signal.
-
A counterscreen against the PriA/SSB interaction was used to determine selectivity.
-
Surface Plasmon Resonance (SPR)
-
Objective: To confirm a direct biophysical interaction between this compound and the RMI core complex.
-
Methodology:
-
The RMI core complex was immobilized on a sensor chip via amine coupling.[3]
-
This compound was serially diluted and injected over the chip surface.[3]
-
The change in the resonance angle, indicative of binding, was measured.[3]
-
Kinetic parameters (ka, kd) and the dissociation constant (Kd) were calculated using a Langmuir kinetic model.[3]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To further validate the binding interaction and determine its thermodynamic properties.
-
Methodology:
-
The RMI core complex was titrated into a sample cell containing this compound dissolved in DMSO and diluted in dialysis buffer.
-
The heat changes associated with the binding events were measured.
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Data analysis was performed using a single-site binding model.[3]
-
The Re-evaluation: this compound as a Pan-Assay Interference Compound (PAIN)
More recent and rigorous investigation into the chemical properties of this compound has fundamentally challenged its role as a specific inhibitor. A 2023 study revealed that this compound, a Mannich base, is chemically unstable and rapidly decomposes in common aqueous buffers and some organic solvents.[2][4][5]
Evidence for Chemical Instability
-
Synthesis and Decomposition: The first published synthesis of this compound demonstrated its immediate decomposition in aqueous solutions.[4][5]
-
Lack of Activity in Biophysical Assays: When re-tested in binding and competitive biophysical assays, neither this compound nor its more hydrolytically stable analogs showed any observable activity against the FANCM-RMI interaction.[4][5]
-
Non-specific Toxicity: The apparent cellular activity previously observed is now believed to arise from the non-specific toxicity of its breakdown products.[4][5]
This evidence strongly supports the classification of this compound as a pan-assay interference compound (PAIN). PAINs are compounds that appear to be active in a variety of assays but do so through non-specific mechanisms, often leading to false-positive results.
Conclusion
The case of this compound serves as a critical reminder of the importance of rigorous chemical characterization in drug discovery and chemical biology. While initially heralded as a specific inhibitor of the FANCM-RMI interaction with therapeutic potential, it is now understood to be a chemically unstable PAIN. The initially observed biological effects are likely artifacts of its decomposition products. Therefore, this compound is not a suitable tool compound for studying the Fanconi anemia pathway or for further development as a targeted therapeutic. Future research in this area should focus on identifying new, chemically stable scaffolds that can specifically and verifiably disrupt the FANCM-RMI interaction. Researchers are advised to exercise caution with indole-derived Mannich base scaffolds and to thoroughly assess their aqueous stability in biological studies.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
The Rise and Fall of a FANCM-RMI Inhibitor: A Technical Guide to PIP-199
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PIP-199, a molecule initially reported as a selective inhibitor of the Fanconi Anemia Complementation Group M (FANCM) and RecQ-Mediated Genome Instability Protein (RMI) interaction. The discovery of small molecules that can disrupt this protein-protein interaction holds significant therapeutic potential, particularly in sensitizing chemoresistant tumors to DNA crosslinking agents. However, recent findings have critically re-evaluated the utility of this compound as a specific biological tool. This document will detail the initial discovery and characterization of this compound, the experimental methodologies employed, and the subsequent research that has led to its classification as a pan-assay interference compound (PAINS).
The FANCM-RMI Interaction: A Key Node in DNA Repair
The Fanconi Anemia (FA) pathway is a crucial DNA repair mechanism, and its induction is a common route for tumors to develop resistance to DNA crosslinking chemotherapies.[1] The proper functioning of this pathway relies on the interaction between FANCM and the RMI core complex (composed of RMI1 and RMI2).[1][2] Specifically, the MM2 domain of FANCM binds to the RMI core complex.[2][3] This interaction is critical for the suppression of sister chromatid exchange (SCE) events and the repair of stalled DNA replication forks.[3][4] Mutations that disrupt the FANCM/RMI interface lead to increased genomic instability and sensitize cells to DNA crosslinking agents.[1][2]
The BLM (Bloom's syndrome helicase) dissolvasome, which includes the RMI subcomplex, is recruited by FANCM to sites of DNA damage.[5][6] This recruitment is mediated through the interaction between the FANCM MM2 domain and the RMI subcomplex.[7] The structural basis of this interaction has been elucidated, revealing a "knobs-into-holes" packing arrangement where hydrophobic residues from FANCM's MM2 motif fit into pockets on the RMI core complex surface.[3][4][8]
Diagram of the FANCM-RMI Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
PIP-199: A Case Study in Drug Discovery—From Promising Inhibitor to Pan-Assay Interference Compound
For Researchers, Scientists, and Drug Development Professionals
Discovery and Initial Promise
PIP-199 was first identified through a high-throughput screening campaign aimed at discovering inhibitors of the protein-protein interaction between the Fanconi anemia complementation group M protein (FANCM) and the RMI complex.[1] This interaction is crucial for the proper functioning of the FA DNA repair pathway, which is a common mechanism for tumor resistance to DNA crosslinking chemotherapies.[1][2] The initial study, published in 2016, reported this compound as a selective inhibitor of this interaction, suggesting its potential as a therapeutic agent to resensitize resistant cancers.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from both the initial discovery and the later re-evaluation studies. The stark contrast in these findings is central to the story of this compound.
Table 1: Initial Characterization of this compound Activity
| Assay Type | Target | Result (IC50) | Reference |
| Fluorescence Polarization | RMI core complex/MM2 | 36 ± 10 µM | [3] |
| AlphaScreen | RMI core complex/MM2 | 260 ± 110 µM (repurchased) | [3] |
| AlphaScreen | PriA/SSB | 450 ± 130 µM | [3] |
Table 2: Re-evaluation of this compound Biophysical Interaction
| Assay Type | Target | Result | Conclusion | Reference |
| Fluorescence Polarization | FANCM-RMI | No observable activity | Not an effective inhibitor | [1][4][5][6] |
| Surface Plasmon Resonance | FANCM-RMI | No observable activity | Not an effective inhibitor | [1][4][5][6] |
| Isothermal Titration Calorimetry | RMI core complex | Direct binding detected (in initial study) | True inhibitor (initial conclusion) | [3] |
Experimental Protocols
Initial Discovery Methodology (Voter et al., 2016)
-
High-Throughput Screening (Fluorescence Polarization): A pilot screen of 74,807 small molecules was performed using a fluorescence polarization (FP) assay to identify inhibitors of the RMI core complex/MM2 interaction.[1]
-
Orthogonal Proximity Assay (AlphaScreen): Hits from the primary screen were further tested using a proximity-based AlphaScreen assay to confirm inhibition and assess selectivity against the PriA/SSB interaction.[3]
-
Surface Plasmon Resonance (SPR): To confirm a direct physical interaction, the RMI core complex was immobilized on a sensor chip, and various concentrations of this compound were passed over the surface to measure binding kinetics.[3]
-
Isothermal Titration Calorimetry (ITC): The thermodynamic parameters of the interaction were measured by titrating the RMI core complex into a solution containing this compound.[3]
Chemical Stability and Biophysical Re-evaluation Methodology (2023 Studies)
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Chemical Synthesis: The first published synthesis of this compound and its analogues was reported to enable detailed characterization.[1][4][5][6]
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Stability Assays: The stability of this compound was assessed in common aqueous buffers and organic solvents using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS). These experiments revealed that this compound decomposes immediately in these conditions.[1][4][5][6]
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Biophysical Binding Assays (FP and SPR): With a stable, synthesized compound in hand (or by accounting for its instability), binding to the FANCM-RMI complex was re-assessed using FP and SPR. These experiments showed no observable binding or competitive activity.[1][4][5][6]
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in the Fanconi Anemia pathway.
Caption: Workflow for the initial discovery and validation of this compound.
Caption: Workflow for the chemical and biophysical re-evaluation of this compound.
Critical Re-evaluation and Current Understanding
In 2023, the scientific community's understanding of this compound shifted dramatically. Research published in the Journal of Medicinal Chemistry reported that this compound, a Mannich base, is chemically unstable and decomposes rapidly in aqueous solutions and some organic solvents.[1][4][6][7] The apparent cellular activity observed in earlier studies is now believed to be a result of the non-specific toxicity of its breakdown products.[1][4][5][6]
Conclusion
The story of this compound serves as a crucial lesson in the field of drug discovery and chemical biology. While initial high-throughput screening identified it as a promising and selective inhibitor, this was later refuted by rigorous chemical and biophysical validation. This case underscores the importance of:
-
Thorough chemical characterization of screening hits: Understanding the stability of a compound under assay conditions is paramount.
-
Orthogonal biophysical validation: Confirming direct target engagement with multiple, robust methods is essential.
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The cautious interpretation of cellular activity: Apparent cellular effects may arise from non-specific toxicity or other off-target mechanisms.
This compound has transitioned from a potential therapeutic lead to a cautionary tale, highlighting the pitfalls of relying on initial screening data without comprehensive follow-up. For researchers, it emphasizes the need for a multidisciplinary approach, combining chemistry, biophysics, and biology, to validate potential drug candidates and ensure the reliability of chemical probes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Shifting Narrative of PIP-199: From Targeted Inhibitor to Pan-Assay Interference Compound
A Technical Review for the Drug Discovery Community
Initially heralded as a promising selective inhibitor of the RMI core complex/MM2 protein-protein interaction within the Fanconi Anemia (FA) DNA repair pathway, PIP-199 has emerged as a cautionary tale in drug discovery.[1][2][3][4] This whitepaper provides a comprehensive technical overview of the reported biological activity of this compound, charting its journey from a potential therapeutic agent to its reclassification as a pan-assay interference compound (PAIN). For researchers, scientists, and drug development professionals, the story of this compound underscores the critical importance of rigorous chemical validation in the early stages of drug discovery.
Initially Reported Biological Activity and Mechanism of Action
This compound was first identified through a high-throughput screening campaign as a small molecule that could disrupt the interaction between the Fanconi anemia complementation group M (FANCM) protein and the RecQ-mediated genome instability (RMI) complex.[1][5] This interaction is crucial for the proper functioning of the FA pathway, a key DNA repair mechanism, and its inhibition was proposed as a strategy to sensitize cancer cells to DNA crosslinking agents.[1][6]
The compound was reported to selectively inhibit the formation of the RMI core complex/MM2 complex.[5][6][7] The MM2 domain of FANCM is the binding site for the RMI complex.[6] The initial studies reported quantitative data suggesting a direct interaction and inhibitory effect.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 | 36 ± 10 µM | RMI core complex/MM2 Proximity Assay | [5] |
| IC50 | 260 ± 110 µM | RMI core complex/MM2 FP Assay (repurchased) | [5] |
| IC50 | 450 ± 130 µM | PriA-SSB AS (Control) | [5] |
| Kd | 3.4 ± 1.0 µM | Isothermal Titration Calorimetry (ITC) | [5] |
Re-evaluation and the Emergence of a New Classification
Subsequent, more recent research has fundamentally challenged the initial findings.[1][2][3] These later studies revealed that this compound is a Mannich base that is chemically unstable and rapidly decomposes in common aqueous buffers and some organic solvents.[1][2][3][4] This instability raises significant concerns about the validity of the initial biological data.
This body of evidence has led to the reclassification of this compound as a pan-assay interference compound (PAIN). PAINs are compounds that show activity in multiple, unrelated assays through non-specific mechanisms, often leading to false-positive results in high-throughput screens.
Experimental Protocols
Initial High-Throughput Screening and Biophysical Assays
The initial discovery of this compound involved a multi-step screening process to identify inhibitors of the FANCM-RMI interaction.
1. Fluorescence Polarization (FP) Assay (Primary Screen):
-
A pilot screen of 74,807 small molecules was performed.[1]
-
This assay measures the change in the polarization of fluorescently labeled MM2 peptide upon binding to the RMI core complex.
-
Inhibition is detected by a decrease in fluorescence polarization as the inhibitor displaces the labeled peptide.
2. Proximity Assay (Secondary Screen):
-
Hits from the primary screen were further tested using a proximity-based assay (e.g., AlphaScreen).
-
MM2 was biotinylated for association with streptavidin-coated donor beads.
-
A 6X-His tagged version of RMI2 within the RMI core complex was bound to Ni2+-coated acceptor beads.[5]
-
Signal is generated when the donor and acceptor beads are in close proximity, which is disrupted by an inhibitor.
3. Surface Plasmon Resonance (SPR):
-
Used to confirm direct binding of this compound to the RMI core complex.[5]
-
The RMI core complex was immobilized on a sensor chip.[5]
-
This compound was flowed over the chip at various concentrations, and the change in the resonance angle, indicating binding, was measured.[5]
4. Isothermal Titration Calorimetry (ITC):
-
This technique directly measures the heat released or absorbed during a binding event to determine the dissociation constant (Kd).
-
The RMI core complex was titrated into a solution containing this compound.[5]
-
The resulting thermogram was analyzed to calculate the binding affinity.
Chemical Stability and Subsequent Biophysical Analyses
Later studies that refuted the initial findings focused on the chemical properties of this compound and re-ran biophysical assays under more stringent conditions.
1. Chemical Synthesis and Stability Studies:
-
The first published synthesis of this compound and its analogs was reported.[1][3]
-
Stability was assessed in various aqueous buffers and organic solvents using techniques like NMR and LCMS.[1][3][4]
-
These experiments demonstrated the rapid decomposition of this compound.[1][3]
2. Re-evaluation with Biophysical Assays:
-
Binding and competitive biophysical assays (e.g., FP and SPR) were repeated with the newly synthesized and characterized this compound and its more stable analogs.[1][3][4]
-
These rigorous follow-up studies showed no observable activity or binding to the FANCM-RMI complex.[1][3][4]
Visualizing the Data
Proposed Signaling Pathway and Experimental Workflows
The following diagrams illustrate the initially proposed mechanism of action for this compound and the experimental workflows used in its study.
Caption: Hypothesized mechanism of this compound action within the Fanconi Anemia pathway.
Caption: Workflow for the initial identification and validation of this compound.
Caption: Workflow for the chemical and biophysical re-evaluation of this compound.
Conclusion
The case of this compound serves as a critical reminder of the potential pitfalls in early-stage drug discovery. While initially promising, the reported biological activity of this compound is now understood to be an artifact of its chemical instability. The current scientific consensus is that this compound is not a reliable or effective tool for studying the FANCM-RMI interaction or the Fanconi Anemia pathway.[1][2][3] For researchers in the field, this underscores the necessity of thorough chemical characterization and stability testing of hit compounds before committing significant resources to further biological validation. The story of this compound highlights the value of reproducibility and the self-correcting nature of the scientific process.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | RMI-MM2 inhibitor | Probechem Biochemicals [probechem.com]
PIP-199: A Technical Guide on its Chemical Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PIP-199, a small molecule initially identified as an inhibitor of the Fanconi anemia (FA) DNA repair pathway. This document details its chemical structure, synthesis, and the critical context of its chemical instability, which has led to its classification as a potential Pan-Assay Interference Compound (PAINS).
Chemical Structure and Properties
This compound is an indole-derived Mannich base. Its fundamental chemical properties are summarized below.
| Property | Value |
| IUPAC Name | 4-[(1-Hydroxy-2-phenyl-1H-indol-3-yl)-pyridin-2-yl-methyl]-morpholine |
| CAS Number | 622795-76-0 |
| Molecular Formula | C₂₇H₂₈N₄O₃ |
| Molecular Weight | 456.55 g/mol |
Caption: 2D Chemical Structure of this compound.
Synthesis Pathway
The first published synthesis of this compound identifies it as a Mannich base.[1][2][3][4] The synthesis involves a condensation reaction between an indole (B1671886) derivative, an aldehyde, and a secondary amine.
Caption: Generalized Mannich reaction scheme for the synthesis of this compound.
Biological Target and Signaling Pathway
This compound was initially identified as a selective inhibitor of the protein-protein interaction between the RecQ-mediated genome instability protein (RMI) core complex and the Fanconi anemia complementation group M protein (FANCM).[1][5] This interaction is a critical component of the Fanconi Anemia (FA) DNA repair pathway, which is essential for resolving DNA interstrand crosslinks.[1] The disruption of this pathway is a mechanism by which tumors can develop resistance to DNA crosslinking chemotherapies.[1][5]
Caption: Proposed mechanism of this compound as an inhibitor of the FANCM-RMI interaction.
Quantitative Data and Biophysical Assays
Initial studies reported inhibitory activity for this compound. However, subsequent research has questioned its effectiveness due to chemical instability.[1][2][4]
| Assay Type | Reported IC₅₀ / Kₔ | Reference |
| AlphaScreen Assay (RMI/MM2) | 36 ± 10 µM | [6] |
| Fluorescence Polarization | 260 ± 110 µM (repurchased) | [6] |
| Surface Plasmon Resonance (SPR) | Direct biophysical interaction detected | [6] |
| Isothermal Titration Calorimetry (ITC) | Direct biophysical interaction detected | [6] |
Note: The discrepancy in IC₅₀ values was noted in the original publication and might be attributed to volumetric errors or compound instability.[6]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. For precise experimental details, it is imperative to consult the original publications.
-
Immobilization: Immobilize the RMI core complex onto a sensor chip via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.5).
-
Analyte Preparation: Prepare a serial dilution of this compound in a running buffer containing a small percentage of DMSO (e.g., 1.5% v/v) to aid solubility. Concentrations may range from approximately 9 µM to 150 µM.
-
Binding Measurement: Inject the this compound dilutions over the immobilized RMI core complex. Simultaneously, inject the running buffer as a reference and subtract it from the binding traces.
-
Data Analysis: Analyze the resulting sensorgrams using appropriate software (e.g., ProteOn Manager™). Fit the data to a kinetic model, such as the Langmuir model, to determine the association rate (kₐ), dissociation rate (kₔ), and calculate the dissociation constant (Kₔ).
-
Sample Preparation: Dissolve this compound in the dialysis buffer to a final concentration (e.g., 30 µM) with a consistent percentage of DMSO (e.g., 1.5% v/v). Place this solution in the sample cell of the calorimeter, maintained at a constant temperature (e.g., 25°C).
-
Titration: Titrate the RMI core complex into the sample cell containing the this compound solution using a series of small injections.
-
Data Acquisition: Measure the heat changes associated with each injection.
-
Data Analysis: Analyze the integrated heat data using software like Origin, fitting it to a suitable binding model (e.g., single-site binding model) to determine the binding affinity and thermodynamic parameters.
Critical Caveat: Chemical Instability and PAINS Classification
A crucial finding for any researcher considering the use of this compound is its significant chemical instability.[1][2][4]
-
Decomposition: Studies have demonstrated that this compound rapidly decomposes in common aqueous buffers and even some organic solvents.[1][3][4]
-
Lack of Activity: More recent and comprehensive biophysical assays with this compound and its more stable analogues have shown no observable activity or binding to the FANCM-RMI target.[1][2][4]
-
PAINS Potential: Due to its indole-derived Mannich base scaffold and observed instability, this compound is suggested to be a Pan-Assay Interference Compound (PAINS).[1][2][3] The apparent biological activity initially observed is likely due to the non-specific, potentially toxic effects of its breakdown products.[1][4]
While initially promising as a tool compound for studying the Fanconi Anemia pathway, substantial evidence now indicates that this compound is chemically unstable and likely acts as a PAINS.[1][2][3][4] Any observed cellular activity should be interpreted with extreme caution, as it may arise from artifacts or the non-specific toxicity of its decomposition products rather than on-target inhibition.[1][4] Researchers are strongly advised to verify the chemical integrity of this compound in their specific assay conditions and to consider more stable and validated alternatives for studying the FANCM-RMI interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
The PIP-199 Controversy: A Case Study in Pan-Assay Interference Compounds (PAINS)
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The small molecule PIP-199 was initially heralded as a promising selective inhibitor of the FANCM-RMI protein-protein interaction, a key component of the Fanconi Anemia (FA) DNA repair pathway.[1][2] Subsequent research, however, revealed this compound to be a chemically unstable Mannich base that rapidly decomposes in aqueous solutions, rendering it an unreliable biological tool.[3][4][5] This guide provides a detailed technical analysis of the this compound controversy, offering insights into the identification of Pan-Assay Interference Compounds (PAINS) and emphasizing the critical importance of rigorous chemical characterization in drug discovery. We present a comprehensive overview of the experimental data, detailed protocols, and the underlying biochemical pathways to serve as an educational resource for researchers, scientists, and drug development professionals.
Introduction to PAINS Compounds
Pan-Assay Interference Compounds (PAINS) are molecules that yield false-positive results in high-throughput screening (HTS) assays.[6] Their apparent activity stems not from specific, targeted binding, but from a variety of non-specific mechanisms including chemical reactivity, aggregation, redox activity, and interference with assay technology (e.g., fluorescence).[7][8] The identification and flagging of PAINS are crucial for preventing the misdirection of significant resources toward non-viable lead candidates.[9][10] The story of this compound serves as a stark reminder of the deceptive nature of some HTS hits and underscores the necessity of early and thorough chemical validation.
The Initial Promise of this compound
This compound emerged from a high-throughput screen designed to identify inhibitors of the interaction between the Fanconi Anemia Complementation Group M (FANCM) protein and the RecQ-mediated genome instability (RMI) core complex.[2] This interaction is a critical node in the Fanconi Anemia DNA repair pathway, and its inhibition was proposed as a potential therapeutic strategy to sensitize chemoresistant tumors.[1]
The Fanconi Anemia Pathway and the FANCM-RMI Interaction
The Fanconi Anemia pathway is a crucial DNA repair mechanism, particularly for interstrand crosslinks.[6] Within this pathway, FANCM plays a pivotal role in recognizing DNA damage and recruiting other repair factors. The interaction between FANCM and the RMI complex is essential for the proper functioning of this repair process.[11][12]
Initial Screening and Hit Validation
This compound was identified through a fluorescence polarization (FP) based high-throughput screen. The initial hit was then subjected to a series of validation assays, including an orthogonal AlphaScreen (AS) assay and biophysical binding studies (Surface Plasmon Resonance and Isothermal Titration Calorimetry), which seemed to confirm its activity.[2]
The Unraveling of a Promising Lead: Chemical Instability
A subsequent, rigorous investigation into the chemical properties of this compound revealed its significant instability in aqueous solutions, a critical flaw for any compound intended for biological studies.[3][4][5]
Synthesis and Decomposition
The synthesis of this compound, a Mannich base, proved to be challenging, with the compound showing instability during purification.[8] Further studies demonstrated that this compound rapidly decomposes in common aqueous buffers and some organic solvents.[7][8] The primary degradation pathway involves the loss of the piperazine (B1678402) moiety, leading to the formation of a stable indolic nitrone and other byproducts.[8]
Quantitative Data on Instability and Lack of Binding
The following tables summarize the key quantitative findings that exposed the true nature of this compound.
Table 1: Initial Reported Activity of this compound
| Assay Type | Target/Interaction | Reported IC50 / Kd | Reference |
| AlphaScreen (AS) | RMI core complex/MM2 | 36 ± 10 µM | [2] |
| Fluorescence Polarization (FP) | RMI core complex/MM2 | 260 ± 110 µM | [2] |
| AlphaScreen (AS) Counterscreen | PriA/SSB | 450 ± 130 µM | [2] |
| Surface Plasmon Resonance (SPR) | RMI core complex | 3.4 ± 1.0 µM (Kd) | [2] |
Table 2: Re-evaluation of this compound and Analogue Activity
| Compound | Stability in Aqueous Buffer (pH 7.4) | FANCM-RMI Binding (FP Assay) | FANCM-RMI Binding (SPR Assay) | Reference |
| This compound | Immediate decomposition | No observable activity | No observable binding | [7][8] |
| Analogue 13a (non-hydroxylated) | Stable | No observable activity | No observable binding | [8] |
| Analogue 14 (2-naphthol isostere) | Stable | No observable activity | No observable binding | [8] |
The re-evaluation clearly demonstrated that neither the unstable this compound nor its more stable analogues possess any specific binding activity towards the intended FANCM-RMI target.[8] The initial positive results are therefore considered to be artifacts arising from the compound's instability and non-specific interactions of its degradation products.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of scientific findings. Below are summaries of the key experimental protocols used in the study of this compound.
High-Throughput Screening and Initial Validation (Voter et al., 2016)
-
Fluorescence Polarization (FP) Assay: This assay measured the disruption of the interaction between the RMI core complex and a FITC-labeled MM2 peptide. An increase in the polarization of the fluorescent signal indicated binding.[2]
-
AlphaScreen (AS) Assay: A proximity-based assay used to confirm hits from the primary screen. Donor and acceptor beads were brought into proximity by the RMI/MM2 interaction, generating a chemiluminescent signal. Inhibition of this interaction resulted in a loss of signal.[2]
-
Surface Plasmon Resonance (SPR): Used to measure the direct binding of this compound to the immobilized RMI core complex.[2]
-
Isothermal Titration Calorimetry (ITC): A technique to measure the heat changes upon binding of this compound to the RMI core complex in solution.[2]
Chemical Stability and Biophysical Re-evaluation (Wu et al., 2023)
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. static.igem.org [static.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fanconi Anemia Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
PIP-199: A Case Study in Pan-Assay Interference Compounds (PAINS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and chemical biology, the identification of potent and selective small molecule inhibitors is paramount. However, the pathway to validating a true biological probe is fraught with potential pitfalls, one of the most significant being the deceptive activity of Pan-Assay Interference Compounds (PAINS). These molecules exhibit activity in a multitude of biochemical assays, not through specific interaction with the intended target, but via non-specific mechanisms that can mislead researchers and derail drug development programs. This guide provides a detailed technical examination of PIP-199, a compound once reported as a selective inhibitor of the RMI core complex/MM2 interaction, and its subsequent reclassification as a PAINS. Through a comprehensive analysis of its chemical instability, decomposition pathways, and biophysical evaluation, we will illustrate the critical importance of rigorous chemical validation for any potential therapeutic agent.
The Core of the Problem: Chemical Instability of this compound
This compound was initially identified as a selective inhibitor of the interaction between the RMI (RecQ-mediated genome instability protein) core complex and a peptide from FANCM (Fanconi anemia complementation group M) known as MM2, with a reported IC50 of 36 μM.[1] This interaction is crucial for the proper functioning of the Fanconi anemia DNA repair pathway, and its inhibition was considered a promising strategy for sensitizing resistant tumors to DNA crosslinking chemotherapeutics.[1][2] However, subsequent research, most notably the first published synthesis of this compound, revealed a critical flaw: the compound is highly unstable in common aqueous buffers and some organic solvents.[3][4][5][6][7]
The apparent biological activity of this compound is now understood to be a consequence of its rapid decomposition into a mixture of breakdown products. These degradation products are responsible for the non-specific effects observed in various assays, leading to the misinterpretation of this compound as a genuine inhibitor.[3][5] This inherent instability firmly places this compound and its indole-derived Mannich base scaffold into a new potential family of PAINS.[3][5][8]
Data Presentation
Table 1: Reported and Experimentally Determined Activity of this compound
| Assay Type | Reported IC50 | Experimentally Determined Activity | Reference |
| AlphaScreen Proximity Assay | 36 ± 10 μM | No observable activity in binding and competitive biophysical assays. | [9],[3][5] |
| Fluorescence Polarization (FP) Assay | 260 ± 110 μM | No convincing evidence of binding to RMI1/RMI2. | [9],[3] |
| Surface Plasmon Resonance (SPR) | Kd of 3.4 ± 1.0 μM | No convincing evidence of binding to RMI1/RMI2. | [9],[3] |
Table 2: Stability Analysis of this compound in Various Solvents
| Solvent | Stability | Observation | Reference |
| Aqueous Buffers | Unstable | Immediate and complete decomposition. | [3][4][5][6][7] |
| Methanol (CD3OD) | Unstable | Rapid decomposition observed by 1H NMR. | [3] |
| Chloroform (CDCl3) | Unstable | Rapid decomposition observed by 1H NMR. | [3] |
| Acetonitrile (B52724) (wet CD3CN) | Unstable | Rapid decomposition observed by 1H NMR. | [3] |
| DMSO-d6 | Stable | No decomposition observed by 1H NMR. | [3] |
| Ethyl Acetate | Stable | Compound remains stable when dissolved. | [3][6] |
Experimental Protocols
Synthesis of this compound
The first published synthesis of this compound was achieved through a one-pot Mannich reaction.[3]
Materials:
-
1-hydroxy-1H-indole-2-carbaldehyde
-
Formaldehyde (37% in H2O)
-
Ethanol
Procedure:
-
1-hydroxy-1H-indole-2-carbaldehyde (1 equivalent) and 1-(4-fluorophenyl)piperazine (1 equivalent) were dissolved in ethanol.
-
Formaldehyde (1 equivalent) was added to the solution.
-
The reaction mixture was stirred at room temperature for 1.5 hours.
-
The resulting precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a solid.
Stability Analysis
The stability of this compound was assessed using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS).[3]
NMR Stability Assay:
-
A sample of pure this compound was dissolved in the deuterated solvent of interest (e.g., CDCl3, CD3OD, wet CD3CN, DMSO-d6).
-
1H NMR spectra were acquired immediately after dissolution and monitored over time to observe any changes in the chemical shifts and peak integrations, which would indicate decomposition.
LCMS Decomposition Analysis:
-
A stock solution of this compound was prepared in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
The solution was immediately analyzed by reverse-phase LCMS.
-
The resulting chromatogram and mass spectra were analyzed to identify the parent compound and any degradation products based on their retention times and mass-to-charge ratios (m/z).[3]
Fluorescence Polarization (FP) Assay
A competitive FP assay was developed to quantify the binding of compounds to the FANCM-RMI interface.[10]
Materials:
-
Recombinant RMI1-RMI2 protein complex.
-
A fluorescently labeled peptide tracer derived from the MM2 binding motif (e.g., TMR-RaMM2).[10]
-
Test compounds (e.g., this compound and its analogues).
-
Assay buffer.
Procedure:
-
A solution containing the RMI1-RMI2 complex and the fluorescent tracer was prepared in the assay buffer.
-
The test compounds were serially diluted and added to the protein-tracer solution in a microplate.
-
The plate was incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well was measured using a plate reader equipped with appropriate excitation and emission filters.
-
A decrease in fluorescence polarization would indicate displacement of the tracer by the test compound, suggesting binding to the RMI complex. In the case of this compound and its stable analogues, no significant change in polarization was observed, indicating a lack of binding.[3]
Surface Plasmon Resonance (SPR) Assay
SPR was used as an orthogonal biophysical method to detect direct binding of this compound to the RMI complex.
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Recombinant RMI1-RMI2 protein complex.
-
Test compounds (e.g., this compound and its analogues).
-
Running buffer.
-
Immobilization buffer and reagents.
Procedure:
-
The RMI1-RMI2 complex was immobilized on the surface of the sensor chip using standard amine coupling chemistry.
-
A solution of the test compound was prepared in the running buffer at various concentrations.
-
The compound solutions were injected over the immobilized protein surface.
-
The change in the SPR signal (measured in response units, RU) was monitored in real-time. An increase in RU upon injection would indicate binding.
-
The sensor surface was regenerated between injections. For this compound and its analogues, no convincing evidence of binding was observed.[3]
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for screening FANCM-RMI inhibitors to target the alternative lengthening of telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
PIP-199: A Critical Review of a Putative DNA Repair Pathway Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified as a promising selective inhibitor of the RecQ-mediated genome instability protein (RMI) core complex/MM2 interaction, PIP-199 garnered attention for its potential to sensitize resistant tumors to DNA crosslinking chemotherapeutics. The target of this compound, the Fanconi anemia complementation group M protein (FANCM)-RMI interaction, is a critical component of the Fanconi Anemia (FA) DNA repair pathway. The induction of this pathway is a known mechanism by which tumors develop resistance to chemotherapy.[1] However, recent comprehensive studies have brought the utility of this compound as a specific biological tool into question, revealing significant chemical instability and suggesting its classification as a Pan-Assay Interference Compound (PAINS). This guide provides a thorough technical overview of this compound, from its initial promise to the critical findings that have reshaped our understanding of its activity.
The FANCM-RMI Interaction in the Fanconi Anemia Pathway
The Fanconi Anemia pathway is a crucial DNA repair mechanism responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A key event in this pathway is the interaction between the FANCM protein and the RMI core complex. FANCM recognizes the damaged DNA and recruits the RMI complex, which is essential for the proper execution of the repair process. Disrupting the FANCM-RMI interaction has been shown to sensitize cells to DNA crosslinking agents, making it an attractive target for cancer therapy.[1]
Caption: Proposed mechanism of this compound in the Fanconi Anemia DNA repair pathway.
Initial Identification of this compound as a FANCM-RMI Inhibitor
This compound was first identified through a high-throughput screening campaign aimed at discovering small molecule inhibitors of the RMI core complex/MM2 interaction. This screening identified this compound as a selective inhibitor with a reported half-maximal inhibitory concentration (IC50) of 36 µM.[1] This initial finding suggested that this compound could serve as a valuable chemical probe to study the FA pathway and as a potential lead compound for the development of novel cancer therapeutics.
Re-evaluation of this compound: Chemical Instability and Lack of Efficacy
More recent and in-depth investigations into the properties of this compound have revealed that the compound is chemically unstable under common experimental conditions. A 2023 study reported the first published synthesis of this compound and demonstrated that it rapidly decomposes in aqueous buffers and some organic solvents.[2][3][4][5] The primary degradation pathway involves the loss of the piperazine (B1678402) moiety, leading to the formation of a stable indolic nitrone and other byproducts.[6]
Crucially, this study found that neither purified this compound nor its more hydrolytically stable analogues exhibited any observable activity in binding and competitive biophysical assays for the FANCM-RMI interaction.[2][3][4] This evidence strongly suggests that the initially reported biological activity of this compound is not due to the specific inhibition of the FANCM-RMI interaction but rather is likely a result of the non-specific toxicity of its breakdown products.[2][3][4] Consequently, this compound has been proposed to be a member of a new family of Pan-Assay Interference Compounds (PAINS), which are known to produce false-positive results in high-throughput screens.[2][4]
Data Summary Tables
Table 1: Reported Inhibitory Activity of this compound
| Assay Type | Target | Reported IC50 (µM) | Reference |
| High-Throughput Screen | RMI core complex/MM2 interaction | 36 | [1] |
| Biophysical Assays (re-evaluation) | FANCM-RMI interaction | No observable activity | [2][3][4] |
Table 2: Chemical Stability of this compound
| Solvent/Buffer | Stability | Observation | Reference |
| Aqueous Buffers (common) | Unstable | Rapid decomposition | [2][3][4] |
| Some Organic Solvents | Unstable | Rapid decomposition | [2][3][4] |
| DMSO-d6 | Stable | Suitable for NMR analysis | [7] |
| Ethyl acetate | Stable | [7] |
Experimental Protocols
Synthesis of this compound
The first published synthesis of this compound was achieved through a one-pot reaction.[7]
-
Materials: 1-hydroxy-2-phenyl-1H-indole, 4-(pyridin-4-yl)piperazine, and formaldehyde (B43269).
-
Procedure:
-
A solution of 1-hydroxy-2-phenyl-1H-indole, 4-(pyridin-4-yl)piperazine, and formaldehyde is stirred in a suitable solvent (e.g., ethanol) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated. Due to its instability on silica (B1680970) gel, purification is achieved through a precipitation protocol rather than column chromatography.[7]
-
The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy in DMSO-d6.[7]
-
Stability Testing of this compound
The chemical stability of this compound was assessed in various solvents and aqueous buffers.[7]
-
NMR Stability Assay:
-
A stock solution of this compound is prepared in a stable solvent (e.g., DMSO-d6).
-
Aliquots of the stock solution are added to different deuterated NMR solvents (e.g., CDCl3, CD3OD, wet CD3CN) and aqueous buffers (e.g., phosphate, HEPES, Tris).
-
1H NMR spectra are acquired at different time points to monitor the decomposition of this compound.
-
-
LC-MS Analysis of Decomposition:
-
This compound is incubated in the buffer of interest.
-
At various time intervals, aliquots are taken and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products.
-
FANCM-RMI Interaction Assays
This assay was used in the initial high-throughput screening to identify inhibitors of the FANCM-RMI interaction.
-
Principle: The binding of a small, fluorescently labeled peptide (derived from FANCM's MM2 domain) to the larger RMI protein complex results in a slower tumbling rate and an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
-
Protocol:
-
A fluorescently labeled MM2 peptide is incubated with the RMI core complex in an appropriate assay buffer.
-
Test compounds (including this compound) are added to the wells of a microplate.
-
The fluorescence polarization is measured using a plate reader.
-
A decrease in polarization indicates inhibition of the protein-protein interaction.
-
SPR was used in the re-evaluation studies to directly measure the binding of this compound to the RMI complex.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip.
-
Protocol:
-
The RMI core complex is immobilized on an SPR sensor chip.
-
Solutions of this compound at various concentrations are flowed over the chip surface.
-
The binding and dissociation of this compound to the immobilized RMI complex are monitored in real-time by detecting changes in the SPR signal.
-
The resulting sensorgrams are analyzed to determine binding kinetics and affinity. The re-evaluation studies showed no observable binding of this compound to the RMI complex.[2][3][4]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, stability testing, and activity re-evaluation of this compound.
Conclusion
While this compound was initially reported as a promising inhibitor of the FANCM-RMI interaction for potentiating cancer chemotherapy, subsequent rigorous investigation has demonstrated its chemical instability and lack of specific biological activity. The apparent cellular effects of this compound are likely attributable to the non-specific toxicity of its degradation products. This case highlights the critical importance of thorough chemical and biophysical validation of small molecule probes in biological research. For researchers in the field of DNA repair and drug development, the story of this compound serves as a cautionary tale and underscores the need for stable, well-characterized tool compounds to ensure the reliability and reproducibility of scientific findings. Future efforts to target the FANCM-RMI interaction will require the discovery of new, stable chemical entities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chemrxiv.org [chemrxiv.org]
Initial Studies on PIP-199 for Sensitizing Chemoresistant Tumors: A Critical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PIP-199 emerged from initial high-throughput screening as a promising small molecule inhibitor targeting the Fanconi Anemia (FA) DNA repair pathway, a critical mechanism implicated in tumor resistance to DNA crosslinking chemotherapeutics. The compound was identified as an inhibitor of the protein-protein interaction between the RecQ-mediated genome instability protein (RMI) core complex and a peptide from the Fanconi Anemia complementation group M protein (FANCM), referred to as MM2. The therapeutic hypothesis was that by disrupting this interaction, this compound could block the FA pathway, thereby re-sensitizing chemoresistant tumors to existing cancer therapies. However, subsequent investigations have revealed significant liabilities of this compound, namely its chemical instability and classification as a Pan-Assay Interference Compound (PAINS). This guide provides an in-depth overview of the initial studies on this compound, including the experimental data and protocols, while critically contextualizing these findings in light of its recently discovered chemical instability.
The Fanconi Anemia Pathway and Chemoresistance
The Fanconi Anemia (FA) pathway is a crucial DNA repair mechanism, particularly for resolving interstrand crosslinks (ICLs) caused by DNA crosslinking agents used in chemotherapy (e.g., cisplatin, mitomycin C). Upregulation or reactivation of the FA pathway is a common mechanism by which tumors develop resistance to these therapies. A key interaction within this pathway occurs between the FANCM protein and the RMI core complex. Disrupting this interaction has been proposed as a therapeutic strategy to overcome chemoresistance.
Signaling Pathway: Proposed Mechanism of this compound Action
The following diagram illustrates the intended target of this compound within the FA DNA repair pathway.
Initial Identification and Biophysical Characterization of this compound
This compound was identified through a high-throughput screening of 74,807 small molecules using a fluorescence polarization (FP) assay designed to detect inhibitors of the RMI core complex/MM2 peptide interaction.
Quantitative Data from Initial Studies
The following tables summarize the key quantitative data from the initial biophysical characterization of this compound. It is crucial to interpret this data with the understanding that the compound's instability may have influenced the results.
| Assay Type | Target | Result (IC50) | Reference |
| Fluorescence Polarization | RMI core complex/MM2 | 36 ± 10 µM | |
| Orthogonal Proximity Assay | RMI core complex/MM2 | 260 ± 110 µM | |
| PriA/SSBct AS (Control) | PriA/SSBct | 450 ± 130 µM |
Table 1: In Vitro Inhibition Data for this compound
| Biophysical Method | Interacting Partners | Dissociation Constant (Kd) | Reference |
| Surface Plasmon Resonance (SPR) | This compound and RMI core complex | Not explicitly stated, but direct binding was confirmed. | |
| Isothermal Titration Calorimetry (ITC) | This compound and RMI core complex | 3.4 ± 1.0 µM |
Table 2: Binding Affinity Data for this compound with the RMI Core Complex
Experimental Protocols from Initial Studies
The following are summaries of the key experimental methodologies employed in the initial characterization of this compound.
High-Throughput Fluorescence Polarization Assay
-
Principle: This assay measures the change in polarization of fluorescently labeled MM2 peptide upon binding to the RMI core complex. Small molecules that disrupt this interaction lead to a decrease in fluorescence polarization.
-
Protocol Outline:
-
A fluorescently labeled MM2 peptide is incubated with the RMI core complex.
-
Test compounds (like this compound) are added to the mixture.
-
The fluorescence polarization is measured.
-
A decrease in polarization indicates inhibition of the protein-peptide interaction.
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR detects the binding of an analyte (this compound) to a ligand (RMI core complex) immobilized on a sensor chip by measuring changes in the refractive index at the surface.
-
Protocol Outline:
-
The RMI core complex was immobilized on a sensor chip via amine coupling.
-
This compound was serially diluted and injected over the chip surface.
-
Binding was detected as a change in the resonance angle.
-
Kinetic parameters (ka, kd) and the dissociation constant (Kd) were calculated using a Langmuir kinetic model.
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
-
Protocol Outline:
-
The RMI core complex was titrated into a solution containing this compound.
-
The heat change upon each injection was measured.
-
The resulting data was fitted to a single-site binding model to determine the Kd.
-
Experimental Workflow Diagram
Therapeutic Potential of FANCM-RMI Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fanconi Anemia, complementation group M (FANCM) protein, in complex with the RecQ-mediated genome instability proteins (RMI1 and RMI2), forms a critical nexus in the DNA damage response (DDR). This interaction is integral to the function of the BLM-TOP3A-RMI (BTR) "dissolvasome" complex, which plays a crucial role in resolving DNA recombination intermediates and maintaining genomic stability.[1][2] Notably, the FANCM-RMI interaction has emerged as a compelling therapeutic target, particularly in cancers that rely on the Alternative Lengthening of Telomeres (ALT) pathway for survival.[3][4][5] This guide provides an in-depth technical overview of the therapeutic potential of inhibiting the FANCM-RMI complex, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular and experimental logic.
The FANCM-RMI Signaling Axis
FANCM acts as a scaffold protein, recruiting the BTR complex to sites of DNA damage, such as stalled replication forks and interstrand crosslinks (ICLs).[1][6] The interaction is mediated by the MM2 domain of FANCM, which binds to a hydrophobic pocket on the RMI1/RMI2 heterodimer.[1][2] This recruitment is essential for the dissolvasome's function in suppressing sister chromatid exchange (SCE) and processing Holliday junction intermediates.[1][2] In ALT-positive cancers, which constitute 10-15% of all cancers, the FANCM-RMI interaction is critical for managing the high levels of replication stress at telomeres, making its inhibition selectively lethal to these cancer cells.[3][4][7]
Caption: FANCM recruits the BLM dissolvasome via RMI to sites of DNA damage.
Quantitative Data on FANCM-RMI Inhibition
Recent research has led to the development of potent peptide inhibitors that disrupt the FANCM-RMI interaction.[8][9][10][11][12][13] The binding affinities and inhibitory concentrations of these peptides have been characterized, providing a quantitative basis for their therapeutic potential.
| Inhibitor | Type | Target | KD (nM) | IC50 (nM) | Reference(s) |
| Peptide Mimic of FANCM (MM2) | Linear Peptide | RMI1/RMI2 | ≤4.5 | - | [14] |
| Cyclic Peptide Hits | Cyclic Peptide | RMI1/RMI2 | 4 - 37 | 24 - 155 | [8][10][11] |
| Potent Cyclic Peptides | Cyclic Peptide | RMI1/RMI2 | 2 - 10 | 54 - 104 | [9][13] |
| tP4-CPP12 | Cell-penetrating Peptide Conjugate | RMI1/RMI2 | - | - | [12] |
Experimental Protocols
The study of FANCM-RMI inhibition relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Inhibitor Screening
This assay is used to quantify the disruption of the FANCM-RMI interaction by competitive inhibitors.[7]
Caption: Workflow for a competitive fluorescence polarization assay.
Methodology:
-
Reagent Preparation:
-
Purify recombinant RMI1/RMI2 complex.
-
Synthesize and label a peptide derived from the FANCM MM2 binding motif with a fluorophore (e.g., TMR-RaMM2) to create a tracer.[7]
-
Prepare a dilution series of the test inhibitor.
-
-
Assay Plate Setup:
-
In a microplate, add a fixed concentration of the RMI1/RMI2 complex and the fluorescent tracer to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no RMI complex (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.
-
Co-immunoprecipitation (Co-IP) to Validate In-Cell Interaction
This technique is used to confirm that the FANCM-RMI interaction occurs within cells and can be disrupted by inhibitors.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest the cells and lyse them in a buffer that preserves protein-protein interactions (e.g., a non-denaturing lysis buffer containing protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to one of the proteins in the complex (e.g., anti-FANCM or anti-RMI1).
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against the other protein in the complex (e.g., probe with anti-RMI1 if FANCM was immunoprecipitated) to detect the co-precipitated protein.
-
Sister Chromatid Exchange (SCE) Assay
This assay measures the frequency of exchanges between sister chromatids, a hallmark of genomic instability that is suppressed by a functional FANCM-RMI complex.[1]
Methodology:
-
Cell Culture and Labeling:
-
Culture cells (e.g., DT40 chicken lymphoma cells) for two cell cycles in the presence of bromodeoxyuridine (BrdU).
-
-
Mitotic Arrest:
-
Treat the cells with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.
-
-
Chromosome Spreading:
-
Harvest the cells, treat them with a hypotonic solution to swell the cells, and fix them.
-
Drop the fixed cells onto microscope slides to spread the chromosomes.
-
-
Differential Staining:
-
Stain the chromosomes with a fluorescent dye (e.g., Hoechst 33258) followed by Giemsa staining. This differentially stains the sister chromatids based on the incorporation of BrdU.
-
-
Microscopy and Analysis:
-
Visualize the metaphase spreads under a microscope.
-
Count the number of SCEs per cell. An increase in SCEs in cells treated with an inhibitor or with mutations in FANCM or RMI indicates a disruption of the complex's function.[1]
-
Logical Framework for Therapeutic Development
The development of FANCM-RMI inhibitors as cancer therapeutics follows a logical progression from target validation to preclinical evaluation.
Caption: Logical progression for developing FANCM-RMI inhibitors.
Conclusion and Future Directions
The inhibition of the FANCM-RMI protein-protein interaction represents a promising therapeutic strategy, particularly for ALT-positive cancers. The development of potent and specific inhibitors, validated through robust biochemical and cellular assays, has provided a strong foundation for further preclinical and clinical investigation. Future efforts will likely focus on the development of small-molecule inhibitors with improved pharmacological properties and the exploration of FANCM-RMI inhibition in combination with other DNA damage response inhibitors to overcome therapeutic resistance. The synthetic lethal relationship between FANCM and other DNA repair proteins, such as BRCA1, also suggests that the therapeutic application of FANCM-RMI inhibitors may extend beyond ALT-positive cancers.[15][16]
References
- 1. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT). [escholarship.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 7. Fluorescence polarization assay for screening FANCM-RMI inhibitors to target the alternative lengthening of telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Potent Cyclic Peptide Inhibitors Disrupt the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Active Peptide Inhibitors of the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Targeting FANCM using the antisense oligonucleotides to treat the ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Methodological & Application
Cautionary Application Note for the Use of PIP-199 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIP-199 was first identified as a selective inhibitor of the protein-protein interaction between the RecQ-mediated genome instability protein (RMI) core complex and its binding partner MM2 on the Fanconi anemia complementation group M protein (FANCM).[1][2] This interaction is a critical component of the Fanconi Anemia (FA) DNA repair pathway, which is often implicated in tumor resistance to DNA crosslinking chemotherapeutics.[1][3] The initial interest in this compound stemmed from its potential to sensitize chemoresistant tumors to existing cancer therapies. However, recent studies have brought to light significant concerns regarding the chemical stability and biological activity of this compound, classifying it as a pan-assay interference compound (PAINS).[3][4][5][6] This document provides a summary of the initial findings, details the critical issues of chemical instability, and offers protocols to assess compound stability, urging researchers to exercise extreme caution when considering the use of this compound or structurally similar molecules in biological assays.
Originally Reported Activity of this compound
This compound was initially reported to selectively inhibit the RMI core complex/MM2 interaction with a half-maximal inhibitory concentration (IC50) of 36 µM.[1] The compound was identified through a high-throughput screening campaign and was suggested to have potential as a tool compound for studying the FA DNA repair pathway and as a lead for developing new strategies to combat chemoresistance in tumors.[2]
Critical Issue: Chemical Instability and Pan-Assay Interference
Recent comprehensive studies have demonstrated that this compound, a Mannich base, is chemically unstable and rapidly decomposes in common aqueous buffers and some organic solvents.[4][5][6] This inherent instability casts significant doubt on its utility as a specific biological tool. Key findings from these studies include:
-
Rapid Decomposition: this compound was found to decompose immediately in aqueous solutions.[4][5][6]
-
Lack of Specific Binding: Subsequent biophysical and competitive binding assays showed no observable activity of either this compound or its more hydrolytically stable analogs against the FANCM-RMI interaction.[3][4][6]
-
Pan-Assay Interference Compound (PAINS): The nonspecific cellular activity initially observed is now believed to be a result of the nonspecific toxicity of its breakdown products.[3][4][6] Compounds like this compound that appear to be active in many different assays due to nonspecific interactions or chemical reactivity are known as PAINS.
Data Presentation: A Tale of Two Findings
The following tables summarize the conflicting quantitative data reported for this compound, highlighting the discrepancy between the initial findings and the more recent, in-depth analyses.
Table 1: Initially Reported In Vitro Activity of this compound
| Assay Type | Target | IC50 (µM) | Reference |
| Fluorescence Polarization (FP) Assay | RMI core complex/MM2 interaction | 36 ± 10 | [2] |
| AlphaScreen (AS) Assay | RMI core complex/MM2 interaction | 260 ± 110 (repurchased) | [2] |
| Isothermal Titration Calorimetry (ITC) | This compound binding to RMI core complex | Kd = 3.4 ± 1.0 | [2] |
| Surface Plasmon Resonance (SPR) | This compound binding to RMI core complex | Kd = 3.4 ± 1.0 | [2] |
Table 2: Re-evaluation of this compound Activity
| Assay Type | Finding | Reference |
| Chemical Stability Assays (NMR, LCMS) | Immediate decomposition in aqueous buffers | [4][5][6] |
| Binding and Competitive Biophysical Assays | No observable activity for FANCM-RMI | [3][4][6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the originally proposed mechanism of action for this compound and a general workflow for assessing compound stability.
Caption: Proposed mechanism of this compound in the Fanconi Anemia pathway.
Caption: A generalized workflow for evaluating compound stability.
Protocols for Assessing Compound Stability
Given the critical instability of this compound, providing a protocol for its use in biological assays would be irresponsible. Instead, the following protocols are provided to guide researchers in assessing the chemical stability of any small molecule inhibitor before its use in in vitro assays.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Based Stability Assay
Objective: To determine the stability of a test compound in a relevant assay buffer over time.
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer of interest (e.g., PBS, cell culture medium)
-
LC-MS system
-
Appropriate solvents for LC-MS (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubator or water bath at the desired assay temperature (e.g., 37°C)
Procedure:
-
Prepare a stock solution of the test compound in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution into the assay buffer to the final desired concentration.
-
Immediately take a time zero (T=0) sample and inject it into the LC-MS system to obtain an initial chromatogram and mass spectrum of the parent compound.
-
Incubate the remaining solution at the desired temperature.
-
Take aliquots at various time points (e.g., 1, 4, 8, 24 hours).
-
Analyze each aliquot by LC-MS.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates decomposition.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Stability Assessment
Objective: To structurally characterize the stability of a test compound and identify potential degradation products.
Materials:
-
Test compound
-
Deuterated assay buffer (e.g., D2O-based PBS)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Dissolve the test compound in the deuterated assay buffer.
-
Acquire an initial 1H NMR spectrum at time zero (T=0).
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent 1H NMR spectra at various time points.
-
Data Analysis: Compare the spectra over time. Changes in chemical shifts, disappearance of peaks corresponding to the parent compound, and the appearance of new peaks are indicative of decomposition. The new peaks can be used to help identify the structure of the degradation products.
Conclusion and Recommendations
The available evidence strongly suggests that This compound is not a reliable or specific inhibitor of the FANCM-RMI interaction due to its inherent chemical instability.[3][4][5][6] Researchers are strongly advised against using this compound as a tool compound in biological studies. The apparent cellular activities are likely due to the nonspecific effects of its degradation products.
For all in vitro studies involving small molecule inhibitors, it is imperative to:
-
Verify Compound Identity and Purity: Always confirm the identity and purity of any purchased or synthesized compound.
-
Assess Chemical Stability: Perform stability studies in the relevant assay buffers before conducting biological experiments.
-
Be Cautious of PAINS: Be aware of the potential for pan-assay interference compounds and validate any hits from high-throughput screens with orthogonal assays and biophysical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
PIP-199: Application Notes and Protocols for Researchers
A Critical Guide to the Use of a Chemically Unstable FANCM-RMI Pathway Inhibitor
These application notes provide essential information for researchers, scientists, and drug development professionals on the chemical properties, solubility, and handling of PIP-199. Crucially, this document highlights the compound's significant chemical instability in common laboratory solvents and buffers, which has led to its classification as a potential Pan-Assay Interference Compound (PAINS). Extreme caution and careful experimental design are paramount when working with or interpreting data generated using this compound.
Introduction to this compound
This compound was identified as a small molecule inhibitor of the protein-protein interaction between the Fanconi anemia complementation group M (FANCM) protein and the RecQ-mediated genome instability protein (RMI) complex.[1][2][3] This interaction is a critical component of the Fanconi Anemia (FA) DNA repair pathway, which plays a significant role in the repair of DNA interstrand crosslinks.[1][4] The inhibition of this pathway was proposed as a therapeutic strategy to sensitize chemoresistant tumors to DNA crosslinking agents.[1][4] However, subsequent research has demonstrated that this compound is chemically unstable and rapidly decomposes in aqueous buffers and some organic solvents.[1][2][3][5] This instability raises significant concerns about the validity of data generated using this compound, as the observed biological effects may be attributable to its degradation products rather than the intact molecule.[1][3]
Chemical Properties and Stability
| Property | Value |
| Molecular Formula | C27H28N4O3 |
| Molecular Weight | 456.54 g/mol |
| CAS Number | 622795-76-0 |
| Appearance | White to off-white solid |
Critical Note on Stability: this compound is a Mannich base that has been shown to be highly unstable.[1][2][3] It readily decomposes in common aqueous buffers and some organic solvents, such as wet acetonitrile (B52724) and methanol.[1][6] The primary degradation pathway involves the loss of the piperazine (B1678402) moiety, leading to the formation of a stable indolic nitrone and other byproducts.[3][6] This inherent chemical instability means that in many experimental settings, the actual concentration of intact this compound is likely to be significantly lower than the nominal concentration, and the observed biological activity may be due to these breakdown products.[1][3]
Solubility and Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions. The most common solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility | Notes |
| DMSO | 41.67 mg/mL (91.27 mM) | Requires ultrasonic and warming to 80°C for dissolution. Use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO can significantly impact solubility.[4] |
Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 219.04 µL of DMSO.
-
To aid dissolution, sonicate the solution and gently warm it to 80°C.[4] Ensure the vial is tightly sealed to prevent solvent evaporation and moisture absorption.
-
Visually inspect the solution to ensure complete dissolution.
-
Crucial Recommendation: Prepare fresh stock solutions for each experiment and use them immediately. Due to the compound's instability, storing stock solutions, even at low temperatures, is not recommended. If short-term storage is unavoidable, store in small aliquots at -80°C for no longer than a few days, though degradation may still occur.
Experimental Protocols and Buffer Considerations: A Critical Perspective
Given the instability of this compound, providing a list of "recommended" buffers is scientifically unsound. Instead, this section details previously used experimental conditions with the critical caveat that the compound was likely degrading during the experiment. Researchers should be aware of these conditions to understand the historical context of this compound research and to design appropriate control experiments.
Example from a Surface Plasmon Resonance (SPR) Experiment[7]:
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.5 (for amine coupling of the RMI core complex).
-
Running Buffer: Not explicitly stated, but likely a standard SPR running buffer such as HBS-EP. The protocol notes that this compound was serially diluted in the running buffer containing 1.5% (v/v) DMSO.[7]
-
Critique: The aqueous nature of this buffer would likely lead to the rapid degradation of this compound, questioning the validity of the measured binding kinetics. The observed binding could be due to degradation products or non-specific interactions.
Example from an Isothermal Titration Calorimetry (ITC) Experiment[7]:
-
Dialysis Buffer: Not explicitly detailed, but would be an aqueous buffer.
-
Experimental Conditions: this compound dissolved in DMSO was diluted to a final concentration of 30 µM in the dialysis buffer with a final DMSO concentration of 1.5% (v/v).[7] The experiment was maintained at 25°C.[7]
-
Critique: Similar to the SPR experiment, the aqueous buffer and the experimental temperature would facilitate the degradation of this compound. The reported binding affinity should be interpreted with extreme caution.
Recommendations for Researchers:
-
Acknowledge Instability: Any experiments using this compound must be designed and interpreted with the understanding that the compound is unstable.
-
Include Control Experiments: It is essential to run control experiments to assess the effects of the degradation products. This could involve pre-incubating this compound in the assay buffer for a period and then testing the activity of the resulting solution.
-
Use Freshly Prepared Solutions: Always use freshly prepared solutions of this compound from a DMSO stock that has been prepared immediately before use.
-
Consider Alternative Compounds: Researchers interested in targeting the FANCM-RMI interaction should investigate more stable analogs of this compound or other inhibitors of the Fanconi Anemia pathway.[1][3]
Intended Signaling Pathway and Mechanism of Action
This compound was designed to inhibit the Fanconi Anemia (FA) DNA repair pathway by disrupting the interaction between FANCM and the RMI core complex.[1][4] The FA pathway is a complex signaling network essential for repairing DNA interstrand crosslinks, a highly toxic form of DNA damage. When this pathway is activated, the FA core complex monoubiquitinates the FANCD2-FANCI dimer, which then localizes to the site of DNA damage to coordinate repair. The interaction between FANCM and the RMI complex is crucial for the proper functioning of this pathway.[1][4] By inhibiting this interaction, this compound was intended to prevent the downstream signaling events, leading to an accumulation of DNA damage and sensitizing cancer cells to DNA crosslinking chemotherapeutic agents.
Figure 1: Intended mechanism of action of this compound.
Conclusion
While this compound was initially identified as a promising inhibitor of the FANCM-RMI interaction for cancer therapy, its inherent chemical instability raises serious questions about its utility as a reliable research tool. The rapid degradation of this compound in aqueous solutions means that researchers must exercise extreme caution in its use and in the interpretation of any resulting data. The focus of future research should be on developing and validating more stable inhibitors of the Fanconi Anemia pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the FANCM-RMI Interaction: A Guide to Biophysical Assays
For Immediate Release
[City, State] – [Date] – In the intricate world of DNA repair, the interaction between the Fanconi Anemia Complementation Group M (FANCM) protein and the RMI (RecQ-mediated genome instability) complex is a critical nexus for maintaining genomic stability. Understanding the biophysical parameters of this interaction is paramount for researchers in oncology, genetics, and drug development. These application notes provide a detailed overview of key biophysical assays to quantitatively and qualitatively characterize the FANCM-RMI interaction, offering protocols and data presentation guidelines for scientists and professionals in the field.
The FANCM-RMI interaction is a key component of the Bloom syndrome dissolvasome complex, which plays a crucial role in resolving DNA recombination intermediates and suppressing sister chromatid exchanges (SCEs).[1][2] Disrupting this interaction has emerged as a potential therapeutic strategy, particularly in cancers exhibiting alternative lengthening of telomeres (ALT).[3][4] This document outlines several powerful biophysical techniques to dissect this protein-protein interaction with high precision.
Key Biophysical Assays and Quantitative Data
Several biophysical methods can be employed to study the FANCM-RMI interaction, each providing unique insights into the binding affinity, kinetics, and thermodynamics of the complex. The choice of assay depends on the specific scientific question, available instrumentation, and the nature of the purified proteins.
| Assay Type | Ligand | Analyte | Measured Parameters | Dissociation Constant (Kd) | IC50 | Reference |
| Fluorescence Polarization (FP) | Fluorescein-labeled MM2 peptide (F-MM2) | RMI core complex (RMI1 OB2/RMI2) | Binding Affinity | ≤ 4.5 nM (apparent Kd) | 520 ± 50 nM (for unlabeled MM2) | [1][5][6] |
| Fluorescence Polarization (FP) | Fluorescein-labeled MM2 peptide (F-MM2) | RMI core complex with RMI2 Lys121Ala variant | Binding Affinity | 360 ± 20 nM (apparent Kd) | - | [5] |
| Surface Plasmon Resonance (SPR) | Biotinylated RMI1/2 | Cyclic and Ser mutant peptides | Binding Affinity | 4 - 31 nM | - | [7] |
| Surface Plasmon Resonance (SPR) | Biotinylated RMI1/2 | Potent cyclic peptide inhibitors | Binding Affinity | 2 - 10 nM | 54 - 104 nM | [8] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental approaches, the following diagrams are provided.
Experimental Protocols
Fluorescence Polarization (FP) Assay
This competitive assay is used to determine the binding affinity of unlabeled compounds that displace a fluorescently labeled peptide from the RMI complex.[3]
Materials:
-
Purified RMI1/RMI2 core complex.
-
Fluorescein-labeled FANCM MM2 peptide (F-MM2).
-
Unlabeled FANCM MM2 peptide or test inhibitor.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Black, low-volume 384-well plates.
-
Fluorescence plate reader capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled MM2 peptide or test inhibitor in assay buffer. Prepare a solution of RMI core complex and F-MM2 in assay buffer. The concentration of F-MM2 should be at or below the Kd for optimal assay sensitivity, and the RMI concentration should be optimized to yield a stable polarization signal.
-
Assay Plate Setup: Add a fixed volume of the RMI/F-MM2 pre-mixed solution to each well of the 384-well plate.
-
Competition: Add the serially diluted unlabeled competitor to the wells. Include controls with no competitor (maximum polarization) and no RMI complex (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium. Protect the plate from light.
-
Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein (B123965) (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis: Plot the change in millipolarization (mP) units as a function of the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.[9][10][11]
Materials:
-
SPR instrument (e.g., Biacore).
-
Streptavidin-coated sensor chip.
-
Purified, biotinylated RMI1/RMI2 complex (ligand).
-
Purified FANCM MM2 peptide or test compound (analyte).
-
Running Buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5).
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Prime the SPR system with running buffer.
-
Perform a conditioning step on the streptavidin sensor chip.
-
Inject the biotinylated RMI1/RMI2 complex over one flow cell to achieve the desired immobilization level (e.g., ~400 Resonance Units, RU).[9] Use an adjacent flow cell as a reference surface.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the FANCM MM2 peptide or test compound in running buffer.
-
Inject the analyte solutions sequentially over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time.
-
Following the association phase, inject running buffer to monitor the dissociation phase.
-
Between each analyte injection cycle, regenerate the sensor surface by injecting the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Biolayer Interferometry (BLI)
BLI is another label-free technique that measures the interference pattern of white light reflected from the surface of a biosensor tip, providing real-time binding kinetics and affinity data.[12][13][14][15][16]
Materials:
-
BLI instrument (e.g., Octet).
-
Streptavidin (SA) biosensors.
-
Purified, biotinylated RMI1/RMI2 complex (ligand).
-
Purified FANCM MM2 peptide or test compound (analyte).
-
Kinetics Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).
Protocol:
-
Baseline: Equilibrate the SA biosensors in kinetics buffer to establish a stable baseline.
-
Loading: Immerse the biosensors into a solution containing the biotinylated RMI1/RMI2 complex to immobilize the ligand.
-
Second Baseline: Transfer the loaded biosensors back into kinetics buffer to establish a new baseline.
-
Association: Move the biosensors into wells containing different concentrations of the FANCM MM2 peptide or test compound to measure the association phase.
-
Dissociation: Transfer the biosensors to wells containing only kinetics buffer to measure the dissociation phase.
-
Data Analysis: Similar to SPR, analyze the resulting binding curves using the instrument's software to determine ka, kd, and Kd.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[17][18][19][20][21]
Materials:
-
Isothermal titration calorimeter.
-
Purified RMI1/RMI2 complex.
-
Purified FANCM MM2 peptide or test compound.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Both protein and ligand must be in identical, extensively dialyzed buffer to minimize heats of dilution.
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both the RMI complex and the FANCM MM2 peptide against the same buffer.
-
Accurately determine the concentrations of both samples.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the RMI complex into the sample cell (typically at a concentration of 5-50 µM).
-
Load the FANCM MM2 peptide into the injection syringe (typically at a concentration 10-20 times that of the cell protein).
-
Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
These detailed protocols and application notes serve as a comprehensive resource for researchers aiming to elucidate the critical FANCM-RMI interaction. The quantitative data and mechanistic insights gained from these biophysical assays are invaluable for advancing our understanding of DNA repair pathways and for the development of novel anticancer therapeutics.
References
- 1. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay for screening FANCM-RMI inhibitors to target the alternative lengthening of telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potent Cyclic Peptide Inhibitors Disrupt the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Fluorescence Polarization Assays with FANCM-RMI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the Fanconi Anemia, Complementation Group M (FANCM) protein and the RMI (RecQ-mediated genome instability) complex is a critical node in the DNA damage response and telomere maintenance. Specifically, this protein-protein interaction (PPI) is essential for the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism utilized by 10-15% of cancers to achieve immortal replication.[1] Disrupting the FANCM-RMI interaction has emerged as a promising therapeutic strategy for these ALT-positive cancers.[1]
Fluorescence Polarization (FP) is a robust, solution-based technique ideal for studying and quantifying molecular interactions in real-time.[2][3] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This application note provides detailed protocols for utilizing FP assays to characterize the FANCM-RMI interaction and to screen for potential inhibitors.
Signaling Pathway and Assay Principle
FANCM interacts with the RMI complex, which consists of RMI1 and RMI2, through a conserved MM2 (RMI1/2-interacting Motif 2) region in its C-terminus.[4] The RMI complex itself is a component of the larger Bloom Syndrome dissolvasome, which plays a role in resolving DNA recombination intermediates.[4] The interaction between FANCM and RMI is crucial for the recruitment of this complex to sites of DNA damage and for the regulation of telomere maintenance in ALT-positive cells.
The FP assay for FANCM-RMI is based on the binding of a fluorescently labeled peptide derived from the FANCM MM2 region to the recombinant RMI1/RMI2 complex. When the small, fluorescently-labeled peptide is unbound, it tumbles rapidly in solution, resulting in a low fluorescence polarization value. Upon binding to the much larger RMI complex, the tumbling of the peptide is significantly slowed, leading to an increase in the fluorescence polarization signal. This change in polarization can be used to determine binding affinity (Kd). In a competitive assay format, unlabeled compounds that disrupt the FANCM-RMI interaction will displace the fluorescent peptide, causing a decrease in the polarization signal, which allows for the determination of inhibitor potency (IC50).
Caption: FANCM-RMI signaling pathway in DNA repair and ALT.
Data Presentation
The following tables summarize quantitative data obtained from fluorescence polarization assays studying the FANCM-RMI interaction.
Table 1: Binding Affinities of Fluorescently Labeled FANCM MM2 Peptides to the RMI Complex.
| Fluorescent Peptide | RMI Complex Component | Apparent Dissociation Constant (Kd,app) | Reference |
| F-MM2 (FITC-labeled) | RMI subcomplex (full-length RMI1/RMI2) | ≤ 4.5 nM | [4] |
| F-MM2 (FITC-labeled) | RMI core complex (RMI1 OB2/RMI2) | Similar to subcomplex | [4] |
| F-MM2 (FITC-labeled) | RMI core complex with RMI2 Lys121Ala | 360 ± 20 nM | [4] |
Table 2: IC50 Values of Peptides and Small Molecules in Competitive Fluorescence Polarization Assays.
| Competitor | Fluorescent Tracer | RMI Complex | IC50 | Reference |
| Wild-type MM2 peptide | F-MM2 | RMI core complex | 520 ± 50 nM | [4] |
| Cyclic Peptide Inhibitors | TMR-RaMM2 | RMI1/RMI2 | 54 - 104 nM | |
| Linear and Cyclic Peptides | Not Specified | RMI | 24 - 155 nM |
Experimental Protocols
Herein are detailed protocols for direct binding and competitive fluorescence polarization assays to study the FANCM-RMI interaction.
Reagents and Buffers
-
FP Assay Buffer: 10 mM Tris-HCl, pH 8.8, 1 mM DTT.
-
Fluorescent Peptide Tracer:
-
F-MM2: A peptide corresponding to the MM2 region of human FANCM, labeled with fluorescein (B123965) isothiocyanate (FITC) at the N-terminus.
-
TMR-RaMM2: A peptide derived from the native MM2 binding motif, labeled with tetramethylrhodamine (B1193902) (TMR).[1]
-
-
RMI Protein: Recombinant human RMI1/RMI2 complex (either full-length subcomplex or the core complex consisting of RMI1 OB-fold domain 2 and RMI2).
-
Competitor Compounds: Unlabeled MM2 peptide or small molecule inhibitors.
-
Assay Plates: Black, non-binding surface 384-well or 96-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters (e.g., 490 nm excitation and 535 nm emission for FITC).
Protocol 1: Direct Binding Fluorescence Polarization Assay
This protocol is used to determine the binding affinity (Kd) of the fluorescently labeled MM2 peptide for the RMI complex.
Caption: Workflow for the direct binding FP assay.
Procedure:
-
Prepare a serial dilution of the RMI complex in FP Assay Buffer in the microplate wells.
-
To each well, add a fixed concentration of the F-MM2 peptide (e.g., 4-4.5 nM).[4] The final concentration of the fluorescent peptide should be well below the expected Kd.
-
Include control wells containing only the F-MM2 peptide in buffer (for minimum polarization) and buffer alone (for background).
-
Incubate the plate at room temperature for at least 50 minutes to allow the binding reaction to reach equilibrium.[4] Protect the plate from light.
-
Measure the fluorescence polarization using a plate reader with excitation at 490 nm and emission at 535 nm for FITC.
-
Plot the measured millipolarization (mP) values against the concentration of the RMI complex.
-
Fit the data to a one-site binding equation to determine the apparent dissociation constant (Kd,app).
Protocol 2: Competitive Fluorescence Polarization Assay
This protocol is used to screen for and characterize inhibitors that disrupt the FANCM-RMI interaction by measuring their IC50 values.
References
- 1. Fluorescence polarization assay for screening FANCM-RMI inhibitors to target the alternative lengthening of telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Surface Plasmon Resonance to Characterize the Binding Kinetics of PIP-199
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in employing Surface Plasmon Resonance (SPR) for the detailed analysis of protein-protein interactions, using the hypothetical protein PIP-199 as an example.
Introduction:
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. This technology is instrumental in drug discovery and development, providing crucial data on binding affinity, kinetics, and specificity. This application note provides a comprehensive protocol for using SPR to investigate the binding of a potential interacting partner (analyte) to a target protein, this compound, which is immobilized on the sensor surface. The detailed methodologies, data presentation, and workflow diagrams included herein serve as a guide for researchers to design and execute their own SPR-based interaction studies.
Core Principles of SPR
SPR technology is based on the phenomenon of surface plasmon resonance, which occurs when plane-polarized light hits a thin metal film at the interface of two media with different refractive indices. At a specific angle of incidence, known as the resonance angle, surface plasmons are excited, leading to a reduction in the intensity of the reflected light. The resonance angle is highly sensitive to changes in the refractive index at the sensor surface.
When a molecule (analyte) in solution binds to a ligand immobilized on the sensor chip, there is an accumulation of mass, which in turn alters the refractive index at the surface. This change is detected as a shift in the resonance angle, which is proportional to the amount of bound analyte. By monitoring these changes over time, a sensorgram is generated, providing real-time data on the association and dissociation phases of the interaction.
Hypothetical Signaling Pathway of this compound
To provide context for the importance of studying this compound interactions, a hypothetical signaling pathway is presented below. In this model, this compound is a key transmembrane receptor that, upon binding to its extracellular ligand, initiates an intracellular signaling cascade involving a series of protein-protein interactions, ultimately leading to a cellular response. Understanding the binding kinetics of these interactions is crucial for developing therapeutic interventions that can modulate this pathway.
Caption: Hypothetical signaling cascade initiated by ligand binding to the this compound receptor.
Experimental Protocols
A generalized workflow for an SPR experiment is depicted below, followed by detailed protocols for each major step.
Caption: General experimental workflow for a Surface Plasmon Resonance (SPR) binding assay.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 (carboxymethylated dextran) chip is commonly used for amine coupling.
-
Ligand: Purified this compound protein (concentration > 100 µg/mL in a suitable buffer, e.g., 10 mM Sodium Acetate, pH 5.0).
-
Analyte: Purified interacting partner (in a range of concentrations).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Amine Coupling Kit:
-
N-hydroxysuccinimide (NHS)
-
N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
Regeneration Solution: A solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., 10 mM Glycine-HCl, pH 2.5).
Ligand Immobilization (Amine Coupling)
-
System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes to activate the carboxyl groups.
-
Ligand Injection: Inject the this compound solution (e.g., 50 µg/mL in immobilization buffer) over the activated surface. The amount of immobilized protein can be monitored in real-time. Aim for an immobilization level that will result in a theoretical maximum analyte binding response (Rmax) appropriate for the interaction being studied.
-
Deactivation: Inject 1 M Ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.
-
Stabilization: Wash the surface with running buffer until a stable baseline is obtained.
Analyte Binding Assay
-
Analyte Preparation: Prepare a series of dilutions of the analyte in running buffer. It is recommended to use a concentration range that spans at least one order of magnitude above and below the expected equilibrium dissociation constant (KD). A typical range might be 0.1 nM to 1 µM. Include a zero-concentration sample (running buffer only) for double referencing.
-
Association: Inject the lowest concentration of the analyte over the sensor surface for a defined period (e.g., 180 seconds) to monitor the association phase.
-
Dissociation: Switch the flow back to running buffer and monitor the dissociation of the analyte from the immobilized this compound for a defined period (e.g., 300 seconds).
-
Regeneration: Inject the regeneration solution for a short duration (e.g., 30 seconds) to remove any remaining bound analyte.
-
Repeat: Repeat steps 2-4 for each concentration of the analyte, from the lowest to the highest.
Data Analysis
-
Data Processing:
-
Reference Subtraction: Subtract the signal from a reference flow cell (which has been activated and deactivated but has no immobilized ligand) from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Blank Subtraction: Subtract the signal from the zero-concentration analyte injection from the signals of all other analyte injections to correct for baseline drift.
-
-
Kinetic Modeling: Fit the processed sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Quantitative Data Summary
The following tables present hypothetical kinetic and affinity data for the interaction of three different analytes with immobilized this compound, as determined by SPR.
Table 1: Kinetic and Affinity Constants for Analyte Binding to this compound
| Analyte | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |
| Analyte A | 1.5 x 10⁵ | 3.2 x 10⁻⁴ | 2.1 |
| Analyte B | 2.8 x 10⁴ | 5.1 x 10⁻³ | 182.1 |
| Analyte C | 7.3 x 10⁵ | 1.9 x 10⁻² | 26.0 |
Table 2: Summary of SPR Experimental Parameters
| Parameter | Value |
| Ligand | This compound |
| Immobilization Level | ~2500 RU |
| Analyte Concentrations | 0.1 nM - 500 nM |
| Association Time | 180 s |
| Dissociation Time | 300 s |
| Regeneration Solution | 10 mM Glycine-HCl, pH 2.5 |
| Running Buffer | HBS-EP+ |
| Temperature | 25°C |
Conclusion
Surface Plasmon Resonance provides a robust and reliable method for the detailed characterization of protein-protein interactions. The protocols and data presented in this application note, using the hypothetical protein this compound, demonstrate the utility of SPR in determining key kinetic and affinity parameters. This information is invaluable for understanding biological pathways and for the development of novel therapeutics. The successful application of this technology requires careful experimental design, optimization of assay conditions, and appropriate data analysis.
Application Notes and Protocols: Navigating the Challenges of PIP-199 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIP-199 has been identified as a selective inhibitor of the RecQ-mediated genome instability protein (RMI) core complex/MM2 interaction, a critical component of the Fanconi anemia (FA) DNA repair pathway.[1] This pathway is a key mechanism by which tumors develop resistance to DNA crosslinking chemotherapies, making its inhibition a promising therapeutic strategy.[1][2] However, the use of this compound in cell-based assays is fraught with significant challenges that can lead to misinterpretation of results. These application notes provide a detailed overview of these challenges, with a primary focus on the compound's inherent instability, and offer protocols designed to mitigate these issues and ensure robust and reproducible data.
Core Challenge: Chemical Instability and Pan-Assay Interference Compound (PAINS) Behavior
Recent studies have brought to light a critical flaw in the utility of this compound as a reliable tool compound: its chemical instability.[2][3][4][5] this compound, a Mannich base, has been shown to decompose rapidly in common aqueous buffers and some organic solvents.[2][3][4][5] This degradation leads to the formation of breakdown products whose biological activities are unknown and likely contribute to non-specific cytotoxicity.[2][3]
This inherent instability has led to the classification of this compound as a potential Pan-Assay Interference Compound (PAINS).[3][4][5] PAINS are compounds that appear to be active in many different assays but do so through non-specific mechanisms, such as aggregation, reactivity, or, in this case, decomposition into toxic entities. Consequently, any observed cellular activity may not be due to the specific inhibition of the FANCM-RMI interaction but rather a result of these off-target effects.[2][3]
Quantitative Data Summary
The reported efficacy of this compound has shown significant variability, which is likely attributable to its instability and the challenges in handling the compound.
| Parameter | Reported Value | Assay Type | Reference | Notes |
| IC50 | 36 ± 10 µM | RMI core complex/MM2 Fluorescence Polarization (FP) Assay | [6] | Initial screening result. |
| IC50 | 260 ± 110 µM | RMI core complex/MM2 FP Assay (repurchased compound) | [6] | Highlights significant variability between batches. |
| IC50 | 450 ± 130 µM | PriA-SSB AlphaScreen Assay (unrelated interaction) | [6] | Used as a counter-screen to assess specificity. |
| Binding Affinity (Kd) | Not reliably determined | Surface Plasmon Resonance (SPR) & Isothermal Titration Calorimetry (ITC) | [3][4] | Subsequent studies failed to show observable activity in binding and competitive biophysical assays. |
Signaling Pathway and Experimental Workflow
To understand the intended target of this compound and the general workflow for its use in cell-based assays (with necessary controls), the following diagrams are provided.
Caption: Intended signaling pathway of this compound action.
Caption: Experimental workflow for cell-based assays with this compound.
Experimental Protocols
Given the challenges, the following protocols are designed with a strong emphasis on controls to assess the impact of this compound instability.
Protocol 1: Assessment of this compound Stability in Assay Media
Objective: To determine the degradation kinetics of this compound in the specific cell culture medium used for the assay.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
HPLC-MS system
Method:
-
Prepare a fresh, concentrated stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock to the final working concentration in the cell culture medium.
-
Immediately take a time point zero (T=0) sample and analyze it by HPLC-MS to confirm the presence of the parent compound.
-
Incubate the this compound-containing medium under the same conditions as the cell-based assay (e.g., 37°C, 5% CO2).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC-MS to quantify the remaining parent this compound and identify major degradation products.
-
Plot the percentage of remaining this compound against time to determine its half-life in the assay medium.
Protocol 2: Cell-Based Viability Assay with Rigorous Controls
Objective: To evaluate the cytotoxic effects of this compound while accounting for the toxicity of its breakdown products.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Appropriate cell culture medium and supplements
-
This compound
-
Anhydrous DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
96-well clear-bottom black plates
Method:
-
Cell Seeding: Seed cells at an optimized density in a 96-well plate and allow them to adhere overnight.[7]
-
Compound Preparation:
-
Fresh this compound: Prepare a serial dilution of freshly dissolved this compound.
-
Aged this compound (Breakdown Products): Pre-incubate a solution of this compound in the assay medium for a duration determined by the stability assay (e.g., 24 hours) to allow for complete degradation.
-
Vehicle Control: Prepare a corresponding dilution of DMSO in the medium.
-
-
Cell Treatment:
-
Treat cells with the serial dilutions of fresh this compound, aged this compound, and the vehicle control.
-
Include a "cells only" (no treatment) control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Compare the dose-response curves of fresh this compound and aged this compound. A similar cytotoxic profile between the two suggests that the observed effect is likely due to the breakdown products.
-
Recommendations for Best Practices
-
Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in an anhydrous solvent immediately before use. Avoid freeze-thaw cycles.
-
Aqueous Instability: Be aware that this compound immediately begins to decompose in aqueous solutions.[2][3][4][5] Minimize the time the compound spends in aqueous buffers before being added to cells.
-
Control for Breakdown Products: As detailed in Protocol 2, always include a control for the aged compound to assess the contribution of breakdown products to the observed cellular phenotype.
-
Orthogonal Assays: Do not rely on a single assay. Validate findings using multiple, mechanistically distinct assays. For example, if observing decreased viability, follow up with assays for apoptosis (e.g., caspase activity, Annexin V staining) and cell cycle analysis.
-
Target Engagement: Whenever possible, include assays to measure direct target engagement. This could involve co-immunoprecipitation to assess the FANCM-RMI interaction or cellular thermal shift assays (CETSA). However, given the reports of no observable binding in biophysical assays, this may be challenging.[3][4]
-
Consider Alternatives: Given the significant liabilities of this compound, researchers should critically evaluate its use and consider searching for more stable and specific inhibitors of the FANCM-RMI interaction.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
Application Notes and Protocols for Interpreting Results from Experiments Involving PIP-199
For Researchers, Scientists, and Drug Development Professionals
Critical Alert: Chemical Instability and Pan-Assay Interference (PAINS) Concerns Regarding PIP-199
Recent studies have demonstrated that this compound, a previously reported inhibitor of the Fanconi Anemia (FA) DNA repair pathway, is chemically unstable in common aqueous buffers and some organic solvents.[1][2][3][4] This instability leads to rapid decomposition, and it is suggested that the observed biological effects may arise from the non-specific toxicity of its breakdown products rather than specific inhibition of its intended target.[1][2][3] Consequently, this compound is now considered a potential Pan-Assay Interference Compound (PAINS).[1][2][3] Researchers are strongly advised to exercise extreme caution when interpreting historical data generated with this compound and to avoid its use in new biological studies. These application notes provide a summary of the original findings for contextual understanding, alongside protocols for the critical validation of this and other small molecule inhibitors.
Originally Reported Activity and Quantitative Data (Historical Context)
This compound was initially identified as a selective inhibitor of the protein-protein interaction between the RecQ-mediated genome instability protein (RMI) core complex and a peptide from the Fanconi anemia complementation group M protein (FANCM), referred to as MM2.[5][6] This interaction is a crucial component of the Fanconi Anemia DNA repair pathway, and its inhibition was proposed as a strategy to sensitize resistant tumors to DNA crosslinking chemotherapeutics.[3][5]
Table 1: Summary of Originally Reported In Vitro Inhibition Data for this compound
| Assay Type | Target | Reported IC50 / Kd | Reference |
| AlphaScreen Assay | RMI core complex/MM2 Interaction | 36 ± 10 µM | [6] |
| Fluorescence Polarization (FP) Assay | RMI core complex/MM2 Interaction | 260 ± 110 µM | [6] |
| Surface Plasmon Resonance (SPR) | Direct binding to RMI core complex | Kd of 3.4 ± 1.0 µM | [6] |
| Isothermal Titration Calorimetry (ITC) | Direct binding to RMI core complex | Kd of 3.4 ± 1.0 µM | [6] |
Note: The significant discrepancy between the IC50 values from the primary and secondary assays was an early indicator of potential issues with the compound.[6] Subsequent research has shown that neither this compound nor its more hydrolytically stable analogues exhibit observable activity in binding and competitive biophysical assays for FANCM-RMI.[1][3][4]
Signaling Pathway Context: The Fanconi Anemia Pathway
The intended target of this compound is a key interaction within the Fanconi Anemia pathway, a critical DNA repair mechanism. The diagram below illustrates the originally proposed point of intervention for this compound.
Caption: Originally proposed mechanism of this compound in the Fanconi Anemia pathway.
Experimental Protocols for Compound Validation
Given the concerns with this compound, it is crucial for researchers to validate any small molecule inhibitor, particularly those with a Mannich base scaffold, for chemical stability and true binding activity.[1][2] The following protocols are adapted from methodologies used to assess this compound and its analogues.
Protocol 1: Assessment of Chemical Stability via LC-MS
Objective: To determine the stability of a compound in aqueous buffer over time.
Materials:
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the aqueous buffer to a final concentration relevant for biological assays (e.g., 100 µM).
-
Immediately inject a sample (t=0) onto the LC-MS to obtain an initial reading of the parent compound peak.
-
Incubate the solution at room temperature or 37°C.
-
At various time points (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr), inject an aliquot of the sample onto the LC-MS.
-
Monitor the disappearance of the mass peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the half-life of the compound in the aqueous buffer.
Interpretation: A rapid decrease in the parent compound's peak area indicates chemical instability. For this compound, decomposition was observed almost immediately in aqueous buffers.[1]
Protocol 2: Confirmation of Direct Protein-Ligand Binding via Surface Plasmon Resonance (SPR)
Objective: To measure the direct physical interaction between a test compound and its purported protein target in real-time.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5 chip)
-
Purified target protein (e.g., RMI core complex)
-
Test compound
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry.[6]
-
Prepare a series of dilutions of the test compound in running buffer containing a small percentage of DMSO (e.g., 1.5% v/v) to aid solubility.[6] A concentration range spanning the expected Kd should be used (e.g., for this compound, dilutions from 150 µM to 9 µM were used in the original study).[6]
-
Inject the compound dilutions sequentially over the immobilized protein surface, followed by a dissociation phase with running buffer. A reference channel (without immobilized protein) should be used for background subtraction.[6]
-
Collect sensorgram data showing the change in response units (RU) over time.
-
Analyze the data using appropriate software to fit the binding curves to a kinetic model (e.g., Langmuir 1:1 binding).[6]
-
Calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Interpretation: A concentration-dependent increase in the binding signal that fits a specific binding model indicates a direct interaction. The inability to obtain reliable binding data, as was the case in the follow-up studies on this compound, suggests a lack of true binding or interference from compound instability/aggregation.[2]
Logical Workflow for Evaluating Small Molecule Inhibitors
The case of this compound highlights the need for a rigorous validation workflow before extensive use of a small molecule in biological research.
Caption: A logical workflow for the validation of small molecule inhibitors.
Conclusion and Recommendations
The story of this compound serves as a crucial case study for the scientific community. While initially promising, it highlights the importance of rigorous chemical and biophysical validation of small molecule probes. Based on current evidence, This compound is not a reliable tool for studying the Fanconi Anemia pathway .[1][3][4] Any data generated using this compound should be re-evaluated with the knowledge of its instability. For future studies targeting the FANCM-RMI interaction or other protein-protein interactions, it is imperative to:
-
Prioritize Chemical Stability: Assess the stability of any hit compound in relevant biological media before proceeding with extensive biological characterization.
-
Confirm Direct Binding: Use multiple orthogonal, biophysical methods (e.g., SPR, ITC, NMR) to confirm direct engagement of the compound with its intended target.
-
Be Wary of PAINS: Screen compounds against known PAINS filters and be cautious of compounds with scaffolds known to cause interference.
By adhering to these principles, researchers can avoid the pitfalls demonstrated by this compound and generate more robust and reproducible scientific findings.
References
- 1. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of PIP-199: Application Notes on Handling and Storage for Researchers
A Critical Advisory on the Inherent Instability of PIP-199 and its Implications for Experimental Design
Researchers, scientists, and drug development professionals investigating the role of the Fanconi anemia complementation group M (FANCM) and RecQ-mediated genome instability protein (RMI) interaction are drawn to this compound as a potential small molecule inhibitor. However, emerging evidence necessitates a critical re-evaluation of its application. Recent studies have demonstrated that this compound, a Mannich base, is chemically unstable and prone to rapid degradation in common experimental conditions.[1][2][3] This inherent instability poses significant challenges to its use as a reliable research tool and raises concerns about the interpretation of data generated using this compound.
These application notes and protocols are designed to provide a comprehensive understanding of the challenges associated with this compound and to offer guidance on its appropriate handling, storage, and, most importantly, the assessment of its integrity prior to any experimental use.
Understanding the Instability of this compound
This compound has been identified as a pan-assay interference compound (PAINS), a class of molecules that can appear to be active in a variety of assays through non-specific mechanisms, often as a result of their chemical reactivity or degradation products.[1][2][3] The primary concern with this compound is its rapid decomposition in aqueous buffers and some organic solvents.[1][2][3]
Key Findings on this compound Instability:
-
Rapid Degradation: Studies report that this compound decomposes almost immediately upon dissolution in common aqueous buffers.[1][2][3]
-
Solvent-Dependent Instability: Degradation has also been observed in some organic solvents.[1][3]
-
Toxicity of Breakdown Products: The apparent cellular activity of this compound is likely attributable to the non-specific toxicity of its degradation products rather than targeted inhibition of the FANCM-RMI interaction.[1][2]
Recommended Handling and Storage Protocols
Given the unstable nature of this compound, traditional long-term storage and handling protocols are insufficient. The following recommendations are intended to mitigate the impact of degradation, with a strong emphasis on immediate use and stability verification.
Table 1: Recommended Handling and Storage of this compound
| Condition | Recommendation | Rationale |
| Receiving | Upon receipt, immediately store the solid compound at -20°C or lower, protected from light and moisture. | To minimize degradation of the solid form before dissolution. |
| Solvent Selection | If possible, use anhydrous DMSO for initial stock solution preparation. Prepare only the amount needed for immediate use. | While still a concern, anhydrous DMSO is generally a better solvent for initial dissolution than aqueous buffers. |
| Solution Preparation | Prepare stock solutions immediately before use. Avoid preparing large batches of stock solution for long-term storage. | To minimize the time the compound is in a dissolved state where it is most prone to degradation. |
| Storage of Solutions | Short-term (hours): If temporary storage is unavoidable, keep the DMSO stock solution at -80°C. Long-term: Long-term storage of this compound in any solvent is strongly discouraged. | To slow down the degradation process as much as possible, although it will still occur. |
| Use in Aqueous Buffers | Add the this compound stock solution to aqueous experimental buffers at the very last moment before starting the assay. | To minimize the time the compound is exposed to aqueous conditions where it rapidly degrades. |
Experimental Protocols: Stability Assessment
It is crucial to assess the stability of this compound under your specific experimental conditions. The following protocol outlines a general method for evaluating the integrity of the compound.
Protocol 1: HPLC-MS Analysis of this compound Stability
Objective: To determine the degradation profile of this compound in a specific experimental buffer over time.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a Mass Spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18)
Methodology:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 10 mM).
-
Establish a time-zero (T=0) sample: Dilute the DMSO stock solution into the experimental buffer to the final working concentration. Immediately inject a sample onto the HPLC-MS system.
-
Incubate the remaining solution under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr).
-
Analyze each sample by HPLC-MS. Monitor the disappearance of the parent peak corresponding to intact this compound and the appearance of new peaks corresponding to degradation products.
-
Quantify the percentage of remaining this compound at each time point by integrating the peak area of the parent compound.
Table 2: Example Data from HPLC-MS Stability Assay
| Time Point | % Remaining this compound | Observations |
| 0 min | 100% | Single major peak for intact this compound. |
| 15 min | < 50% | Significant decrease in parent peak, appearance of multiple new peaks. |
| 1 hr | < 10% | Parent peak is a minor component. |
| 24 hr | Not detectable | No parent peak observed. |
Visualizing Workflows and Pathways
Workflow for Handling and Stability Assessment of this compound
The following diagram outlines the recommended workflow from receiving the compound to its use in an experiment, emphasizing the critical stability assessment step.
References
Application of PIP-199 in Alternative Lengthening of Telomeres (ALT) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative Lengthening of Telomeres (ALT) is a telomere maintenance mechanism utilized by approximately 10-15% of cancers, particularly certain sarcomas and glioblastomas. Unlike the majority of cancers that rely on telomerase, ALT-positive cancers employ a homology-directed DNA repair pathway to elongate their telomeres, ensuring cellular immortality. A key characteristic of ALT is elevated replication stress at telomeres. The FANCM-BTR complex (comprising FANCM, BLM, TOP3A, and RMI1/2) plays a crucial role in managing this stress.[1][2] Inhibition of this complex has been proposed as a therapeutic strategy to selectively target ALT-positive cancer cells.[3]
PIP-199 was initially identified as a small molecule inhibitor of the interaction between the FANCM protein and the RMI (RecQ-mediated genome instability protein) core complex, a key component of the BTR complex.[3] As such, this compound has been investigated as a tool compound to induce an ALT-like phenotype and to explore the consequences of disrupting the FANCM-BTR pathway in ALT-positive cells. However, recent and compelling evidence has emerged demonstrating that this compound is chemically unstable in aqueous solutions, rapidly degrading into multiple byproducts.[4][5] This instability raises significant concerns about the interpretation of data generated using this compound, as the observed biological effects may be attributable to its degradation products rather than the specific inhibition of the FANCM-RMI interaction.
These application notes provide an overview of the purported use of this compound in ALT research, including experimental protocols and a summary of reported quantitative data. Crucially, this document also highlights the significant limitations and caveats associated with the use of this compound due to its chemical instability. Researchers are strongly advised to consider these factors when designing experiments and interpreting results.
Mechanism of Action (Purported)
This compound was proposed to function by disrupting the protein-protein interaction between FANCM and the BTR complex.[1] This inhibition is thought to lead to an accumulation of unresolved replication stress at telomeres, which in turn exacerbates the ALT phenotype, leading to increased DNA damage and selective cytotoxicity in ALT-positive cancer cells.[3][6]
Signaling Pathway Diagram
Caption: Purported signaling pathway of this compound in ALT-positive cells.
Quantitative Data Summary
The following tables summarize quantitative data reported in studies investigating the effects of this compound on ALT-positive cells. Users should interpret this data with caution due to the compound's instability.
| Parameter | Value | Assay | Reference |
| IC50 (RMI-MM2 Interaction) | 36 µM | In vitro protein-protein interaction assay | Not explicitly cited in provided search results, but referenced as a known value. |
| Cell Line | Treatment | Effect | Fold Change | Assay |
| GM847 | 0.75 µM this compound | Increase in Telomeric R-loops | 1.5 - 2 | G4-ChIP |
| GM847 | 0.75 µM this compound | Increase in Telomeric G-quadruplexes | 1.5 - 2 | G4-ChIP |
| GM847 | Sub-lethal dose | Increase in C-circles | ~70% increase | C-circle assay |
| U2OS | Sub-lethal dose | Increase in C-circles | ~200% increase | C-circle assay |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound in ALT-positive and telomerase-positive cell lines.
Materials:
-
ALT-positive (e.g., U2OS, GM847) and telomerase-positive (e.g., HeLa, HCT116) cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7][8]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Calculate cell viability as a percentage of the vehicle-treated control.
C-circle Assay (CCA)
This assay quantifies extrachromosomal C-rich telomeric DNA (C-circles), a specific marker for ALT activity.
Materials:
-
Genomic DNA isolated from treated and control cells
-
Φ29 DNA polymerase and reaction buffer
-
dNTPs
-
Bovine Serum Albumin (BSA)
-
Hybond-N+ nylon membrane
-
DIG-labeled telomeric probe
-
Detection reagents for chemiluminescence
Procedure:
-
DNA Extraction: Isolate genomic DNA from cell pellets using a standard DNA extraction kit or the Quick C-Circle Preparation (QCP) method.[10]
-
Rolling Circle Amplification (RCA):
-
Set up the RCA reaction mixture: 7.5 µL of 1x Φ29 buffer, 0.75 µL of 10 mM dNTPs, 1.5 µL of 10 mg/mL BSA, 30-50 ng of genomic DNA.
-
Prepare two reactions for each sample: one with 1 µL of Φ29 polymerase and one without (negative control).
-
Bring the final volume to 15 µL with nuclease-free water.
-
Incubate at 30°C for 8 hours, followed by heat inactivation at 65°C for 20 minutes.
-
-
Dot Blot:
-
Denature the RCA products by adding an equal volume of 2x denaturation buffer (e.g., 0.8 M NaOH, 40 mM EDTA) and incubating at room temperature for 10 minutes.
-
Neutralize by adding an equal volume of 2 M ammonium (B1175870) acetate.
-
Spot the samples onto a pre-wetted Hybond-N+ membrane using a dot blot apparatus.
-
Crosslink the DNA to the membrane using UV radiation.
-
-
Hybridization and Detection:
-
Pre-hybridize the membrane in a suitable hybridization buffer.
-
Add a DIG-labeled telomeric probe and incubate overnight at 42°C.
-
Wash the membrane to remove the unbound probe.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Add a chemiluminescent substrate and visualize the signal using an imaging system.
-
Quantify the dot blot signals using image analysis software.
-
Immunofluorescence for ALT-associated PML Bodies (APBs)
This protocol allows for the visualization of APBs, which are characteristic nuclear structures in ALT cells where telomeres colocalize with the PML protein.
Materials:
-
U2OS cells (or other ALT-positive cell line)
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-PML and anti-TRF1 or anti-TRF2
-
Fluorophore-conjugated secondary antibodies
-
DAPI-containing mounting medium
Procedure:
-
Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.[11]
-
Treat the cells with this compound or vehicle control for the desired duration.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.[12]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[13]
-
Wash three times with PBS.
-
Block with 5% goat serum in PBS for 30-60 minutes.[12]
-
Incubate with primary antibodies (e.g., rabbit anti-PML and mouse anti-TRF1) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[13]
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.[12]
-
Wash three times with PBS.
-
Mount the coverslips on glass slides using a DAPI-containing mounting medium.[12]
-
Visualize the slides using a fluorescence or confocal microscope. APBs are identified as foci where PML and telomeric signals colocalize.[11]
Important Considerations and Limitations
Chemical Instability of this compound: Recent studies have demonstrated that this compound is highly unstable in aqueous buffers, including cell culture media.[4][5] It has been shown to decompose within seconds to minutes.[14] This instability means that the actual concentration of intact this compound in cell-based assays is likely to be significantly lower than the initial concentration, and the observed biological effects could be due to one or more of its degradation products.[4]
Pan-Assay Interference Compound (PAINS) Potential: Due to its reactivity and instability, this compound and its analogs are suspected to be Pan-Assay Interference Compounds (PAINS).[4] PAINS are compounds that appear to be active in many different assays through non-specific mechanisms, such as aggregation, reactivity with cellular components, or generation of reactive oxygen species.
Recommendations for Researchers:
-
Acknowledge and Cite the Instability: Any study using this compound should explicitly acknowledge its chemical instability and cite the relevant literature.[4][5]
-
Use Freshly Prepared Solutions: If this compound is to be used, solutions should be prepared immediately before use from a stable stock in a non-aqueous solvent like DMSO.
-
Include Appropriate Controls: Rigorous controls are essential. This includes comparing the effects of this compound to those of its known degradation products, if they can be synthesized or isolated.
-
Consider Alternative Approaches: Given the concerns surrounding this compound, researchers should consider alternative methods to study the FANCM-BTR pathway in ALT, such as siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of FANCM or BTR components.[2]
-
Validate Findings with Orthogonal Methods: Any findings obtained using this compound should be validated using independent and more specific methods.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in ALT cells.
Conclusion
While this compound was initially a promising tool for studying the role of the FANCM-BTR complex in ALT, its severe chemical instability necessitates a critical re-evaluation of its utility and the interpretation of existing data. Researchers and drug development professionals should be aware of these limitations and proceed with extreme caution. The protocols and data presented here are for informational purposes, reflecting the historical use of this compound. Future research into the FANCM-BTR pathway as a therapeutic target in ALT-positive cancers should focus on the development and validation of stable and specific inhibitors.
References
- 1. The Molecular Mechanisms and Therapeutic Prospects of Alternative Lengthening of Telomeres (ALT) [mdpi.com]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT). [escholarship.org]
- 3. Frontiers | ALTernative Functions for Human FANCM at Telomeres [frontiersin.org]
- 4. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. The C-Circle Biomarker Is Secreted by Alternative-Lengthening-of-Telomeres Positive Cancer Cells inside Exosomes and Provides a Blood-Based Diagnostic for ALT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence and live-cell Imaging [protocols.io]
- 13. biochem.slu.edu [biochem.slu.edu]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for High-Throughput Screening of RMI Core Complex Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RecQ-mediated genome instability (RMI) core complex, composed of RMI1 and RMI2, is an essential component of the BLM dissolvasome, which also includes the Bloom syndrome helicase (BLM) and Topoisomerase IIIα.[1][2][3] This complex plays a critical role in maintaining genomic stability by resolving double Holliday junctions and other DNA recombination intermediates without crossover.[3][4] The RMI core complex acts as a scaffold, stabilizing the dissolvasome and mediating key protein-protein interactions, notably with the FANCM protein, a crucial factor in the Fanconi anemia pathway that responds to DNA replication stress.[5][6] Given its central role in DNA repair pathways, the RMI core complex has emerged as a promising target for the development of therapeutics that could sensitize cancer cells to DNA-damaging agents. This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify small molecule and peptide inhibitors of the RMI core complex.
Data Presentation: RMI Core Complex Inhibitors
The identification of potent and specific inhibitors of the RMI core complex is an active area of research. Below is a summary of currently identified inhibitors targeting the interaction between the RMI core complex and its partners.
| Inhibitor | Type | Target Interaction | Assay(s) Used | Potency (IC₅₀/K_d) | Reference(s) |
| PIP-199 | Small Molecule | RMI core complex/FANCM-MM2 | Fluorescence Polarization, AlphaScreen | IC₅₀: 36 µM (initial report) | [7][8] |
| Peptide Inhibitors (Linear and Cyclic) | Peptide | RMI core complex/FANCM-MM2 | mRNA Display, Fluorescence Polarization, SPR | K_d: 4-31 nM; IC₅₀: 24-155 nM | [9] |
Note on this compound: While initially identified as a selective inhibitor, recent studies have demonstrated that this compound is a Mannich base that is chemically unstable in aqueous buffers and may act as a pan-assay interference compound (PAIN).[10][11] Researchers should exercise caution and perform rigorous validation when working with this compound.
Signaling Pathway and Experimental Workflow Visualization
To facilitate a deeper understanding of the RMI core complex's role and the screening process for its inhibitors, the following diagrams are provided.
Caption: The RMI core complex in the DNA damage response pathway.
Caption: A general workflow for HTS and validation of RMI inhibitors.
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed to be adapted for the specific interaction between the RMI core complex and a binding partner, such as the MM2 peptide from FANCM.
Fluorescence Polarization (FP) Assay
This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. It is a homogenous assay well-suited for HTS.
Materials:
-
Purified RMI core complex (RMI1/RMI2)
-
Fluorescently labeled peptide derived from the RMI-binding region of a partner protein (e.g., FITC-labeled FANCM MM2 peptide).
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
Test compounds dissolved in DMSO.
-
Black, low-volume 384-well assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the RMI core complex in Assay Buffer. The final concentration should be empirically determined but is typically in the low nanomolar range.
-
Prepare a 2X solution of the fluorescently labeled peptide in Assay Buffer. The final concentration should be low (e.g., 5-10 nM) and ideally below the K_d of the interaction to ensure a large signal window.
-
Prepare serial dilutions of test compounds in DMSO, then dilute into Assay Buffer to create a 4X stock.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration (negative control) or a known inhibitor/unlabeled peptide (positive control).
-
Add 10 µL of the 2X RMI core complex solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-protein binding.
-
Add 5 µL of the 2X fluorescently labeled peptide solution to initiate the binding reaction.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 525 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the polarization (mP) values for each well.
-
Normalize the data using the high (no inhibitor) and low (no RMI complex) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based, non-radioactive assay measures the interaction between two molecules brought into close proximity.
Materials:
-
Purified, biotinylated RMI core complex.
-
Purified partner protein with an affinity tag (e.g., GST-tagged or His-tagged FANCM fragment).
-
Streptavidin-coated Donor beads and anti-tag (e.g., anti-GST or anti-His) Acceptor beads (PerkinElmer).
-
AlphaScreen Assay Buffer: 100 mM Tris pH 8.0, 0.01% Tween-20, 100 mM NaCl, 1 mg/mL BSA.
-
Test compounds dissolved in DMSO.
-
White, opaque 384-well OptiPlates (PerkinElmer).
-
Plate reader capable of AlphaScreen detection (e.g., EnVision).
Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of the biotinylated RMI core complex in Assay Buffer.
-
Prepare a 4X solution of the tagged partner protein in Assay Buffer.
-
Prepare a 4X solution of test compounds in Assay Buffer containing DMSO.
-
Prepare a 2X mixture of Streptavidin-Donor beads and anti-tag Acceptor beads in Assay Buffer. These beads are light-sensitive and should be handled in low-light conditions.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells.
-
Add 5 µL of the 4X biotinylated RMI core complex solution.
-
Add 5 µL of the 4X tagged partner protein solution.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X bead mixture to each well under subdued lighting.
-
Incubate the plate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The signal generated is proportional to the extent of the protein-protein interaction.
-
Normalize the data based on positive (no inhibitor) and negative (no protein) controls.
-
Calculate percent inhibition for each compound concentration and determine the IC₅₀ as described for the FP assay.
-
Förster Resonance Energy Transfer (FRET) Assay
FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity.
Materials:
-
Purified RMI core complex labeled with a donor fluorophore (e.g., CFP).
-
Purified partner protein labeled with an acceptor fluorophore (e.g., YFP).
-
FRET Assay Buffer: PBS pH 7.4, 1 mM DTT.
-
Test compounds dissolved in DMSO.
-
Black 384-well plates.
-
Fluorescence plate reader with FRET capabilities.
Protocol:
-
Reagent Preparation:
-
Prepare 2X solutions of the donor-labeled RMI core complex and the acceptor-labeled partner protein in FRET Assay Buffer. Optimal concentrations need to be determined empirically.
-
Prepare 4X solutions of test compounds in Assay Buffer with DMSO.
-
-
Assay Procedure:
-
Add 10 µL of the 4X compound solution to the wells.
-
Add 20 µL of a 1:1 mixture of the 2X donor-labeled and 2X acceptor-labeled proteins.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence using three settings:
-
Donor excitation, Donor emission.
-
Donor excitation, Acceptor emission (the FRET signal).
-
Acceptor excitation, Acceptor emission.
-
-
-
Data Analysis:
-
Correct the raw FRET signal for donor bleed-through and acceptor cross-excitation.
-
Calculate a ratiometric FRET signal (e.g., Acceptor emission / Donor emission).
-
Inhibitors of the protein-protein interaction will cause a decrease in the FRET signal.
-
Normalize the data and calculate IC₅₀ values as previously described.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for establishing a high-throughput screening campaign to identify and characterize inhibitors of the RMI core complex. The use of orthogonal assays, such as fluorescence polarization and AlphaScreen, is highly recommended for hit validation to minimize the identification of false positives. Successful identification of potent and specific inhibitors of the RMI core complex holds significant potential for the development of novel cancer therapeutics.
References
- 1. Structure and cellular roles of the RMI core complex from the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and cellular roles of the RMI core complex from the bloom syndrome dissolvasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BLM dissolvasome in DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of double Holliday junction dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT). [escholarship.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Active Peptide Inhibitors of the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting PIP-199 instability in aqueous solutions
Welcome to the technical support center for PIP-199. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent or non-reproducible results in my cell-based assays with this compound. What could be the cause?
A1: Inconsistent results with this compound are likely due to its inherent chemical instability in aqueous solutions.[1][2][3][4] Research has shown that this compound, a Mannich base, rapidly decomposes in common aqueous buffers and even some organic solvents.[1][2][3][4] This degradation means that the concentration of the active compound is not maintained over the course of your experiment, leading to variability. The apparent cellular activity is likely due to the non-specific toxicity of its breakdown products.[1][2][3]
Q2: My this compound solution appears to change color/precipitate over a short period. Is this normal?
A2: Yes, this is a direct consequence of the compound's instability. The formation of a precipitate or a change in color is a visual indicator of this compound degradation into various byproducts.[4][5] The primary degradation pathway involves the loss of the piperazine (B1678402) moiety, forming a stable indolic nitrone, which can then be hydrated to an alcohol and other minor products.[4][5]
Q3: What is the reported mechanism of action for this compound?
A3: this compound was initially reported as a selective inhibitor of the protein-protein interaction between the RMI (RecQ-mediated genome instability protein) core complex and MM2, a binding site on the Fanconi anemia complementation group M protein (FANCM).[6][7] This interaction is a key part of the Fanconi Anemia (FA) DNA repair pathway.[1][6] However, subsequent and more detailed studies have demonstrated that this compound and its more stable analogs do not show any observable activity in binding and competitive biophysical assays for the FANCM-RMI interaction.[1][2][3]
Q4: Is this compound considered a reliable tool compound for studying the FANCM-RMI pathway?
A4: Based on current scientific literature, this compound is not considered a reliable tool compound.[1][2][3] Its rapid decomposition and lack of specific binding activity in rigorous biophysical assays undermine its utility as a selective inhibitor.[1][2][3] It has been categorized as a pan-assay interference compound (PAINS), a class of molecules that often give false positive results in high-throughput screens.[1][2][3]
Q5: Are there any recommended solvents or buffer conditions to improve this compound stability?
A5: While preparing fresh stock solutions in a suitable organic solvent like DMSO and minimizing the time the compound spends in aqueous buffer before use is a general best practice for many small molecules, this compound has been shown to be unstable even in some organic solvents.[1][4] No specific buffer conditions have been identified that can reliably prevent its rapid degradation in aqueous media. Therefore, any experimental results obtained using this compound in aqueous solutions should be interpreted with extreme caution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of activity over time in an assay | Rapid degradation of this compound in the aqueous assay buffer.[1][2][3] | Consider that the observed effects may be due to degradation products. It is advisable to seek alternative, more stable inhibitors for the target pathway. |
| High background signal or cell toxicity | Non-specific effects of this compound degradation products.[1][2][3] | Run vehicle-only controls and consider that the observed toxicity may not be related to the intended target. |
| Inconsistent IC50 values | Variability in the rate and extent of this compound degradation under slightly different experimental conditions. | Due to its inherent instability, obtaining a reliable and reproducible IC50 value for this compound in aqueous-based assays is highly challenging. |
| Precipitate formation in stock or working solutions | Poor solubility and/or rapid degradation of the compound.[4][5] | While you can try to prepare fresh solutions immediately before use, the fundamental instability of the molecule is the root cause. |
Experimental Protocols
Protocol 1: Assessing the Stability of a Small Molecule in Aqueous Buffer
This protocol provides a general framework to assess the stability of a compound like this compound in your experimental buffer.
-
Solution Preparation:
-
Prepare a concentrated stock solution of the compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration (e.g., 10 µM) in your aqueous experimental buffer.
-
-
Incubation:
-
Aliquot the working solution into several vials.
-
Incubate the vials at the temperature used for your experiment (e.g., 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial.
-
-
Quenching:
-
Stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.
-
-
Analysis:
-
Centrifuge the samples to remove any precipitate.
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the amount at time 0.
-
Plot the percentage of the remaining compound versus time.
-
Visualizations
Caption: Workflow illustrating the rapid degradation of this compound in aqueous solutions and its impact on experimental outcomes.
Caption: The reported (but now questioned) role of this compound as an inhibitor of the FANCM-RMI interaction in the Fanconi Anemia pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of PIP-199 and Its Decomposition Products
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying the decomposition products of PIP-199 in experimental settings. Given the inherent instability of this compound, understanding its degradation profile is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample showing unexpected biological activity or inconsistent results?
A1: this compound is a Mannich base that is known to be highly unstable and decomposes rapidly in common aqueous buffers and some organic solvents.[1][2][3] The observed biological activity is often attributed to its decomposition products rather than the intact molecule.[1][2][3] This inherent instability can lead to significant variability in experimental outcomes.
Q2: What are the primary decomposition products of this compound?
A2: The principal degradation pathway for this compound is a retro-Mannich reaction. This involves the loss of the piperazine (B1678402) moiety, leading to the formation of a stable indolic nitrone. This nitrone can then be hydrated to form the corresponding alcohol, along with other minor byproducts.[2]
Q3: In which solvents is this compound known to be unstable?
A3: this compound has been observed to decompose rapidly in common deuterated NMR solvents such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and wet acetonitrile-d₃ (CD₃CN). It is also unstable in aqueous buffers like HEPES, Tris, and phosphate (B84403) buffers.[2]
Q4: Are there any solvents in which this compound is relatively stable?
A4: Studies have shown that this compound exhibits greater stability when dissolved in ethyl acetate (B1210297).[2] For short-term storage of stock solutions, consider using anhydrous aprotic solvents.
Q5: How can I monitor the decomposition of this compound in my experiments?
A5: The decomposition of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By tracking the disappearance of the parent this compound peak and the emergence of new peaks corresponding to its degradation products over time, you can characterize the stability of your sample under specific experimental conditions.
Troubleshooting Guide: Experimental Analysis of this compound
This guide addresses common issues encountered during the analytical characterization of this compound and its decomposition products.
| Issue | Potential Cause | Recommended Solution |
| Rapid disappearance of the this compound peak in HPLC analysis | Inherent instability of this compound in the mobile phase or sample solvent. | - Prepare samples in a compatible, non-aqueous solvent like ethyl acetate immediately before analysis.- Use a rapid HPLC gradient to minimize the analysis time.- Ensure the mobile phase is free of water and protic solvents if possible. |
| Multiple, unidentified peaks in the chromatogram | Formation of various decomposition products. | - Utilize HPLC-MS/MS to obtain fragmentation data for the unknown peaks to aid in their identification.- Compare the retention times and mass spectra with the known decomposition products (indolic nitrone and its alcohol derivative). |
| Poor peak shape (tailing or fronting) for this compound or its products | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity silica-based column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to reduce peak tailing for basic compounds.- Reduce the injection volume or sample concentration. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Use a guard column and regularly flush the analytical column. |
| Disappearance of this compound signal in NMR sample | Decomposition of this compound in the deuterated solvent. | - Prepare the NMR sample immediately before analysis in a dry, aprotic deuterated solvent like DMSO-d₆.- Acquire the spectrum as quickly as possible. For kinetic studies, time-course NMR experiments can be performed. |
Quantitative Data on this compound Decomposition
The stability of this compound is highly dependent on the solvent and pH. The following table summarizes the observed decomposition under various conditions.
| Condition | Observation | Reference |
| NMR Solvents (CDCl₃, CD₃OD, wet CD₃CN) | Rapid and complete decomposition observed. | [2] |
| Aqueous Buffers (Phosphate, HEPES, Tris) | Almost complete decomposition across a range of pH values. | [2] |
| Ethyl Acetate | Relatively stable. | [2] |
Quantitative kinetic data (e.g., half-life) is highly condition-dependent and should be determined empirically under your specific experimental conditions using the protocols outlined below.
Experimental Protocols
HPLC-MS Method for the Analysis of this compound and Its Decomposition Products
This protocol provides a general framework for the separation and identification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
Materials:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Solvent: Ethyl acetate or anhydrous acetonitrile.
Procedure:
-
Sample Preparation: Dissolve this compound in the sample solvent to a final concentration of 1 mg/mL. Immediately before injection, dilute the sample to the desired concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
Gradient:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Source Temperature: 120 °C.
-
Gas Flow: As per instrument recommendation.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to obtain fragment ions.
-
NMR Spectroscopy for Monitoring this compound Decomposition
This protocol describes how to observe the decomposition of this compound using ¹H NMR.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Materials:
-
NMR tubes.
-
Deuterated solvent: DMSO-d₆ (anhydrous).
-
This compound solid.
Procedure:
-
Sample Preparation: In a dry NMR tube, dissolve approximately 2-5 mg of this compound in ~0.6 mL of anhydrous DMSO-d₆.
-
Data Acquisition:
-
Immediately acquire a ¹H NMR spectrum.
-
To monitor decomposition, acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
-
Data Analysis:
-
Monitor the disappearance of the characteristic singlet for the tertiary C-H of intact this compound.
-
Observe the appearance of new signals corresponding to the decomposition products.
-
Visualizing this compound Decomposition and Analysis
Below are diagrams illustrating the decomposition pathway of this compound and the general workflow for its analysis.
Caption: Decomposition pathway of this compound via a retro-Mannich reaction.
Caption: Experimental workflow for analyzing this compound decomposition.
References
impact of PIP-199 degradation on experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIP-199. The information provided addresses common issues related to the compound's stability and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is reported as a small molecule inhibitor of the Fanconi anemia complementation group M (FANCM)-RecQ-mediated genome instability protein (RMI) complex interaction.[1][2][3] This interaction is a crucial component of the Fanconi Anemia (FA) DNA repair pathway, which plays a significant role in maintaining genomic stability.[1][4] By disrupting the FANCM-RMI interaction, this compound was initially suggested to be a tool for studying genome instability and for potentially sensitizing cancer cells to DNA crosslinking agents.[1][4]
Q2: I am observing inconsistent or unexpected results in my cell-based assays with this compound. What could be the cause?
A primary reason for inconsistent results with this compound is its inherent chemical instability.[1][2][3] this compound is a Mannich base that has been shown to decompose rapidly in common aqueous buffers and some organic solvents.[1][2][3] Therefore, the apparent cellular activity you are observing may not be due to the intact this compound molecule but rather the non-specific toxic effects of its degradation products.[1][2][3] It is classified as a pan-assay interference compound (PAINS).[1][3]
Q3: What are the degradation products of this compound?
Upon decomposition in aqueous solutions, this compound breaks down into multiple products. The specific breakdown products can vary depending on the solvent and buffer conditions.[3] Researchers are advised to characterize the stability of this compound under their specific experimental conditions using techniques like LC-MS to identify the degradation products.[3]
Q4: Is this compound a reliable tool for studying the FANCM-RMI interaction?
Based on recent findings, this compound is not considered an effective or reliable tool for studying the FANCM-RMI interaction.[1][2][3] Studies have shown that neither this compound nor its more hydrolytically stable analogs exhibit observable activity in direct binding and competitive biophysical assays for FANCM-RMI.[1][2][3]
Troubleshooting Guides
Issue 1: Variability in Experimental Replicates
Symptoms:
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High variability between replicate wells or experiments.
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Poor dose-response curves that are not reproducible.
-
Unexpected cell death or cytotoxicity.
Potential Cause:
-
Degradation of this compound after dilution into aqueous cell culture media. The rate of degradation can be influenced by slight variations in pH, temperature, and incubation time, leading to inconsistent concentrations of the active (or toxic) species.
Troubleshooting Steps:
-
Assess Stability in Your Media: Before conducting your experiment, determine the stability of this compound in your specific cell culture medium.
-
Protocol: Prepare a solution of this compound in your cell culture medium at the desired final concentration. Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2). Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes) and analyze by LC-MS to quantify the amount of intact this compound remaining.
-
-
Minimize Time in Aqueous Solution: Prepare fresh dilutions of this compound in your aqueous buffer or media immediately before adding it to your cells. Avoid preparing large batches of diluted compound that will be used over an extended period.
-
Use a More Stable Analog (with caution): While more hydrolytically stable analogs of this compound have been synthesized, they also failed to show activity against FANCM-RMI.[1][2][3] If considering an analog, its stability and activity should be thoroughly validated.
-
Consider Alternative Inhibitors: Given the issues with this compound, it is advisable to seek alternative, validated inhibitors of the Fanconi Anemia pathway or the specific target of interest.
Issue 2: Discrepancy Between In Vitro Biophysical and Cell-Based Assay Results
Symptoms:
-
No significant binding or inhibition observed in biophysical assays (e.g., SPR, ITC, FP).
-
Potent activity or cytotoxicity observed in cell-based assays.
Potential Cause:
-
The cellular effects are likely due to the off-target and non-specific toxicity of this compound degradation products, not the inhibition of the intended target.[1][2][3]
Troubleshooting Steps:
-
Validate Target Engagement: Attempt to demonstrate that this compound or its degradation products directly interact with the intended target within the cell. This can be challenging due to the reactive nature of the degradation products.
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Control for Non-Specific Toxicity: Include counter-screens and control experiments to assess the general cytotoxicity of the compound and its degradation products. For example, test the compound on cell lines that do not express the target of interest.
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Re-evaluate the Utility of this compound: Given the evidence, it is highly probable that the observed cellular phenotype is an artifact of compound instability. It is strongly recommended to discontinue the use of this compound as a specific inhibitor of FANCM-RMI.
Data Presentation
Table 1: Summary of this compound Properties and Experimental Considerations
| Parameter | Reported Value / Observation | Implication for Experiments |
| Target | FANCM-RMI Interaction | Activity against this target is not supported by recent biophysical data.[1][2][3] |
| IC50 (RMI-MM2 Interaction) | 36 µM (Initial Report)[4] | This value is likely an artifact due to the compound's instability. |
| Chemical Class | Mannich Base | Prone to rapid decomposition in aqueous solutions.[1][2][3] |
| Stability in Aqueous Buffer | Immediate decomposition observed.[1][2][3] | Experimental results will be influenced by degradation products. |
| Recommendation | Not an effective tool for biological studies.[1][2] | Use with extreme caution and extensive stability controls, or preferably, use an alternative. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound via LC-MS
Objective: To determine the degradation rate of this compound in a specific aqueous solution (e.g., cell culture medium, assay buffer).
Materials:
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This compound
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DMSO (or other appropriate organic solvent for stock solution)
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Aqueous buffer or cell culture medium of interest
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LC-MS system
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the this compound stock solution into the pre-warmed (e.g., 37°C) aqueous buffer or medium to the final desired experimental concentration. Ensure the final DMSO concentration is low and consistent with your planned experiments (e.g., <0.5%).
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Time-Course Sampling: Immediately after dilution (t=0) and at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), take an aliquot of the test solution.
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Sample Quenching: Immediately quench the degradation by adding a threefold excess of ice-cold acetonitrile (B52724) to the aliquot. This will precipitate proteins and halt further degradation.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an appropriate vial for LC-MS analysis.
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LC-MS Analysis: Analyze the samples by LC-MS to quantify the peak area corresponding to the mass of intact this compound at each time point.
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Data Analysis: Plot the percentage of intact this compound remaining versus time to determine the degradation half-life in your specific solution.
Visualizations
References
optimizing buffer conditions to improve PIP-199 stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of PIP-199. Given the compound's known chemical instability, this guide offers troubleshooting advice and frequently asked questions to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is a small molecule that has been reported as a selective inhibitor of the RMI (RecQ-mediated genome instability protein) core complex/MM2 interaction, with an IC50 of 36 μM.[1] It has been investigated for its potential to sensitize resistant tumors to DNA crosslinking chemotherapeutics by targeting the Fanconi anemia (FA) DNA repair pathway.[1][2]
Q2: I am observing inconsistent results in my experiments with this compound. What could be the cause?
Recent studies have demonstrated that this compound, a Mannich base, is chemically unstable and decomposes rapidly in common aqueous buffers and some organic solvents.[2][3][4][5][6][7] This inherent instability can lead to a mixture of breakdown products, and any observed cellular activity may arise from the non-specific toxicity of these products rather than the intended inhibition of the FANCM-RMI interaction.[2][3][4][5] Therefore, inconsistent results are a likely consequence of the compound's degradation.
Q3: Is this compound considered a reliable tool compound for biological studies?
Based on current scientific literature, this compound is not considered an effective tool compound for biological studies.[2][3][5][6] It is classified as a pan-assay interference compound (PAIN), a class of molecules that tend to show activity in multiple assays through non-specific mechanisms.[2][4][5][6] Researchers are advised to exercise extreme caution when interpreting data generated using this compound and to consider its instability as a primary factor.
Q4: Are there any known buffer conditions that can improve the stability of this compound?
While this compound's instability is a significant challenge, understanding the conditions that exacerbate or mitigate its degradation is crucial. The primary mode of degradation appears to be the loss of the piperazine (B1678402) moiety.[5] While no buffer has been identified to confer long-term stability in aqueous solutions, minimizing exposure to aqueous environments and certain organic solvents is critical. For short-term experiments, the use of freshly prepared solutions is paramount.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound.
| Issue | Potential Cause | Recommended Action |
| Low or no observable activity in binding assays | This compound has decomposed. | 1. Prepare this compound solution immediately before use. 2. Minimize the time the compound spends in aqueous buffer. 3. Consider using biophysical assays that can tolerate small amounts of organic solvents where this compound might be more stable, such as DMSO. However, even in some organic solvents, degradation can occur.[2][4][5] |
| High background signal or non-specific effects in cellular assays | The observed effects are likely due to the cytotoxic breakdown products of this compound. | 1. Run control experiments with the decomposed products of this compound if they can be isolated. 2. Use orthogonal approaches to validate any findings. 3. Critically evaluate whether the observed phenotype is consistent with the inhibition of the intended target. |
| Precipitation of the compound in aqueous buffer | This compound and its degradation products may have poor solubility in aqueous solutions. | 1. Assess the solubility of this compound in your specific buffer system. 2. Consider the use of co-solvents, but be aware that they may also affect the stability of the compound and the biological system. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a general method to assess the stability of this compound in a buffer of interest using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
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Buffer of interest (e.g., PBS, Tris-HCl)
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Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
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HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in an appropriate organic solvent where it exhibits relative stability (e.g., DMSO) to a final concentration of 10 mM.
-
Prepare the test solution: Dilute the this compound stock solution in the aqueous buffer of interest to a final concentration of 100 µM.
-
Time-point analysis:
-
Immediately after preparation (t=0), inject an aliquot of the test solution onto the HPLC system.
-
Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).
-
Inject aliquots at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr).
-
-
HPLC analysis:
-
Use a suitable gradient of water and ACN with a constant concentration of a modifier like formic acid.
-
Monitor the elution profile at a wavelength where this compound and its potential degradation products absorb (e.g., 280 nm).
-
-
Data analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its half-life in the specific buffer.
-
Analyze the appearance of new peaks, which correspond to degradation products.
-
Visualizations
Caption: Conceptual diagram of the primary degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
experimental artifacts associated with using PIP-199
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of PIP-199 in experimental settings. Our aim is to help you identify and address potential artifacts and ensure the validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action of this compound?
A1: this compound was initially reported as a selective inhibitor of the protein-protein interaction between the RecQ-mediated genome instability protein (RMI) core complex and FANCM's MM2 region.[1][2] This interaction is a component of the Fanconi anemia (FA) DNA repair pathway.[1] The intended application of this compound was to sensitize tumors resistant to DNA crosslinking chemotherapeutics by disrupting this pathway.[1]
Q2: What are the major experimental artifacts associated with using this compound?
A2: The most significant experimental artifact associated with this compound is its chemical instability.[3][4] Recent studies have demonstrated that this compound, which is a Mannich base, is unstable and rapidly decomposes in common aqueous buffers and some organic solvents.[3][4][5] This decomposition can lead to nonspecific cellular toxicity and pan-assay interference compounds (PAINS), which are known to cause false-positive results in high-throughput screening assays.[3][4]
Q3: What are the implications of this compound's instability for experimental results?
A3: The instability of this compound raises serious concerns about the validity of experimental data generated using this compound. The observed biological effects may be due to the actions of its breakdown products rather than the intact molecule.[3][4] Consequently, any apparent cellular activity is likely the result of nonspecific toxicity from these degradation products.[3][4] More recent and comprehensive biophysical assays have shown no observable activity of this compound or its more stable analogs in binding to the FANCM-RMI complex.[3][4]
Q4: Is this compound considered a reliable tool for studying the Fanconi anemia pathway?
A4: Based on current evidence, this compound is not considered an effective or reliable tool for biological studies of the Fanconi anemia pathway.[3][4] Researchers should exercise extreme caution when interpreting data obtained with this compound and consider that observed effects are likely artifacts.[3][4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when working with this compound, with a primary focus on its inherent instability.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or irreproducible results between experiments. | Decomposition of this compound: The rate of degradation can vary depending on buffer composition, pH, temperature, and storage time. | 1. Verify Compound Integrity: If possible, use analytical techniques like LC-MS to assess the stability of your this compound stock and working solutions over the time course of your experiment. 2. Consider Alternative Compounds: Given the documented issues with this compound, it is strongly advised to seek alternative, more stable inhibitors of the FANCM-RMI interaction if available, or use alternative methods (e.g., genetic approaches) to study the pathway. |
| High levels of cytotoxicity observed at expected active concentrations. | Nonspecific Toxicity of Breakdown Products: The degradation of this compound generates cytotoxic byproducts.[3][4] | 1. Perform Vehicle Controls: Always include a vehicle-only control (e.g., DMSO) to assess baseline cytotoxicity. 2. Titrate Concentrations Carefully: Determine the cytotoxic threshold of your specific batch of this compound in your cell line of interest. However, be aware that any observed cytotoxicity is likely a nonspecific effect. |
| Discrepancy between in vitro binding assays and cellular activity. | Assay Interference: this compound's breakdown products can interfere with various assay formats, leading to false positives (pan-assay interference).[3][4] | 1. Use Orthogonal Assays: Validate findings using multiple, distinct assay platforms that are less susceptible to interference from reactive small molecules. 2. Biophysical Confirmation: As demonstrated in the initial characterization of this compound, direct binding assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) were used to confirm interaction.[2] However, later studies refuted these findings, highlighting the importance of rigorous, independent validation.[3][4] |
| Unexpected off-target effects observed. | ** promiscuous reactivity of decomposition products.** | 1. Profile Against a Panel of Targets: If significant resources have already been invested, consider screening this compound and its aged solutions against a broad panel of kinases or other relevant targets to identify potential off-target activities. 2. Interpret with Caution: Any observed off-target effects should be interpreted with the understanding that they are likely caused by a mixture of degradation products and not the parent compound. |
Experimental Protocols
Given the significant issues with this compound's stability and reliability, providing a detailed experimental protocol for its use is not recommended, as it may lead to the generation of artifactual data. Instead, researchers are encouraged to consult the original, now-disputed, methodologies and the subsequent refutations to understand the full context of this compound.
For reference, the initial studies employed techniques such as:
-
Fluorescence Polarization (FP) Assay: To screen for inhibitors of the RMI core complex/MM2 interaction.[2]
-
AlphaScreen (AS) Assay: As a secondary screen to confirm inhibition.[2]
-
Surface Plasmon Resonance (SPR): To confirm direct physical binding of the compound to the RMI core complex.[2]
-
Isothermal Titration Calorimetry (ITC): To further validate the binding interaction and determine thermodynamic parameters.[2]
It is crucial to note that a 2023 study in the Journal of Medicinal Chemistry reported a failure to reproduce these biophysical assay results, attributing the initial findings to the compound's instability.[3]
Visualizations
Signaling Pathway
Caption: Reported mechanism of this compound in the Fanconi Anemia pathway.
Experimental Workflow
Caption: Logical workflow demonstrating the generation of experimental artifacts with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
addressing solubility issues of PIP-199 and its analogues
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the handling and use of PIP-199 and its analogues. The primary focus of this resource is to address the significant chemical instability of this compound, a critical factor that impacts its experimental use.
Frequently Asked Questions (FAQs)
Q1: We are experiencing difficulty dissolving this compound. What is the recommended solvent?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For a stock solution, a concentration of up to 41.67 mg/mL (91.27 mM) in DMSO has been reported.[1] It is recommended to use ultrasonic agitation and gentle warming (up to 80°C) to facilitate dissolution.[1] Crucially, it has been reported that hygroscopic (water-containing) DMSO can negatively impact the solubility and stability of the compound. Therefore, always use fresh, anhydrous DMSO.
Q2: After dissolving this compound in an aqueous buffer for our assay, we are getting inconsistent results. What could be the cause?
A2: A key challenge with this compound is its significant chemical instability in aqueous solutions.[2][3][4][5] Studies have shown that this compound, which is a Mannich base, decomposes almost immediately in common aqueous buffers across a range of pH values.[4] This rapid degradation is a likely source of inconsistent experimental results. The apparent biological activity of this compound may be due to the non-specific toxicity of its breakdown products rather than the intact molecule.[2][3][4]
Q3: What are the decomposition products of this compound in aqueous solutions?
A3: The primary mode of degradation for this compound in aqueous solutions is reported to be the loss of the piperazine (B1678402) moiety. This results in the formation of a stable indolic nitrone, which can be subsequently hydrated to form the corresponding alcohol and other minor byproducts.[4]
Q4: Are there more stable analogues of this compound available?
A4: Research has been conducted on nonhydroxylated analogues of this compound. These analogues have demonstrated improved stability in various organic solvents.[4] However, even these more stable analogues showed no significant activity in biophysical assays for the intended target, the FANCM-RMI interaction.[4] When considering the use of any analogue, it is critical to assess its chemical stability under your specific experimental conditions.
Q5: What is the intended mechanism of action for this compound?
A5: this compound was initially identified as a selective inhibitor of the protein-protein interaction between the RMI (RecQ-mediated genome instability protein) core complex and MM2, a peptide derived from the FANCM (Fanconi anemia complementation group M) protein.[1][6] This interaction is a crucial component of the Fanconi Anemia (FA) DNA repair pathway, which is involved in resolving DNA interstrand crosslinks.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible biological activity | Chemical instability and rapid decomposition of this compound in aqueous assay buffers. | 1. Verify the identity and purity of your this compound sample before use. 2. Minimize the time this compound is in an aqueous solution before the assay. Prepare fresh dilutions immediately before use. 3. Consider assay designs that do not require prolonged incubation in aqueous media. 4. Be aware that observed effects may be due to decomposition products and not the parent compound.[2][3][4] |
| Precipitation of the compound in the final assay medium | Poor aqueous solubility and potential for aggregation of the compound or its degradation products. | 1. Ensure the final concentration of DMSO in the assay medium is as high as permissible for your experimental system to aid solubility. 2. Evaluate the use of non-aqueous or low-water content assay systems if feasible. |
| Difficulty dissolving the lyophilized powder | Inappropriate solvent or presence of moisture. | 1. Use fresh, anhydrous DMSO as the solvent.[1] 2. Employ sonication and gentle heating to aid dissolution.[1] 3. Allow the vial of lyophilized powder to equilibrate to room temperature before opening to minimize moisture condensation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., up to 41.67 mg/mL).
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic water bath for 10-15 minutes.
-
If the compound is not fully dissolved, gentle warming up to 80°C can be applied with intermittent vortexing until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Prepare a fresh dilution of your this compound DMSO stock solution into your aqueous buffer of choice.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.
-
Immediately analyze the aliquot by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the parent this compound peak and the appearance of degradation product peaks.
-
This will provide an empirical understanding of the compound's stability under your specific experimental conditions.
Visualizations
Caption: A logical workflow for troubleshooting experimental issues with this compound.
Caption: The intended target of this compound within the Fanconi Anemia DNA repair pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
why am I seeing inconsistent results with PIP-199
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with PIP-199.
Troubleshooting Guide: Inconsistent Results with this compound
Issue: My experimental results with this compound are highly variable and difficult to reproduce.
Root Cause Analysis: Recent studies have demonstrated that this compound is a chemically unstable compound that is prone to rapid decomposition in common experimental conditions.[1][2][3] This inherent instability is the most likely reason for inconsistent and non-reproducible results. The compound is now considered a pan-assay interference compound (PAINS).[1][2]
Recommendations:
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Verify Compound Integrity: Before use, assess the stability of your this compound stock in the specific aqueous buffers and organic solvents used in your experiments.
-
Alternative Compounds: Consider using alternative, more stable inhibitors if targeting the Fanconi Anemia (FA) DNA repair pathway.
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Data Interpretation: Exercise extreme caution when interpreting data generated with this compound. Apparent cellular activity may be due to the non-specific toxicity of its breakdown products rather than on-target effects.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound was initially identified as a small-molecule inhibitor of the protein-protein interaction between the Fanconi anemia complementation group M (FANCM) and RecQ-mediated genome instability protein (RMI) core complex.[1][4] This interaction is a critical component of the Fanconi Anemia (FA) DNA repair pathway. By disrupting this interaction, this compound was proposed to sensitize cancer cells to DNA crosslinking chemotherapeutics.[4]
Q2: Why am I seeing such a high degree of variability in my results with this compound?
A2: The high variability in results is primarily due to the chemical instability of this compound. The molecule has been shown to decompose rapidly in common aqueous buffers and some organic solvents.[1][3] This degradation leads to an unknown concentration of the active compound and the presence of various breakdown products, which can cause non-specific effects and toxicity.[1]
Q3: Is this compound a reliable tool for studying the FANCM-RMI interaction?
A3: Based on recent findings, this compound is not considered a reliable tool for studying the FANCM-RMI interaction.[1][2] Studies have shown that neither this compound nor its more stable analogs exhibit observable activity in binding and competitive biophysical assays for FANCM-RMI.[1][2]
Q4: What are Pan-Assay Interference Compounds (PAINS)?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays. They often act through non-specific mechanisms, such as aggregation, reactivity, or redox cycling, leading to false-positive results. This compound, due to its instability and the resulting non-specific toxicity of its degradation products, has been classified as a potential PAIN.[1][2]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentration of this compound. It is critical to note that the chemical instability of this compound may affect the accuracy of these values.
| Compound | Target Interaction | Reported IC50 | Reference |
| This compound | RMI core complex/MM2 | 36 µM | [4] |
Experimental Protocol: High-Throughput Screening for Inhibitors of the FANCM-RMI Interaction
Important Caveat: The following protocol is based on the methodology used in the initial identification of this compound.[4] Given the subsequent discovery of this compound's instability, researchers attempting to replicate these findings should incorporate rigorous quality control steps to monitor compound integrity throughout the experiment.
1. Reagents and Materials:
- Purified recombinant FANCM-MM2 and RMI1/RMI2 proteins
- AlphaScreen™ Glutathione Donor Beads
- AlphaScreen™ Streptavidin Acceptor Beads
- Assay Buffer (e.g., PBS with 0.1% BSA)
- This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
- 384-well microplates
2. Assay Procedure:
- Prepare a solution of GST-tagged FANCM-MM2 and biotinylated RMI1/RMI2 in assay buffer.
- Add the protein mixture to the wells of a 384-well plate.
- Add this compound or other test compounds at various concentrations to the wells. Include appropriate controls (e.g., vehicle-only).
- Incubate the plates at room temperature for a specified period (e.g., 30 minutes) to allow for protein-protein interaction and compound binding.
- Add a suspension of AlphaScreen™ Glutathione Donor Beads and Streptavidin Acceptor Beads to each well.
- Incubate the plates in the dark at room temperature for a specified period (e.g., 1 hour).
- Read the plates using an AlphaScreen-capable plate reader.
3. Data Analysis:
- The AlphaScreen™ signal is inversely proportional to the inhibition of the FANCM-RMI interaction.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Determine the IC50 value by fitting the concentration-response data to a suitable model.
Visualizations
Intended Signaling Pathway of this compound
References
Technical Support Center: Controlling for Nonspecific Toxicity of PIP-199
Welcome to the technical support center for researchers using PIP-199. This guide provides essential information regarding the challenges associated with this compound, focusing on its inherent instability and the resulting nonspecific toxicity. The following troubleshooting guides and FAQs are designed to help you interpret your experimental results and make informed decisions about the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action of this compound?
A1: this compound was initially reported as a selective inhibitor of the interaction between the RMI (RecQ-mediated genome instability protein) core complex and FANCM (Fanconi anemia complementation group M protein), with a reported IC50 of 36 µM.[1][2] This interaction is a key component of the Fanconi anemia (FA) DNA repair pathway, and its inhibition was proposed as a strategy to sensitize chemoresistant tumors to DNA crosslinking agents.[1]
Q2: I am observing significant cytotoxicity in my experiments with this compound. Is this expected?
A2: Yes, significant cytotoxicity is a known issue with this compound. However, recent research has demonstrated that this compound is chemically unstable and rapidly decomposes in common aqueous buffers and some organic solvents.[3][4][5] Therefore, the observed cellular activity and toxicity are likely due to the nonspecific effects of its breakdown products rather than the specific inhibition of the FANCM-RMI interaction by the intact molecule.[3][4]
Q3: What does it mean that this compound is a potential Pan-Assay Interference Compound (PAINS)?
A3: A Pan-Assay Interference Compound (PAINS) is a molecule that shows activity in multiple, unrelated assays through nonspecific mechanisms. Recent studies suggest that this compound and compounds with a similar Mannich base scaffold may represent a new family of PAINS.[3][4][5] This is primarily attributed to their chemical reactivity and instability, leading to false-positive results in various biological assays.
Q4: How can I verify the integrity of my this compound stock solution and its stability in my experimental conditions?
A4: It is crucial to assess the stability of this compound in your specific experimental buffers and media. You can use analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the degradation of the compound over time. It is recommended to prepare fresh stock solutions in an appropriate solvent and use them immediately.
Troubleshooting Guide
Issue: High background signal or inconsistent results in biochemical assays.
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Possible Cause: Decomposition of this compound in the assay buffer leading to nonspecific interactions.
-
Troubleshooting Steps:
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Pre-incubation Control: Incubate this compound in your assay buffer for the duration of your experiment. Then, test this "decomposed" solution in your assay. If it shows similar activity to freshly prepared this compound, it is highly likely that the observed effect is due to the breakdown products.
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Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not contribute to the observed effects.
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Alternative Assay Formats: If possible, use orthogonal assays to confirm your findings. For example, if you are using a fluorescence-based assay, try a label-free method like Surface Plasmon Resonance (SPR) if you can ensure the stability of the compound during the measurement.[2]
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Issue: Unexpected or widespread changes in cellular phenotype or gene expression.
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Possible Cause: The breakdown products of this compound are likely causing broad, nonspecific cytotoxicity and cellular stress responses.
-
Troubleshooting Steps:
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Cytotoxicity Assays: Perform a dose-response curve for cytotoxicity using assays that measure different cellular health parameters (e.g., membrane integrity, metabolic activity, apoptosis markers). This will help you determine the concentration at which nonspecific toxicity begins.
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Inactive Analog Control: If a structurally similar but inactive analog of this compound is available and, importantly, shares its instability, it could be used as a negative control to see if it produces similar cytotoxic effects.
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Time-Course Experiment: Analyze the cellular effects at different time points. Rapid and widespread changes are more indicative of nonspecific toxicity.
-
Data Presentation
Table 1: Summary of Reported Issues with this compound
| Parameter | Reported Finding | Implication for Researchers | Reference |
| Chemical Stability | Decomposes immediately in common aqueous buffers and some organic solvents. | The intact compound is likely not present for the duration of the experiment. | [3][4][5] |
| Mechanism of Action | Apparent cellular activity arises from the nonspecific toxicity of breakdown products. | Observed biological effects are likely not due to specific inhibition of the FANCM-RMI interaction. | [3][4] |
| Biophysical Assays | Neither this compound nor its more hydrolytically stable analogues show observable activity in binding and competitive biophysical assays for FANCM-RMI. | The original proposed mechanism of action is not supported by recent evidence. | [3][4] |
| Compound Classification | Potentially a new family of Pan-Assay Interference Compounds (PAINS). | High potential for generating false-positive results in various assays. | [3][5] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer via LC-MS
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Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of 100 µM in your experimental aqueous buffer (e.g., PBS, pH 7.4).
-
Time Points: Prepare separate samples for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Incubation: Incubate the samples at the temperature used in your biological assay (e.g., 37°C).
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LC-MS Analysis: At each time point, inject an aliquot of the sample into an LC-MS system.
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Data Analysis: Monitor the disappearance of the parent mass of this compound and the appearance of new peaks corresponding to its degradation products over time.
Mandatory Visualizations
Caption: Logical flow illustrating the issues arising from the chemical instability of this compound.
Caption: Decision workflow for researchers considering the use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
PIP-199 Technical Support Center: Purity and Degradation Analysis
Welcome to the technical support center for PIP-199. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods required to assess the purity and degradation of this compound, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for assessing the purity of a newly synthesized batch of this compound?
A1: The primary method for routine purity assessment of this compound is Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). This method is robust, reproducible, and capable of separating this compound from most process-related impurities and common degradation products. For confirmatory analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[1][2]
Q2: How can I identify and characterize unknown peaks that appear in my this compound chromatogram?
A2: Identification of unknown peaks, which may be impurities or degradants, typically requires a combination of analytical techniques. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is essential for determining the molecular weight and fragmentation patterns of the unknown compounds.[2] This data, along with an understanding of this compound's structure and the stress conditions it has been exposed to, can help elucidate the structures of these new entities.[3] For definitive structural confirmation, preparative chromatography can be used to isolate the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: Based on forced degradation studies, this compound shows susceptibility to hydrolysis and oxidation. To ensure stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If storage is necessary, solutions should be kept at -80°C for short periods.
Q4: What is a forced degradation study and why is it necessary for this compound?
A4: A forced degradation study, or stress testing, is a process where the drug substance is intentionally exposed to conditions more severe than accelerated stability conditions.[3][4] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[5][6] The purpose of this study is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[3][4] This information is crucial for developing stability-indicating analytical methods, which are required by regulatory agencies to ensure the quality and safety of the drug product over its shelf life.[3]
Troubleshooting Guides
Problem 1: I am seeing poor peak shape (tailing or fronting) for the this compound peak in my RP-HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample.[7] |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent.[7] Strong solvents can distort peak shape. |
| Secondary Interactions | Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%) if using an older Type A silica (B1680970) column, or increase the buffer concentration.[7] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, the column may be contaminated or degraded and should be replaced.[8] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[7] |
Problem 2: My quantitative results for this compound purity are inconsistent and show poor precision.
| Potential Cause | Troubleshooting Step |
| Injector Issues | Check for leaks in the injection system. Ensure the sample loop is being filled completely and reproducibly. |
| Inaccurate Sample Preparation | Verify the accuracy of balances and volumetric glassware. Ensure complete dissolution of the sample. |
| Pump and Flow Rate Fluctuation | Degas the mobile phase to prevent air bubbles.[8] Check for leaks in the pump and ensure check valves are functioning correctly. Verify the flow rate with a calibrated flow meter.[8][9] |
| Integration Errors | Review the peak integration parameters. Ensure the baseline is set correctly and that all relevant peaks are being integrated consistently. |
| Detector Drift or Noise | Allow the detector lamp to warm up sufficiently. Check for contamination in the flow cell and clean if necessary.[8] |
Problem 3: The mass spectrometry signal for this compound is weak or absent.
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Ensure the correct ionization mode (ESI, APCI) and polarity (positive/negative) are selected. Optimize ion source parameters such as capillary voltage and gas flows.[10] |
| Ion Suppression | The sample matrix or co-eluting compounds may be suppressing the ionization of this compound.[10] Dilute the sample or improve chromatographic separation. |
| Incorrect Mass Analyzer Settings | Verify that the mass spectrometer is calibrated and tuned correctly.[10] Ensure the scan range includes the m/z of this compound. |
| Sample Degradation in Source | Some compounds are unstable in the ion source. Try reducing the source temperature. |
| Clogged Orifice or Capillary | Clean the ion source components according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes the results of a typical forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[4][5]
Table 1: Summary of Forced Degradation Study for this compound
| Stress Condition | % this compound Remaining | Major Degradation Products (DP) Observed | Notes |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 85.2% | DP-1 (Hydrolyzed amide) | Degradation observed at the amide linkage. |
| Base Hydrolysis (0.1 M NaOH, RT, 4h) | 89.5% | DP-2 (Ring opening) | Susceptible to basic conditions. |
| Oxidation (3% H₂O₂, RT, 12h) | 82.1% | DP-3 (N-oxide), DP-4 (Hydroxylation) | Significant degradation via oxidation. |
| Thermal (80°C, 72h) | 98.5% | Minor unspecified degradants | Thermally stable under these conditions. |
| Photolytic (ICH Q1B, 1.2M lux·h) | 95.8% | DP-5 (Photodimer) | Minor degradation upon light exposure. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment of this compound
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Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
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Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Program:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-18.1 min: 95% to 5% B
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18.1-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection Wavelength: 254 nm (or maximum absorbance wavelength of this compound).
-
Injection Volume: 10 µL.
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Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study of this compound
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Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.[5]
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.[5]
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots and dilute for analysis.
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Thermal Degradation: Store the solid this compound powder and the stock solution in an oven at 80°C. Analyze samples at various time points.
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Photolytic Degradation: Expose the solid this compound powder and the stock solution to a calibrated light source according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect them from light.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method (Protocol 1). Peak purity analysis using a DAD and characterization of major degradants by LC-MS should be performed.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected HPLC peaks.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced degradation study: Significance and symbolism [wisdomlib.org]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gmi-inc.com [gmi-inc.com]
Validation & Comparative
The Instability of PIP-199: A Cautionary Tale in Drug Discovery
A Critical Re-evaluation of a Supposed Fanconi Anemia Pathway Inhibitor
For researchers in the fields of oncology and DNA repair, the small molecule PIP-199 was initially presented as a promising tool. Identified as a selective inhibitor of the RMI core complex/MM2 interaction, it was believed to block the Fanconi anemia (FA) DNA repair pathway, offering a potential strategy to sensitize resistant tumors to DNA crosslinking chemotherapeutics.[1] However, recent comprehensive studies have critically undermined these initial findings, revealing this compound to be a chemically unstable pan-assay interference compound (PAINS). This guide provides a comparative analysis of the initial claims versus the subsequent invalidating research, offering crucial insights for scientists and drug development professionals who have used or considered using this compound.
From Promising Inhibitor to a Case of Chemical Instability
Initially, this compound was reported to selectively inhibit the formation of the RMI core complex/MM2, a key interaction for the proper functioning of the FA DNA repair pathway.[1][2] The induction of this pathway is a known mechanism for tumor resistance to chemotherapy.[1][3] Therefore, the prospect of an inhibitor that could block this interaction was of significant therapeutic interest.
However, a 2023 study published in the Journal of Medicinal Chemistry provided compelling evidence of this compound's inherent instability.[3][4][5][6] The research demonstrated that this compound, a Mannich base, rapidly decomposes in common aqueous buffers and some organic solvents.[3][4][5][6] This chemical breakdown means that any observed biological effects are likely attributable to the non-specific toxicity of its degradation products rather than a targeted inhibition of the FANCM-RMI interaction.[3][4][5][7]
Comparative Data: Initial Findings vs. Recent Validation
The following tables summarize the key discrepancies between the initial characterization of this compound and the more recent, in-depth analysis.
| Initial Characterization of this compound | Reference |
| Target | RMI core complex/MM2 interaction |
| Reported IC50 | 36 µM |
| Proposed Mechanism | Selective inhibition of RMI/MM2 complex formation |
| Therapeutic Potential | Sensitizing resistant tumors to DNA crosslinking chemotherapeutics |
| Recent Invalidation Findings | Reference |
| Chemical Nature | Unstable Mannich base |
| Stability | Decomposes rapidly in aqueous buffers and some organic solvents |
| Biophysical Assays | No observable activity in binding and competitive assays for FANCM-RMI |
| Conclusion | Not an effective tool compound; apparent activity from non-specific toxicity of breakdown products |
Experimental Protocols: Uncovering the Instability
The definitive invalidation of this compound as a specific inhibitor was established through a series of rigorous experiments. The key methodologies are outlined below.
Synthesis and Stability Analysis:
-
Chemical Synthesis: The first published synthesis of this compound and its analogues was conducted to provide a pure and well-characterized source of the compound.[3][4][5][6]
-
Stability Studies: The stability of synthesized this compound was assessed in various common aqueous buffers and organic solvents using techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS).[8] These experiments revealed rapid decomposition of the parent compound.[3][4][5][6]
Biophysical Interaction Assays:
-
Fluorescence Polarization (FP) Assay: This assay was used to measure the binding affinity between the RMI core complex and a fluorescently labeled MM2 peptide in the presence of this compound. Contrary to initial reports, the recent studies found no inhibition by this compound.[8]
-
Surface Plasmon Resonance (SPR): SPR was employed to directly measure the binding kinetics of this compound to the immobilized RMI core complex. No significant binding was detected, further confirming the lack of a direct interaction.[8]
Visualizing the Science: Pathways and Workflows
The following diagrams illustrate the intended biological pathway and the experimental workflow that ultimately invalidated this compound.
Caption: Intended targeting of the FANCM-RMI interaction by this compound within the Fanconi Anemia DNA repair pathway.
Caption: Experimental workflow demonstrating the chemical instability and lack of target engagement of this compound.
Conclusion and Recommendations
The case of this compound serves as a critical reminder of the importance of rigorous chemical and biophysical validation for any small molecule tool compound. The initial promising reports have been superseded by robust evidence demonstrating its unsuitability for biological research.[3][4][5][6][7] Any cellular activity observed in previous studies using this compound should be re-evaluated, as it is likely the result of non-specific effects from its breakdown products.
For researchers interested in targeting the Fanconi Anemia pathway, it is crucial to seek alternative, validated inhibitors. The work that invalidated this compound also highlights that, to date, there are no known chemical inhibitors of the FANCM-RMI interaction in the literature.[5] Future research in this area should prioritize the discovery and thorough validation of novel, stable compounds. We strongly advise against the use of this compound in any future experimental work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to PIP-199: Re-evaluating Cellular Activity in Light of Chemical Instability
For researchers, scientists, and drug development professionals, the small molecule PIP-199 was initially presented as a promising inhibitor of the FANCM-RMI protein-protein interaction, a key component of the Fanconi Anemia (FA) DNA repair pathway. However, subsequent research has revealed that this compound is chemically unstable, calling into question the initial findings regarding its cellular activity. This guide provides a comprehensive re-evaluation of the data on this compound, compares it to validated alternatives, and offers insights into the critical importance of compound stability in drug discovery.
Recent studies have demonstrated that this compound, a Mannich base, is unstable in common aqueous buffers and some organic solvents, leading to its classification as a Pan-Assay Interference Compound (PAINS).[1][2][3][4] PAINS are molecules that appear to be active in a variety of assays but produce false-positive results due to their chemical reactivity or other non-specific mechanisms.[5][6][7][8] The apparent cellular activity of this compound is now believed to be a result of the non-specific toxicity of its breakdown products rather than specific inhibition of the FANCM-RMI interaction.[1][2][3][4]
This guide will delve into the evidence for this compound's instability, present validated alternative inhibitors of the FANCM-RMI interaction, and provide detailed experimental protocols for assessing compound stability.
The Case of this compound's Instability: A Summary of the Evidence
Studies have shown that this compound rapidly decomposes in aqueous solutions.[1][2][3][4] This chemical instability was demonstrated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS). The decomposition of this compound leads to the formation of multiple breakdown products, which are likely responsible for the observed cellular toxicity that was initially attributed to on-target activity.
In stark contrast to the initial reports, subsequent biophysical assays, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), failed to show any direct binding of this compound or its more stable analogs to the RMI protein complex.[1][2][3][4] This lack of target engagement is a critical piece of evidence demonstrating that this compound is not a true inhibitor of the FANCM-RMI interaction.
Comparison with Validated Alternatives
Given the issues with this compound, researchers should turn to validated inhibitors of the FANCM-RMI interaction. A promising class of alternatives is cyclic peptides, which have been shown to be potent and specific inhibitors.[9][10][11][12][13]
| Feature | This compound (Re-evaluated) | Cyclic Peptide Inhibitors |
| Target | FANCM-RMI Interaction (intended) | FANCM-RMI Interaction |
| Chemical Stability | Unstable in aqueous solutions[1][2][3][4] | Stable |
| Mechanism of Action | Non-specific toxicity from breakdown products[1][2][3][4] | Competitive inhibition of the protein-protein interaction[9][10] |
| Target Engagement | No observable binding in biophysical assays[1][2][3][4] | Confirmed by X-ray crystallography and co-immunoprecipitation[9][10] |
| Cellular Activity | Apparent activity due to non-specific effects | Induce antiproliferative effects in ALT-positive cancer cell lines[11][12][13] |
| Status | Pan-Assay Interference Compound (PAINS)[1][2][3][4] | Validated research tools[9][10] |
Experimental Protocols
Assessing Small Molecule Stability
A crucial step in early drug discovery is to assess the chemical stability of any potential inhibitor. A general workflow for this is as follows:
-
Solution Preparation: Dissolve the compound in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
Incubation: Dilute the stock solution into various aqueous buffers (e.g., phosphate-buffered saline at different pH values) and cell culture media.
-
Time-Course Analysis: Incubate the solutions at a relevant temperature (e.g., 37°C) and take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analytical Measurement: Analyze the aliquots using a quantitative method such as HPLC-MS to determine the concentration of the intact compound over time.[14][15] A significant decrease in the parent compound's concentration indicates instability.
Validating Target Engagement with Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the binding affinity between a small molecule and its protein target in real-time.
-
Immobilization: Covalently attach the purified target protein (e.g., RMI complex) to the surface of a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the small molecule (analyte) over the sensor surface.
-
Binding Measurement: Detect changes in the refractive index at the surface, which are proportional to the amount of analyte bound to the immobilized protein.
-
Data Analysis: Fit the binding data to a suitable model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
Visualizing the Concepts
To further clarify the information presented, the following diagrams illustrate the key pathways and workflows.
Caption: Intended signaling pathway of this compound and validated alternatives.
Caption: Workflow for small molecule inhibitor validation.
Caption: The logical pitfalls of using unstable compounds in research.
References
- 1. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drughunter.com [drughunter.com]
- 7. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Potent Cyclic Peptide Inhibitors Disrupt the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell-Active Peptide Inhibitors of the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Active Peptide Inhibitors of the FANCM-RMI Interaction : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 13. chemrxiv.org [chemrxiv.org]
- 14. enamine.net [enamine.net]
- 15. benchchem.com [benchchem.com]
PIP-199: A Cautionary Tale of a Chemically Unstable Pan-Assay Interference Compound
A Comparative Guide for Researchers
This guide provides a critical comparison of PIP-199, a compound initially reported as a selective inhibitor of the Fanconi Anemia (FA) DNA repair pathway, with its more stable analogues. However, recent and comprehensive studies have revealed significant chemical instability and a lack of specific biological activity for this compound and its derivatives. This document serves to inform researchers, scientists, and drug development professionals about these findings to prevent the misinterpretation of experimental results and to guide future research away from this problematic scaffold.
Executive Summary
This compound was identified as a selective inhibitor of the protein-protein interaction between the RecQ-mediated genome instability protein (RMI) core complex and the MM2 domain of the Fanconi anemia complementation group M protein (FANCM).[1] This interaction is crucial for the proper functioning of the FA DNA repair pathway, which is often implicated in tumor resistance to DNA crosslinking chemotherapies.[1][2] Consequently, this compound was proposed as a tool compound to sensitize resistant tumors to such therapies.[1]
However, follow-up studies have demonstrated that this compound is a Mannich base that is chemically unstable and rapidly decomposes in common aqueous buffers and some organic solvents.[3][4][5] Crucially, neither this compound nor its more hydrolytically stable analogues exhibit any observable binding or inhibitory activity in biophysical assays against the FANCM-RMI complex.[2][3][4][5] These findings strongly suggest that the previously reported cellular activities of this compound are likely due to the non-specific, toxic effects of its breakdown products.[2][3][5] Therefore, this compound is now classified as a pan-assay interference compound (PAINS), and its use as a specific biological tool is not recommended.[3][4][5]
Chemical Instability of this compound
A key finding is the inherent instability of the this compound scaffold. The N-hydroxyindole moiety within its structure is the primary driver of its decomposition.[6]
Decomposition Profile:
| Condition | Observation | Reference |
| Aqueous Buffers (common lab buffers) | Immediate decomposition | [3][4][5] |
| Protic/Mildly Acidic Organic Solvents | Decomposition | [6] |
| DMSO-d6 | Stable for NMR analysis | [6] |
| Ethyl Acetate | Stable | [6] |
The decomposition of this compound leads to a mixture of breakdown products, which are likely responsible for the non-specific cellular toxicity observed in some studies.[4]
Re-evaluation of Biological Activity: Lack of Target Engagement
Despite initial reports of inhibitory activity with an IC50 of 36 µM in a fluorescence polarization assay[1][7], subsequent and more rigorous biophysical investigations have failed to demonstrate a direct interaction between this compound or its stabilized analogues and the RMI core complex.
Biophysical Assay Results:
| Assay | Compound(s) | Result | Reference |
| Binding and Competitive Biophysical Assays | This compound and more hydrolytically stable analogues | No observable activity | [2][3][4][5] |
| Surface Plasmon Resonance (SPR) | This compound | Initial study suggested binding (Kd of 3.4±1.0 μM), but later studies with synthesized compound showed no binding. | [7] vs[3][4][5] |
| Isothermal Titration Calorimetry (ITC) | This compound | Initial study suggested binding, but this could not be replicated with newly synthesized, pure compound. | [7] vs[3][4][5] |
These findings indicate that this compound is not an effective tool compound for studying the FANCM-RMI interaction.[3][5]
The "More Stable" Analogues: A Similar Story
In an attempt to address the instability of this compound, several analogues were synthesized.[6] These included nonhydroxylated indole (B1671886) analogues (e.g., 13a-d) and a 2-naphthol (B1666908) isosteric analogue (14).[6] While some of these analogues, such as the nonhydroxylated version 13a, demonstrated improved chemical stability in organic solvents, they still failed to show any activity in biophysical assays for FANCM-RMI binding.[3][6] Furthermore, even the more stable analogue 13a was found to be unstable in aqueous buffer.[6]
This demonstrates that the entire indole-derived Mannich base scaffold is problematic and unlikely to yield a specific inhibitor for the FANCM-RMI interaction.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the intended mechanism of this compound and the experimental workflow used to assess its binding to the RMI complex.
Caption: Intended mechanism of this compound in the Fanconi Anemia pathway.
Caption: Workflow for Surface Plasmon Resonance (SPR) binding assay.
Experimental Protocols
The following are summaries of the key experimental protocols used to assess the stability and binding of this compound.
1. Chemical Stability Analysis (as described in recent studies):
-
Method: Nuclear Magnetic Resonance (NMR) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS).
-
Protocol:
-
This compound or its analogues are dissolved in various deuterated solvents (e.g., DMSO-d6, CDCl3, methanol-d4) or aqueous buffers at specified concentrations.
-
For NMR analysis, spectra are acquired immediately after dissolution and at subsequent time points to monitor for the appearance of degradation products and the disappearance of the parent compound.
-
For LCMS analysis, the sample is injected at different time points into an LCMS system to separate and identify the parent compound and its breakdown products based on their retention times and mass-to-charge ratios.
-
2. Surface Plasmon Resonance (SPR) for Binding Analysis:
-
Method: To detect direct physical binding between this compound and the RMI core complex.
-
Protocol:
-
The RMI core complex is immobilized on a sensor chip (e.g., via amine coupling).
-
A series of concentrations of this compound, dissolved in a running buffer containing a small percentage of DMSO, are injected over the chip surface.
-
A reference channel with no immobilized protein is used to subtract non-specific binding and bulk refractive index changes.
-
The change in the resonance angle, which is proportional to the mass bound to the surface, is monitored in real-time.
-
The resulting sensorgrams are analyzed using a suitable binding model (e.g., Langmuir kinetics) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[7]
-
3. Isothermal Titration Calorimetry (ITC) for Binding Analysis:
-
Method: To measure the heat change upon binding of this compound to the RMI core complex.
-
Protocol:
-
A solution of the RMI core complex is placed in the sample cell of the calorimeter.
-
A solution of this compound is placed in the injection syringe.
-
Small aliquots of the this compound solution are titrated into the RMI core complex solution at a constant temperature.
-
The heat released or absorbed during the interaction is measured.
-
The resulting data are analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7]
-
Conclusion and Recommendations for Researchers
The available evidence strongly indicates that this compound is not a reliable or specific tool for studying the Fanconi Anemia pathway or any other biological system. Its inherent chemical instability and classification as a PAINS compound necessitate a critical re-evaluation of any previous research that has relied on this molecule.
Recommendations:
-
Avoid Using this compound: Researchers should refrain from using this compound and its analogues in biological studies.
-
Critically Review Past Data: Studies that have used this compound should be interpreted with extreme caution, as the observed effects are likely due to non-specific activities of its degradation products.
-
Thorough Compound Validation: This case highlights the critical importance of thorough chemical and biophysical validation of any small molecule inhibitor before its use as a biological tool. This includes assessing its stability in assay-relevant conditions and confirming direct target engagement with multiple biophysical methods.
-
Seek Alternative Inhibitors: For researchers interested in targeting the FANCM-RMI interaction, the focus should be on discovering and developing novel chemical scaffolds that are stable, specific, and demonstrate clear evidence of target binding and functional inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide-Based Inhibitors of the FANCM-RMI Interaction
The interaction between the Fanconi anemia complementation group M (FANCM) protein and the RMI (RecQ-mediated genome instability) complex is a critical node in the DNA damage response, particularly in cancers that utilize the Alternative Lengthening of Telomeres (ALT) pathway.[1][2][3] Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for these hard-to-treat cancers.[4] While the quest for small molecule inhibitors has been challenging, with the notable compound PIP-199 being reclassified as a pan-assay interference compound (PAIN) due to its instability and lack of specific activity[5][6], recent breakthroughs have identified potent and cell-active peptide inhibitors. This guide provides a comparative analysis of these novel peptide-based inhibitors, detailing their performance, the experimental methods used for their characterization, and the underlying biological pathway.
The FANCM-RMI Signaling Pathway
FANCM, a DNA translocase, plays a crucial role in recognizing and remodeling stalled replication forks.[4][7] It recruits the BLM-TOP3A-RMI (BTR) complex, also known as the "dissolvasome," to sites of DNA damage to resolve complex DNA structures and maintain genomic stability.[7][8] The interaction between FANCM and the RMI subcomplex (composed of RMI1 and RMI2) is mediated by a conserved MM2 peptide motif within FANCM, which binds to a hydrophobic pocket on the RMI1/RMI2 heterodimer.[4][8] In ALT-positive cancer cells, which lack telomerase activity, this pathway is co-opted to facilitate break-induced telomere synthesis.[4] Inhibition of the FANCM-RMI interaction is selectively toxic to these cancer cells by inducing a "hyper-ALT" phenotype, leading to excessive telomeric stress and cell death.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent Cyclic Peptide Inhibitors Disrupt the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay for screening FANCM-RMI inhibitors to target the alternative lengthening of telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
The End of an Error: Peptide-Based Inhibitors Emerge as a Viable Alternative to the Unreliable PIP-199 for Targeting the FANCM-RMI Interaction
For researchers in oncology and DNA repair, the quest for a reliable inhibitor of the FANCM-RMI protein-protein interaction has been fraught with challenges, epitomized by the rise and fall of PIP-199. Initially heralded as a selective small molecule inhibitor, this compound has since been demonstrated to be chemically unstable and inactive, leaving a critical gap in the chemical biologist's toolbox. This guide provides a comprehensive comparison of the now-discredited this compound with a new and promising class of peptide-based inhibitors, highlighting the experimental data that underscore the superior potential of these novel agents.
The interaction between Fanconi anemia complementation group M (FANCM) and the RMI (RecQ-mediated genome instability protein) complex is a crucial node in the Fanconia Anemia (FA) DNA repair pathway. This pathway is essential for maintaining genomic stability, and its dysregulation is implicated in cancer progression and resistance to chemotherapy. Consequently, the FANCM-RMI interaction has been an attractive target for therapeutic intervention.
This compound: A Cautionary Tale in Drug Discovery
This compound was first identified as a selective inhibitor of the RMI core complex/MM2 interaction with a reported IC50 of 36 µM. However, subsequent rigorous investigation has revealed that this compound is a pan-assay interference compound (PAINS) that is chemically unstable in aqueous solutions, rapidly decomposing into reactive species. Crucially, neither this compound nor its more stable analogs demonstrate any direct binding to the RMI complex or inhibition of the FANCM-RMI interaction in biophysical assays. The initially observed cellular effects are now attributed to the non-specific toxicity of its degradation products. This underscores the critical need for well-validated and reliable chemical probes to study the FANCM-RMI axis.
Peptide-Based Inhibitors: A New Dawn for FANCM-RMI Targeting
In contrast to the failures of this compound, recent advancements in peptide engineering have led to the development of potent and specific inhibitors of the FANCM-RMI interaction. These peptide-based inhibitors, identified through techniques such as mRNA display, offer several advantages over small molecules for targeting large and complex protein-protein interfaces. Their larger surface area allows for more extensive and specific interactions, leading to higher affinity and selectivity.
This guide will focus on a series of recently developed cyclic and linear peptides that have been shown to effectively disrupt the FANCM-RMI interaction, providing the first validated class of inhibitors for this critical cancer target.
Performance Data: A Head-to-Head Comparison
The following table summarizes the available quantitative data for this compound and the new generation of peptide-based inhibitors, illustrating the stark contrast in their performance.
| Inhibitor Class | Specific Compound(s) | Target | Assay Type | IC50 | Binding Affinity (Kd) | Cellular Activity | Reference |
| Small Molecule | This compound | FANCM-RMI | Fluorescence Polarization | Inactive | No observable binding | Non-specific cytotoxicity from degradation products | [1][2][3][4] |
| Cyclic Peptides | RMI-L4 and others | FANCM-RMI | Fluorescence Polarization | 54-104 nM | 2-10 nM | Disruption of native FANCM-RMI interaction in cell lysates | [3][5][6] |
| Linear Peptides | tP4-CPP12 and others | FANCM-RMI | Fluorescence Polarization | 24-155 nM | 4-31 nM | Antiproliferative effect in ALT-positive osteosarcoma cell lines | [1][2] |
Signaling Pathway and Experimental Workflow
The diagram below illustrates the Fanconi Anemia pathway, highlighting the FANCM-RMI interaction as a key regulatory point. Both the discredited this compound and the new peptide-based inhibitors were designed to disrupt this interaction, thereby inhibiting downstream DNA repair processes.
The following workflow outlines the key experimental stages in the discovery and validation of the new peptide-based inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell-Active Peptide Inhibitors of the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Potent Cyclic Peptide Inhibitors Disrupt the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating FANCM-RMI Interaction Inhibitors: Lessons from the PIP-199 Controversy
For researchers, scientists, and drug development professionals, the quest for novel therapeutics often involves the identification and validation of small molecule inhibitors targeting key cellular pathways. The Fanconi Anemia (FA) DNA repair pathway, crucial for maintaining genomic stability, presents a compelling target. Specifically, the interaction between the Fanconi Anemia Complementation Group M (FANCM) protein and the RecQ-Mediated Genome Instability (RMI) complex is a critical node in this pathway. Its disruption has been proposed as a strategy to sensitize cancer cells to DNA crosslinking agents.[1][2]
Initially, the small molecule PIP-199 was reported as a selective inhibitor of the RMI core complex/MM2 interaction, offering a promising tool to probe the FA pathway and a potential therapeutic lead.[1][3] However, subsequent rigorous investigation has revealed that this compound is a chemically unstable pan-assay interference compound (PAIN).[2][4][5][6][7][8] It readily decomposes in aqueous solutions, and its observed biological effects are likely due to the non-specific toxicity of its breakdown products rather than specific inhibition of the FANCM-RMI interaction.[2][5][6][8]
This guide leverages the cautionary tale of this compound to provide a comprehensive framework of orthogonal assays for the robust validation of any putative inhibitor of the FANCM-RMI interaction. Following a multi-tiered approach, from basic chemical characterization to cellular phenotype analysis, is paramount to avoid the pitfalls of misleading preliminary data.
The FANCM-RMI Signaling Pathway
The FANCM-RMI complex plays a pivotal role in the Fanconi Anemia pathway, a critical DNA repair mechanism. The interaction between FANCM and the RMI complex is essential for the proper execution of this pathway. Disrupting this interaction is a key strategy for sensitizing tumors to chemotherapy.
Caption: The FANCM-RMI signaling pathway in DNA repair and the intended target of inhibitors.
A Multi-Tiered Workflow for Inhibitor Validation
To avoid the pitfalls exemplified by this compound, a rigorous, multi-step validation process is essential. This workflow progresses from fundamental chemical and biophysical characterization to cellular and functional assays.
Caption: A tiered workflow for the validation of FANCM-RMI inhibitors.
Comparison of Orthogonal Assays
A combination of assays is crucial for building a strong case for a specific inhibitor. The following tables provide a comparison of recommended orthogonal assays for each validation tier.
Tier 1: Foundational Characterization
| Assay | Principle | Measures | Advantages | Disadvantages |
| HPLC-MS | Chromatographic separation followed by mass spectrometry. | Compound stability over time in various buffers. | Quantitative, provides information on degradation products. | Requires specialized equipment. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Compound aggregation. | Rapid, low sample consumption. | Sensitive to dust and other particulates. |
Tier 2: In Vitro Target Engagement & Interaction
| Assay | Principle | Measures | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized protein. | Direct binding kinetics (ka, kd) and affinity (KD). | Label-free, real-time data. | Requires specialized equipment, protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS). | Label-free, solution-based. | Requires large amounts of pure protein. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding. | Inhibition of protein-protein interaction. | Homogeneous, high-throughput. | Requires fluorescent labeling, prone to artifacts. |
| AlphaScreen | Bead-based assay where interaction brings donor and acceptor beads into proximity, generating a signal. | Inhibition of protein-protein interaction. | Highly sensitive, high-throughput. | Can be prone to interference from colored compounds. |
Tier 3: Cellular Target Engagement & Phenotype
| Assay | Principle | Measures | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in cells. | Target engagement in a cellular context. | Label-free, reflects in-cell binding. | Not suitable for all proteins, can be technically challenging. |
| Proximity Ligation Assay (PLA) | Uses antibodies and DNA probes to visualize protein-protein interactions in situ. | Disruption of FANCM-RMI interaction in cells. | High specificity and sensitivity, provides spatial information. | Semi-quantitative, complex protocol. |
| γH2AX Immunofluorescence | Staining for phosphorylated H2AX, a marker of DNA double-strand breaks. | Increased DNA damage due to pathway inhibition. | Well-established marker, can be quantified by imaging. | Indirect measure of target inhibition. |
| Cell Viability/Sensitization Assay | Measures cell survival in the presence of the inhibitor and a DNA crosslinking agent. | Sensitization of cells to chemotherapy. | Direct measure of desired phenotype. | Does not directly confirm on-target effect. |
Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant RMI core complex onto a sensor chip via amine coupling.
-
Analyte Preparation: Prepare serial dilutions of the test compound in running buffer.
-
Binding Analysis: Inject the compound dilutions over the immobilized RMI complex and a reference channel.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., Langmuir 1:1) to determine kinetic and affinity constants.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cells with the test compound or vehicle control.
-
Heating: Heat cell lysates or intact cells to a range of temperatures.
-
Protein Extraction: Lyse the cells and separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (RMI or FANCM) at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve indicates target engagement.
Proximity Ligation Assay (PLA)
-
Cell Preparation: Seed and treat cells with the test compound.
-
Antibody Incubation: Incubate fixed and permeabilized cells with primary antibodies against FANCM and an RMI complex subunit.
-
Ligation and Amplification: Add PLA probes (secondary antibodies with attached oligonucleotides), followed by ligation and rolling-circle amplification to generate a fluorescent signal where the proteins are in close proximity.
-
Imaging and Analysis: Visualize the fluorescent PLA signals using a microscope and quantify the number of signals per cell.
Logical Relationships in Assay Selection
The choice and sequence of assays should follow a logical progression, with each step building confidence in the compound's mechanism of action.
Caption: A decision tree for the validation of a putative FANCM-RMI inhibitor.
By employing a comprehensive and rigorous validation strategy using a combination of orthogonal assays, researchers can avoid the pitfalls associated with unstable and non-specific compounds like this compound. This approach will ultimately lead to the identification of robust and reliable tool compounds and potential therapeutic candidates targeting the FANCM-RMI interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
A Critical Comparative Analysis of PIP-199 and its Non-Hydroxylated Analogues: A Case of a Promising Inhibitor Redefined as a Pan-Assay Interference Compound
Introduction
Initially identified as a selective inhibitor of the RecQ-mediated genome instability protein (RMI) core complex interaction with the Fanconi anemia complementation group M protein (FANCM), PIP-199 garnered interest as a potential tool for cancer research, particularly for sensitizing tumors to DNA crosslinking chemotherapeutics.[1] The interaction between FANCM and the RMI complex is a crucial component of the Fanconi Anemia (FA) DNA repair pathway, a pathway often implicated in tumor resistance to chemotherapy.[1][2] However, recent investigations into the chemical properties of this compound have brought its utility as a specific biological probe into question. A 2023 study revealed that this compound is a chemically unstable Mannich base that rapidly decomposes in common aqueous buffers and some organic solvents.[2][3][4] This finding, coupled with the lack of observable activity of both this compound and its more stable, non-hydroxylated analogues in biophysical assays, suggests that its previously reported biological effects may stem from the non-specific toxicity of its breakdown products, classifying it as a pan-assay interference compound (PAINS).[2][3][4]
This guide provides a comparative analysis of this compound and its non-hydroxylated analogues, presenting the conflicting experimental data and offering a critical perspective for researchers in drug development.
Comparative Data Presentation
Table 1: Reported Biological Activity of this compound
| Assay Type | Target | Reported Value | Source |
| Fluorescence Polarization (FP) | RMI core complex/MM2 | IC50: 36 ± 10 µM | Voter et al., 2016[5] |
| AlphaScreen (AS) | RMI core complex/MM2 | IC50: 260 ± 110 µM (repurchased) | Voter et al., 2016[5] |
| Surface Plasmon Resonance (SPR) | RMI core complex | K_d: 3.4 ± 1.0 µM | Voter et al., 2016[5] |
| Isothermal Titration Calorimetry (ITC) | RMI core complex | K_d: 3.4 ± 1.0 µM | Voter et al., 2016[5] |
| Biophysical Assays (Binding and Competitive) | FANCM-RMI | No observable activity | Wu et al., 2023[2][3] |
Table 2: Chemical Stability of this compound and a Non-Hydroxylated Analogue
| Compound | Solvent/Buffer | Stability | Observation | Source |
| This compound | CDCl3, CD3OD, wet CD3CN | Unstable | Rapid decomposition | Wu et al., 2023[6] |
| This compound | Aqueous Buffers (pH 6.0, 7.0, 7.4, 8.0) | Unstable | Immediate decomposition | Wu et al., 2023[3][4] |
| Non-hydroxylated analogue 13a | Deuterated NMR solvents | Stable | Improved stability over this compound | Wu et al., 2023[6] |
| Non-hydroxylated analogue 13a | Aqueous Buffers | Stable | Relatively stable | Wu et al., 2023[6] |
Experimental Protocols
Fluorescence Polarization (FP) Assay (Voter et al., 2016)
The FP assay was designed to measure the inhibition of the RMI core complex/MM2 interaction. A fluorescein-labeled MM2 peptide was used as the probe. In the presence of the RMI core complex, the probe's tumbling is slowed, resulting in a high polarization value. An inhibitor that disrupts this interaction would lead to a decrease in the polarization value. The assay was performed in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% (v/v) Tween-20, and 1 mM DTT.
AlphaScreen (AS) Assay (Voter et al., 2016)
This assay also measured the RMI core complex/MM2 interaction. Biotinylated MM2 was attached to streptavidin-coated donor beads, and a His-tagged RMI2 within the RMI core complex was bound to Ni2+-coated acceptor beads.[5] When in close proximity, excitation of the donor beads results in the emission of light from the acceptor beads. Disruption of the protein-protein interaction by an inhibitor leads to a decrease in the AlphaScreen signal.
Surface Plasmon Resonance (SPR) (Voter et al., 2016)
SPR was used to confirm a direct physical interaction between this compound and the RMI core complex. The RMI core complex was immobilized on a sensor chip.[5] Different concentrations of this compound were then flowed over the chip. Binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the resonance angle.[5] This allows for the calculation of association (ka) and dissociation (kd) rate constants, and subsequently the dissociation constant (Kd).[5]
Isothermal Titration Calorimetry (ITC) (Voter et al., 2016)
ITC was employed to further confirm the binding of this compound to the RMI core complex and to determine the thermodynamics of the interaction. A solution of the RMI core complex was titrated into a solution containing this compound.[5] The heat released or absorbed upon binding was measured, allowing for the determination of the binding affinity (Kd), stoichiometry, and other thermodynamic parameters.[5]
Synthesis and Stability Analysis (Wu et al., 2023)
This compound and its non-hydroxylated analogues were synthesized via a one-pot Mannich reaction.[6] The stability of the compounds was assessed by dissolving them in various deuterated NMR solvents (CDCl3, CD3OD, wet CD3CN, DMSO-d6) and aqueous buffers at different pH values. The decomposition was monitored by 1H NMR spectroscopy and liquid chromatography-mass spectrometry (LCMS) over time.[6]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed role of this compound in the Fanconi Anemia DNA repair pathway.
Caption: Workflow for the synthesis and evaluation of this compound and its analogues.
Conclusion
The case of this compound serves as a crucial reminder of the importance of rigorous chemical characterization of small molecule probes. While initial high-throughput screening identified this compound as a promising inhibitor of the FANCM-RMI interaction, subsequent detailed chemical analysis has demonstrated its inherent instability and lack of specific activity. The more stable, non-hydroxylated analogues also failed to show any on-target activity.[2][3]
Therefore, researchers should exercise extreme caution when interpreting data from studies using this compound, as the observed cellular effects are likely attributable to non-specific mechanisms arising from its decomposition products. The current evidence strongly suggests that this compound is not a reliable tool for studying the Fanconi Anemia pathway. Future efforts to target the FANCM-RMI interaction will require the identification of new chemical scaffolds that possess both biological activity and the necessary chemical stability for use in biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Unstable and Ineffective: A Comparative Analysis of the Putative FANCM-RMI Inhibitor PIP-199
For Immediate Release
[City, State] – December 15, 2025 – A recent study has fundamentally challenged the standing of PIP-199, a molecule previously identified as a selective inhibitor of the FANCM-RMI protein-protein interaction, a key component of the Fanconi Anemia (FA) DNA repair pathway. This guide provides a comprehensive comparison of the initial findings that proposed this compound as a promising tool compound and the subsequent research that debunks its efficacy, highlighting its chemical instability and lack of specific biological activity. This analysis is intended for researchers, scientists, and drug development professionals working in the fields of oncology, DNA repair, and medicinal chemistry.
Executive Summary
Initially heralded as a selective inhibitor of the FANCM-RMI interaction, this compound offered a potential avenue for sensitizing cancer cells to chemotherapy. However, a 2023 study by Wu et al. has demonstrated that this compound is a pan-assay interference compound (PAINS) that is chemically unstable in aqueous solutions, rapidly decomposing into products that exhibit non-specific toxicity.[1] This guide juxtaposes the original biophysical and biochemical data with the more recent findings that invalidate the initial claims.
Data Presentation: this compound Efficacy and Stability
The following tables summarize the quantitative data from the key studies, offering a clear comparison of the reported efficacy and the subsequent refutation.
Table 1: Reported Efficacy of this compound (Voter et al., 2016)
| Assay Type | Parameter | Value |
| Fluorescence Polarization (FP) | IC50 | 36 ± 10 µM |
| AlphaScreen (AS) | IC50 | 450 ± 130 µM |
| Surface Plasmon Resonance (SPR) | Kd | 3.4 ± 1.0 µM |
| Isothermal Titration Calorimetry (ITC) | Kd | 3.4 ± 1.0 µM |
Table 2: Re-evaluation of this compound Efficacy and Stability (Wu et al., 2023)
| Assay/Condition | Parameter | Result |
| Chemical Stability | Decomposition | Rapid decomposition in aqueous buffers and some organic solvents. |
| Biophysical Assays (FP, SPR) | Binding to FANCM-RMI | No observable activity. |
| Cellular Activity | Apparent Inhibition | Attributed to non-specific toxicity of breakdown products. |
Experimental Protocols
A detailed understanding of the methodologies employed in both the initial and the debunking studies is crucial for a critical evaluation of the findings.
Initial Characterization of this compound as a FANCM-RMI Inhibitor (Voter et al., 2016)
1. Fluorescence Polarization (FP) Assay:
-
Objective: To identify inhibitors of the RMI core complex/MM2 peptide interaction.
-
Protocol:
-
A fluorescein-labeled MM2 peptide was incubated with the RMI core complex.
-
Test compounds, including this compound, were added to the mixture.
-
The fluorescence polarization of the solution was measured.
-
A decrease in polarization indicated displacement of the labeled peptide from the protein complex, signifying inhibition.
-
2. Surface Plasmon Resonance (SPR):
-
Objective: To confirm the direct binding of this compound to the RMI core complex.
-
Protocol:
-
The RMI core complex was immobilized on a sensor chip.
-
Solutions of this compound at various concentrations were flowed over the chip.
-
The change in the resonance angle, indicative of binding, was measured in real-time.
-
Kinetic and equilibrium binding constants (Kd) were determined from the binding data.
-
3. Isothermal Titration Calorimetry (ITC):
-
Objective: To independently measure the binding affinity and thermodynamics of the this compound-RMI interaction.
-
Protocol:
-
A solution of the RMI core complex was placed in the sample cell of the calorimeter.
-
A solution of this compound was titrated into the sample cell in small increments.
-
The heat change associated with each injection was measured.
-
The binding constant (Kd), stoichiometry, and thermodynamic parameters were calculated from the resulting titration curve.
-
Debunking the Efficacy of this compound (Wu et al., 2023)
1. Chemical Stability Assays (NMR Spectroscopy and LC-MS):
-
Objective: To assess the stability of this compound in various solvents and buffers.
-
Protocol:
-
This compound was dissolved in common aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO, methanol).
-
The solutions were incubated under standard laboratory conditions.
-
At various time points, the composition of the solutions was analyzed by 1H NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and identify any decomposition products.
-
2. Biophysical Binding Assays (FP and SPR):
-
Objective: To re-evaluate the binding of this compound and its stable analogues to the FANCM-RMI complex.
-
Protocol:
-
The FP and SPR assays were repeated as described by Voter et al.
-
Both freshly prepared this compound and its more hydrolytically stable synthesized analogues were tested for their ability to bind to the RMI core complex.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: The FANCM-RMI signaling pathway in DNA damage response.
Caption: Experimental workflow for the initial identification of this compound.
Caption: Experimental workflow debunking the efficacy of this compound.
Conclusion and Future Directions
For researchers interested in targeting the FANCM-RMI interaction, the focus should now shift to the design and synthesis of novel, stable small molecules. The inactive but stable analogues of this compound developed by Wu et al. could serve as a starting point for future structure-activity relationship studies, although new chemical scaffolds will likely be required to achieve specific and potent inhibition of this important DNA repair pathway.
References
A Researcher's Guide to Screening for FANCM-RMI Disruption: A Comparative Analysis of Reliable Methods
For researchers, scientists, and drug development professionals, the disruption of the FANCM-RMI protein-protein interaction presents a promising therapeutic strategy, particularly in cancers utilizing the Alternative Lengthening of Telomeres (ALT) pathway.[1][2][3][4][5] This guide provides a comprehensive comparison of reliable methods to screen for and validate inhibitors of the FANCM-RMI complex, complete with experimental data, detailed protocols, and visual workflows.
The Fanconi Anemia Complementation Group M (FANCM) protein, in concert with the RecQ-Mediated Genome Instability (RMI) complex, plays a crucial role in DNA repair and genome stability.[6][7][8] The interaction between FANCM and the RMI core complex (composed of RMI1 and RMI2) is critical for the proper functioning of the Fanconi Anemia (FA) DNA repair pathway and for suppressing potentially deleterious sister chromatid exchanges.[6][8] Consequently, the development of small molecules or peptide inhibitors that disrupt this interaction holds significant therapeutic potential for sensitizing cancer cells to chemotherapy and for targeting ALT-positive cancers.[1][2][5][6][7]
Comparative Analysis of Screening Methods
A variety of biochemical and cell-based assays have been developed and validated for identifying and characterizing inhibitors of the FANCM-RMI interaction. The choice of method often depends on the screening scale, the need for quantitative versus qualitative data, and the desire to assess target engagement and cellular activity. Below is a summary of key methods with their respective performance metrics.
| Screening Method | Assay Principle | Throughput | Key Performance Metrics | References |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled FANCM-derived peptide (e.g., F-MM2) upon binding to the RMI complex. Displacement by an inhibitor results in a decrease in polarization. | High | IC50 values for inhibitors, Z' factor for assay quality. | [1][6][7] |
| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based proximity assay where interaction between a biotinylated FANCM peptide and a tagged RMI complex brings donor and acceptor beads into close proximity, generating a luminescent signal. Disruption of the interaction leads to a loss of signal. | High | IC50 values for inhibitors, used as an orthogonal assay to FP. | [6] |
| Surface Plasmon Resonance (SPR) | A label-free biophysical technique that measures the direct binding of an inhibitor to the immobilized RMI complex in real-time. | Low to Medium | Dissociation constant (KD), on-rate (ka), and off-rate (kd) of inhibitor binding. | [7] |
| Isothermal Titration Calorimetry (ITC) | A biophysical technique that measures the heat change upon binding of an inhibitor to the RMI complex, providing a complete thermodynamic profile of the interaction. | Low | Dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of binding. | [7] |
| Co-immunoprecipitation (Co-IP) | An antibody-based method to pull down the endogenous or overexpressed FANCM or RMI protein from cell lysates and detect the presence of the interacting partner by Western blotting. | Low | Qualitative or semi-quantitative assessment of the disruption of the native protein complex in a cellular context. | [3][9] |
| Sister Chromatid Exchange (SCE) Assay | A cytogenetic assay that visualizes the exchange of genetic material between sister chromatids. Disruption of the FANCM-RMI interaction leads to an increase in the frequency of SCEs. | Low | Quantitative measure of the functional consequence of FANCM-RMI disruption in cells. | [8] |
| Immunofluorescence (IF) for BLM Foci Formation | Microscopic visualization of the recruitment of the BLM helicase, which is part of a complex with RMI, to sites of DNA damage. This recruitment is dependent on FANCM. | Medium | Quantification of the percentage of cells with BLM foci and the number of foci per cell. | [10] |
| Cell Viability / Clonogenic Assays | Measures the effect of inhibitors on the proliferation and survival of cancer cell lines, particularly those sensitive to FANCM-RMI disruption (e.g., ALT-positive cells). | High | IC50 or GI50 values representing the concentration of inhibitor that causes 50% inhibition of cell growth. | [5] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of the RMI protein in cells upon inhibitor binding. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. | Medium to High | Provides evidence of direct target engagement in a cellular environment. | [11][12][13][14] |
Signaling and Experimental Workflow Diagrams
To visually represent the underlying biology and the screening workflows, the following diagrams have been generated using the DOT language.
Caption: FANCM-RMI signaling pathway in DNA damage response.
Caption: High-throughput screening workflow for FANCM-RMI inhibitors.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay
This protocol is adapted from a high-throughput screening strategy to identify inhibitors of the FANCM-RMI interaction.[6][7]
Objective: To quantitatively measure the disruption of the RMI core complex and a fluorescently labeled FANCM MM2 peptide interaction by small molecule inhibitors.
Materials:
-
Purified RMI core complex (RMI1/RMI2).
-
Fluorescently labeled FANCM MM2 peptide (F-MM2).
-
Unlabeled FANCM MM2 peptide (for competition assay).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of RMI core complex and F-MM2 peptide in assay buffer. The final concentrations will need to be optimized but can be around 100 nM RMI complex and 7 nM F-MM2.[6]
-
Prepare serial dilutions of the test compounds in assay buffer or DMSO. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).
-
-
Assay Setup:
-
Add a small volume (e.g., 10 µL) of the RMI/F-MM2 complex solution to each well of the 384-well plate.
-
Add a small volume (e.g., 100 nL) of the test compounds or control (DMSO) to the wells.
-
For positive controls, add an excess of unlabeled MM2 peptide to displace the F-MM2.
-
For negative controls, add only the RMI/F-MM2 complex and DMSO.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Co-immunoprecipitation (Co-IP)
This protocol is a standard method to validate the disruption of the native FANCM-RMI interaction in a cellular context.[3][9]
Objective: To determine if a test compound can disrupt the interaction between endogenous or overexpressed FANCM and RMI proteins in cells.
Materials:
-
Cell line expressing FANCM and RMI (e.g., HeLa, U2OS).
-
Test compound and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against FANCM or RMI for immunoprecipitation.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Antibodies against FANCM and RMI for Western blotting.
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control for a specified duration (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-RMI1) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the immunoprecipitated protein (e.g., RMI1) and the co-immunoprecipitated protein (e.g., FANCM).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Data Analysis:
-
Compare the amount of co-immunoprecipitated FANCM in the compound-treated samples versus the vehicle-treated control. A decrease in the FANCM band intensity indicates disruption of the interaction.
-
Sister Chromatid Exchange (SCE) Assay
This assay provides a functional readout of genomic instability caused by the disruption of the FANCM-RMI interaction.[8]
Objective: To quantify the frequency of sister chromatid exchanges in cells treated with a FANCM-RMI inhibitor.
Materials:
-
Cell line (e.g., DT40, human fibroblasts).
-
Test compound and vehicle control.
-
5-Bromo-2'-deoxyuridine (BrdU).
-
Colcemid or other mitotic arresting agent.
-
Hypotonic solution (e.g., 75 mM KCl).
-
Fixative (3:1 methanol:acetic acid).
-
Hoechst 33258 stain.
-
Giemsa stain.
-
Microscope slides and microscope.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells for two cell cycles in the presence of BrdU to label the newly synthesized DNA strands.
-
Treat the cells with the test compound or vehicle control during the second cell cycle.
-
-
Mitotic Arrest:
-
Add colcemid to the culture medium for a few hours to arrest the cells in metaphase.
-
-
Harvesting and Chromosome Preparation:
-
Harvest the cells and treat them with a hypotonic solution to swell the cells.
-
Fix the cells with fresh, cold fixative.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
-
Differential Staining:
-
Stain the slides with Hoechst 33258.
-
Expose the slides to UV light.
-
Incubate the slides in a salt solution (e.g., 2x SSC) at an elevated temperature.
-
Stain the slides with Giemsa stain. This will result in a differential staining pattern where sister chromatids appear light and dark.
-
-
Microscopy and Analysis:
-
Examine the metaphase spreads under a microscope.
-
Count the number of SCEs (points of exchange between sister chromatids) per metaphase.
-
Analyze a sufficient number of metaphases (e.g., 50) for each treatment condition.
-
-
Data Analysis:
-
Calculate the mean number of SCEs per cell for each treatment group. An increase in the mean SCE rate in compound-treated cells compared to the control indicates a functional disruption of the FANCM-RMI complex.
-
References
- 1. Fluorescence polarization assay for screening FANCM-RMI inhibitors to target the alternative lengthening of telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent Cyclic Peptide Inhibitors Disrupt the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Active Peptide Inhibitors of the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and cellular roles of the RMI core complex from the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking a Flawed Tool: A Critical Review of PIP-199 and the Quest for Valid Inhibitors of the Fanconi Anemia Pathway
A critical analysis of the literature surrounding PIP-199, a purported inhibitor of the Fanconi Anemia (FA) DNA repair pathway, reveals it to be a chemically unstable and unreliable compound. Its classification as a Pan-Assay Interference Compound (PAINS) necessitates a re-evaluation of studies that have utilized it as a chemical probe. This guide provides a comparative analysis of this compound, its critical flaws, and legitimate alternative strategies for targeting the FA pathway, supported by experimental data and detailed protocols for researchers in drug development.
Executive Summary
Initially identified as a selective inhibitor of the critical protein-protein interaction between the RecQ-mediated genome instability protein (RMI) core complex and Fanconi anemia complementation group M (FANCM), this compound offered a promising avenue for sensitizing chemoresistant tumors. However, recent, rigorous investigations have demonstrated that this compound is inherently unstable in aqueous solutions, rapidly degrading into a mixture of cytotoxic products. This instability renders previous findings questionable, as the observed biological effects are likely attributable to these off-target breakdown products rather than the intended specific inhibition. In stark contrast, newly developed cyclic peptide inhibitors have emerged as the first valid chemical tools to potently and selectively disrupt the FANCM-RMI interaction. This guide will dissect the evidence against this compound, present the superior characteristics of these novel peptide inhibitors, and provide an overview of other therapeutic strategies targeting the FA pathway.
The Rise and Fall of this compound: A Cautionary Tale
This compound was first identified through a high-throughput fluorescence polarization screen as a small molecule that could disrupt the RMI/MM2 (a region of FANCM) interaction.[1] The intended mechanism of action was to prevent the proper functioning of the Fanconi Anemia pathway, a critical DNA repair mechanism often implicated in tumor resistance to DNA crosslinking agents.
However, a 2023 study published in the Journal of Medicinal Chemistry conclusively demonstrated that this compound is a Mannich base that is chemically unstable and rapidly decomposes in common aqueous buffers and some organic solvents.[1][2] This research revealed that the perceived biological activity of this compound is likely a result of the non-specific toxicity of its degradation products.[1][2] Consequently, this compound has been categorized as a PAINS compound, a class of molecules that frequently appear as false positives in high-throughput screens.
The Fanconi Anemia Pathway and the Intended Role of this compound
The Fanconi Anemia pathway is a complex signaling network essential for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage. The interaction between FANCM and the RMI complex is a crucial step in this pathway. By inhibiting this interaction, this compound was expected to compromise the cell's ability to repair ICLs, thereby sensitizing cancer cells to DNA crosslinking chemotherapies.
Validated Alternatives to this compound
The discrediting of this compound has spurred the search for genuine inhibitors of the FANCM-RMI interaction and other components of the FA pathway.
Cyclic Peptide Inhibitors of FANCM-RMI
Recently, a significant breakthrough was achieved with the development of potent and cell-active cyclic peptide inhibitors of the FANCM-RMI interaction.[3][4][5][6][7] These peptides were discovered through mRNA display and have been shown to engage the FANCM-binding pocket of RMI with nanomolar affinity.[3][4][5][6][7]
Table 1: Comparison of this compound and Cyclic Peptide Inhibitors
| Feature | This compound | Cyclic Peptide Inhibitors |
| Target | FANCM-RMI Interaction | FANCM-RMI Interaction |
| Mechanism | Competitive Inhibition (disproven) | Competitive Inhibition |
| Potency (Kd) | Not applicable (unstable) | 2-10 nM[3][7] |
| Potency (IC50) | 36 µM (likely artifactual)[8] | 24-155 nM[4][5][6] |
| Chemical Stability | Highly unstable in aqueous solution | Stable |
| Specificity | Non-specific toxicity from breakdown products | High target specificity |
| Utility as a Research Tool | Unreliable / PAINS compound | Validated and promising |
Other Inhibitors Targeting the Fanconi Anemia Pathway
Beyond the FANCM-RMI interaction, other components of the FA pathway are being explored as therapeutic targets.
-
FANCD2 Inhibitors: Small molecules that inhibit the monoubiquitination of FANCD2, a key downstream event in the FA pathway, are in preclinical development.[9] These inhibitors have been shown to sensitize cancer cells to DNA damaging agents.
-
PARP Inhibitors: While not directly targeting the core FA complex, Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in cancers with deficiencies in FA pathway components like BRCA1 and BRCA2.[10][11][12] These inhibitors exploit the concept of synthetic lethality, where the inhibition of a parallel DNA repair pathway is lethal to cancer cells already deficient in another.
Table 2: Overview of Selected FA Pathway Inhibitors
| Inhibitor Class | Target | Mechanism of Action | Development Stage |
| Cyclic Peptides | FANCM-RMI | Disrupts protein-protein interaction | Preclinical |
| Small Molecules | FANCD2 | Inhibit monoubiquitination | Preclinical |
| PARP Inhibitors (e.g., Olaparib) | PARP1/2 | Inhibit single-strand break repair | Clinically Approved |
Experimental Protocols
For researchers aiming to investigate the FANCM-RMI interaction or the stability of small molecules, the following methodologies are crucial.
Protocol 1: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction
This assay was used in the initial, flawed screening for this compound and is a valid method for assessing the binding of the new cyclic peptide inhibitors to the RMI complex.
Objective: To measure the binding affinity of a fluorescently labeled ligand (e.g., a peptide derived from FANCM) to its protein partner (RMI complex) and to screen for inhibitors that disrupt this interaction.
Materials:
-
Purified RMI core complex.
-
Fluorescently labeled peptide corresponding to the RMI-binding domain of FANCM (e.g., FITC-labeled).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Test compounds (e.g., cyclic peptides) dissolved in DMSO.
-
Black, low-volume 384-well plates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of the fluorescently labeled peptide in the assay buffer at a constant concentration (typically in the low nanomolar range).
-
Prepare serial dilutions of the RMI complex in the assay buffer.
-
In the microplate, mix the fluorescent peptide solution with the different concentrations of the RMI complex.
-
For inhibitor screening, mix the fluorescent peptide and a fixed concentration of the RMI complex (typically at its Kd) with serial dilutions of the test compounds.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the concentration of the RMI complex or the inhibitor. Fit the data to a suitable binding model to determine the Kd or IC50 value.[13][14][15][16]
Protocol 2: Assessing the Chemical Stability of Small Molecule Inhibitors
This protocol is essential for validating the integrity of any potential inhibitor before its use in biological assays.
Objective: To determine the stability of a compound in an aqueous buffer over time.
Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Aqueous buffer relevant to the biological assay (e.g., PBS or cell culture medium).
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector.
-
Incubator.
Procedure:
-
Dilute the test compound from the DMSO stock into the aqueous buffer to the final desired concentration.
-
Immediately after dilution (t=0), take an aliquot and analyze it by HPLC to determine the initial peak area of the compound.
-
Incubate the remaining solution at a relevant temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and analyze them by HPLC.
-
Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at t=0. A significant decrease in the peak area over time, especially with the appearance of new peaks, indicates compound degradation.[17][18][19]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions in Cells
This technique can be used to confirm that a potential inhibitor disrupts the FANCM-RMI interaction within a cellular context.
Objective: To determine if FANCM and RMI interact in cells and whether this interaction is disrupted by an inhibitor.
Materials:
-
Cell line expressing tagged versions of FANCM or RMI (e.g., FLAG-tagged RMI).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody specific to the tag (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., TBS-T).
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies for detecting both FANCM and RMI.
Procedure:
-
Culture the cells and treat them with the inhibitor or a vehicle control for a specified time.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the cell lysate with the anti-tag antibody to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both FANCM and RMI.
-
Data Analysis: A successful co-immunoprecipitation will show the presence of both FANCM and RMI in the eluate from the vehicle-treated cells, but a reduced or absent signal for the co-precipitated protein in the inhibitor-treated cells.[20][21][22][23][24]
Logical Workflow for Inhibitor Validation
The critical flaws of this compound underscore the importance of a rigorous validation workflow for any potential small molecule inhibitor.
Conclusion
The case of this compound serves as a critical reminder of the importance of rigorous chemical and biological validation of small molecule probes. While initially promising, its inherent instability and classification as a PAINS compound render it unsuitable for studying the Fanconi Anemia pathway. The future of targeting the FANCM-RMI interaction now lies with the recently developed cyclic peptide inhibitors, which have demonstrated the necessary potency, stability, and specificity to be considered valid research tools. For the broader field of FA pathway research, a multi-pronged approach targeting various components of the pathway, including FANCD2 and leveraging synthetic lethality with PARP inhibitors, holds the greatest promise for developing effective cancer therapies. Researchers are strongly advised to exercise caution with previously published data relying on this compound and to adopt robust validation protocols for any new chemical probes.
References
- 1. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Potent Cyclic Peptide Inhibitors Disrupt the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Active Peptide Inhibitors of the FANCM-RMI Interaction : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Potent Cyclic Peptide Inhibitors Disrupt the FANCM-RMI Interaction : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 12. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tracerDB | FP [tracerdb.org]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 19. pharmtech.com [pharmtech.com]
- 20. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and analysis of new Proteins involved in the DNA Damage Response network of Fanconi anemia and Bloom syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 24. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for PIP-199
Date of Issue: December 15, 2025
Version: 1.0
This document provides essential safety, logistical, and disposal information for the small molecule inhibitor PIP-199. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. Recent studies have identified this compound as a chemically unstable pan-assay interference compound (PAIN) that readily decomposes in common aqueous buffers and some organic solvents.[1] This instability and the potential for non-specific toxicity from its breakdown products necessitate careful handling and disposal.[1]
Immediate Safety and Handling Precautions
Due to the inherent instability of this compound, all personnel must handle this compound with the utmost care, assuming that both the parent compound and its degradants are hazardous.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical-resistant gloves (nitrile or neoprene), a fully buttoned lab coat, and chemical splash goggles.
-
Ventilation: Handle this compound and its solutions in a certified chemical fume hood to avoid inhalation of any aerosols or volatile decomposition products.
-
Spill Response: In the event of a spill, immediately evacuate the area and secure it. Wear appropriate PPE before cleaning the spill. Absorb liquid spills with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). For solid spills, carefully cover with a plastic sheet to minimize dust spread.[2] Prevent any spilled material from entering drains or waterways.[2]
Hazard Summary
While specific toxicological data for this compound is not extensively available, its classification as a Mannich base and its noted instability warrant a cautious approach.[1] The primary hazards are summarized below.
| Hazard Classification | Description |
| Chemical Instability | Decomposes in aqueous buffers and some organic solvents, leading to the formation of potentially toxic and uncharacterized byproducts.[1] |
| Acute Toxicity (Assumed) | Unknown. Due to instability, breakdown products may be toxic if swallowed, inhaled, or in contact with skin. Treat as acutely toxic. |
| Skin Corrosion/Irritation | Unknown. Assume potential for skin irritation or burns from the compound or its degradants. |
| Eye Damage/Irritation | Unknown. Assume potential for serious eye irritation or damage. |
| Environmental Hazard | Unknown. Do not release into the environment as the compound and its degradants may be harmful to aquatic life.[2] |
Disposal Protocol
All this compound waste, including stock solutions, treated samples, and contaminated materials, must be managed as hazardous chemical waste.[2] Do not dispose of this compound down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Collect all this compound waste streams (e.g., aqueous solutions, organic solutions, contaminated labware) in dedicated, compatible, and clearly labeled hazardous waste containers.[3]
-
If possible, use the original container or a new container made of a compatible material (e.g., glass or polyethylene).[3]
-
Due to its instability, avoid mixing this compound waste with other chemical waste streams unless compatibility is certain. Segregate from strong oxidizing agents, strong acids, and strong bases.
Step 2: Containerization and Labeling
-
Ensure the waste container is in good condition, free of leaks, and has a tightly sealing cap.[3] Containers must be kept closed except when adding waste.[3]
-
Label the waste container clearly with the words "HAZARDOUS WASTE ".[2][3]
-
The label must also include:
-
The full chemical name: "This compound (Unstable Mannich Base) "
-
A statement: "Warning: Chemically unstable. Decomposes to potentially toxic byproducts. "
-
The accumulation start date (the date the first drop of waste is added).[4]
-
The primary hazards (e.g., "Assumed Toxic," "Irritant").
-
Step 3: Storage
-
Store the sealed and labeled hazardous waste container in a designated and well-ventilated Satellite Accumulation Area (SAA).[2]
-
The storage area should be secure and away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Complete all required waste pickup forms, accurately describing the contents of the container.[3]
Experimental Protocol: Neutralization Assay (Hypothetical)
This hypothetical protocol is provided as an example of an experimental workflow that would generate this compound waste, necessitating the disposal procedures outlined above.
Objective: To assess the inhibitory effect of this compound on a target protein in a cell-based assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Note: Due to the instability of this compound in some organic solvents, prepare this solution fresh immediately before use.
-
Cell Culture: Plate target cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Treatment: Serially dilute the this compound stock solution in an appropriate aqueous cell culture medium to final concentrations ranging from 0.1 µM to 100 µM. Immediately add the dilutions to the cells.
-
Incubation: Incubate the treated cells for 48 hours.
-
Data Collection: Measure the desired endpoint (e.g., cell viability via MTS assay, protein expression via Western blot).
-
Waste Generation: All materials that have come into contact with this compound, including pipette tips, 96-well plates, and leftover solutions, are considered hazardous waste.
Visual Guides
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe disposal of this compound hazardous waste.
Caption: Emergency response workflow for a this compound spill.
References
Personal protective equipment for handling PIP-199
Essential Safety and Handling Guide for PIP-199
This document provides crucial safety and logistical information for handling the compound this compound. Given the nature of this substance, all researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and minimize environmental impact.
Compound Alert: Chemical Instability
Recent studies have identified this compound as a chemically unstable Mannich base.[1] It has been shown to decompose rapidly in common aqueous buffers and some organic solvents.[1][2] Consequently, the biological activity initially attributed to this compound may be due to the nonspecific toxicity of its breakdown products.[1][2] Due to this instability and the unknown toxicological profile of its degradants, this compound and its byproducts must be handled as substances with significant potential hazards. A conservative approach, treating the compound as highly potent and hazardous, is mandatory.[3]
Hazard Assessment and Exposure Control
As specific toxicological data for this compound and its degradants are unavailable, a risk assessment must assume high potency and toxicity.[3][4] Engineering controls are the primary line of defense. All handling of this compound, especially in its powder form, must be conducted within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation exposure.[4][5]
Hypothetical Occupational Exposure & Containment Bands
To establish a framework for safe handling, the following table outlines control banding recommendations based on assumed potency. Until proven otherwise, this compound should be handled under conditions suitable for Category 3.
| SafeBridge Category | Occupational Exposure Limit (OEL) (8-hr TWA) | Handling Recommendations |
| Category 1 | >10 µg/m³ | General room ventilation with local exhaust ventilation.[6] |
| Category 2 | 10 µg/m³ to 0.03 µg/m³ | Ventilated enclosure (e.g., chemical fume hood, ventilated balance enclosure).[6] |
| Category 3 | <0.03 µg/m³ | Isolation technology (e.g., glove box, closed systems).[5][6] |
TWA: Time-Weighted Average
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to create a complete barrier between the researcher and the compound.[3] The selection of PPE is based on the task being performed and the potential for exposure.
| Task | Respiratory Protection | Eye Protection | Hand Protection | Body Protection |
| Handling/Weighing Solid this compound | Fit-tested N95 respirator (minimum); PAPR recommended.[3] | Chemical splash goggles and face shield.[7][8] | Double-gloved with chemical-resistant gloves (e.g., nitrile).[9] | Disposable, back-closing gown with knit cuffs over a lab coat.[7] |
| Preparing Solutions | Work in a chemical fume hood. Respirator may be required based on risk assessment. | Chemical splash goggles.[7][8] | Double-gloved with chemical-resistant gloves.[9] | Disposable gown and lab coat.[7] |
| Administering Solutions | Based on risk assessment of aerosol generation. | Chemical splash goggles or safety glasses with side shields. | Chemical-resistant gloves. | Lab coat. |
| Spill Cleanup & Waste Disposal | Fit-tested N95 respirator or higher.[3] | Chemical splash goggles and face shield.[7] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant coveralls ("bunny suit") and shoe covers.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step plan is crucial for minimizing risk.[3]
1. Preparation and Designated Area Setup:
-
Designate Area: All work with this compound must be performed in a designated area within a certified chemical fume hood or other containment device.[3][4]
-
Surface Covering: Line the work surface with absorbent, plastic-backed pads. These should be disposed of as hazardous waste after use.
-
Assemble Materials: Ensure all necessary equipment (vials, spatulas, solvents, waste containers) are inside the containment area before starting work.
2. Weighing Solid this compound (in a Ventilated Balance Enclosure):
-
Don PPE: Put on all required PPE as specified in the table above.
-
Tare Balance: Place a tared weigh boat or vial on the balance.
-
Transfer Compound: Carefully transfer the required amount of this compound powder using a dedicated spatula. Avoid any actions that could generate dust.
-
Seal Container: Immediately and securely seal the primary container of this compound.
-
Clean and Decontaminate: Wipe the spatula, weigh boat exterior, and any affected surfaces inside the enclosure with a suitable deactivating solution (if known) or 70% ethanol, followed by disposal of the wipes as hazardous waste.
3. Solution Preparation (in a Chemical Fume Hood):
-
Transfer Solid: Place the vial containing the weighed this compound into the fume hood.
-
Add Solvent: Using a calibrated pipette, slowly add the desired solvent to the vial.
-
Mix Solution: Cap the vial and mix gently by inversion or vortexing until dissolved. Be aware of the compound's instability in certain solvents.[1]
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and hazard warnings.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[4][10] Improper disposal can lead to environmental contamination and poses a risk to personnel.[10]
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, absorbent pads, empty vials, and pipette tips, in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing this compound or its degradants in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any this compound waste down the drain.[11]
-
Sharps Waste: Needles and syringes must be disposed of in a designated sharps container that is also labeled as containing hazardous drug waste.[12]
2. Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a secondary containment bin within the laboratory, away from incompatible materials.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[11]
3. Decontamination and Cleaning:
-
All non-disposable equipment must be thoroughly decontaminated after use.
-
Work surfaces should be cleaned at the end of each procedure.
-
Gross contamination from a spill must be managed as hazardous waste.[12]
Mandatory Visualizations
PPE Donning and Doffing Workflow
References
- 1. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. flowsciences.com [flowsciences.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 9. cdnimages.opentip.com [cdnimages.opentip.com]
- 10. Hazardous Drug Disposal → Area → Sustainability [esg.sustainability-directory.com]
- 11. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
